molecular formula C6H13N3O B182203 Azido-C6-OH CAS No. 146292-90-2

Azido-C6-OH

Katalognummer: B182203
CAS-Nummer: 146292-90-2
Molekulargewicht: 143.19 g/mol
InChI-Schlüssel: WHYHCPIPOSTZRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Azido-C6-OH, also known as this compound, is a useful research compound. Its molecular formula is C6H13N3O and its molecular weight is 143.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6-azidohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O/c7-9-8-5-3-1-2-4-6-10/h10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYHCPIPOSTZRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCO)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90453324
Record name 6-azidohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146292-90-2
Record name 6-azidohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 6-Azido-1-hexanol (Azido-C6-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and primary applications of 6-azido-1-hexanol, a versatile bifunctional linker molecule. Its unique structure, featuring a terminal azide group and a primary alcohol, makes it a valuable reagent in bioconjugation, materials science, and synthetic organic chemistry, primarily through its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Core Chemical and Physical Properties

6-azido-1-hexanol, commonly referred to as Azido-C6-OH, is an organic compound that serves as a flexible linker. The hydroxyl group allows for initial derivatization, while the azide moiety is poised for highly specific "click" reactions.

Table 1: General and Physical Properties of 6-Azido-1-hexanol

PropertyValueReference
CAS Number 146292-90-2[1][2]
Molecular Formula C₆H₁₃N₃O[1][2]
Molecular Weight 143.19 g/mol [1][2]
Appearance Colorless to light yellow/orange clear liquid[3]
Density ~1 g/cm³[1]
Solubility Sparingly soluble in water; soluble in many organic solvents.[4]
Storage Store at 2°C - 8°C in a tightly sealed container.[1]

Table 2: Computed Chemical Properties of 6-Azido-1-hexanol

PropertyValueReference
IUPAC Name 6-azidohexan-1-ol[2]
SMILES C(CCCO)CCN=[N+]=[N-][1][2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 6[2]
Topological Polar Surface Area 34.6 Ų[2]
XLogP3-AA 1.9[2]

Reactivity and Applications: The Cornerstone of Click Chemistry

The primary utility of 6-azido-1-hexanol stems from the reactivity of its azide group in the Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed variant (CuAAC).[5] This "click chemistry" reaction is renowned for its high efficiency, specificity (forming the 1,4-disubstituted triazole isomer), and compatibility with a wide range of functional groups, making it ideal for conjugating different molecular entities.[5][6] The resulting triazole ring is chemically stable and serves as a robust, non-hydrolyzable linker.[6]

The bifunctional nature of this compound allows for a two-step conjugation strategy. The hydroxyl group can first be used to attach the linker to a molecule of interest (e.g., via esterification or etherification). Subsequently, the azide group is available for a highly selective click reaction with an alkyne-functionalized partner.

G cluster_0 Step 1: Functionalization cluster_1 Step 2: Click Reaction Molecule_A Molecule A (e.g., Protein, Drug, Surface) Functionalized_A Molecule A with Azide Handle Molecule_A->Functionalized_A Reaction at -OH group Azido_Linker This compound Linker Azido_Linker->Functionalized_A Molecule_B Molecule B (with Alkyne group) Conjugate Final Conjugate (A-Triazole-B) Molecule_B->Conjugate Functionalized_A_2 Molecule A with Azide Handle Functionalized_A_2->Conjugate Cu(I) Catalyzed Azide-Alkyne Cycloaddition

Bioconjugation workflow using this compound.

Experimental Protocols

The following section details a representative protocol for a copper(I)-catalyzed azide-alkyne cycloaddition reaction using an azide like 6-azido-1-hexanol and a terminal alkyne.

Objective: To synthesize a 1,4-disubstituted 1,2,3-triazole via CuAAC.

Materials:

  • 6-azido-1-hexanol (1.1 equivalents)

  • Terminal alkyne (e.g., Phenylacetylene) (1.0 equivalent)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 - 0.1 equivalents)

  • Sodium ascorbate (0.15 - 0.3 equivalents)

  • Solvent: 1:1 mixture of tert-Butanol and water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the terminal alkyne (1.0 eq) and 6-azido-1-hexanol (1.1 eq) in a 1:1 mixture of t-butanol and water to achieve a final concentration of approximately 0.1 M with respect to the alkyne.[4] Stir the solution to ensure homogeneity.

  • Catalyst Preparation: In a separate small vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1M). In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate.[4]

  • Initiation: To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed immediately by the copper(II) sulfate solution.[1][4] The reaction mixture may change color upon addition of the catalyst.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (the limiting alkyne) is consumed. Reactions are often complete within 1 to 24 hours.[1]

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[7]

  • Purification: The crude product is typically purified by column chromatography on silica gel to yield the pure 1,4-disubstituted triazole.[7][8]

G cluster_cat Catalytic Cycle cluster_reagents Cu_I Cu(I) Cu_acetylide Cu(I)-Acetylide Complex Cu_I->Cu_acetylide + Alkyne Metallacycle Six-membered Copper Metallacycle Cu_acetylide->Metallacycle + Azide Triazolide Cu(I)-Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->Cu_I + H⁺ (Protonolysis) Product 1,4-Triazole Product Triazolide->Product Releases Alkyne R₁-C≡CH Alkyne->Cu_acetylide Azide R₂-N₃ (e.g., this compound) Azide->Metallacycle

Simplified catalytic cycle of the CuAAC reaction.

Safety and Handling

Organic azides like 6-azido-1-hexanol are potentially energetic compounds and should be handled with care.[4]

  • Heat and Shock Sensitivity: Avoid heating neat or in high concentrations. Azido compounds can be sensitive to shock and friction.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when handling this chemical.

  • Inhalation and Contact: The compound is listed as harmful if swallowed or in contact with skin and can cause serious eye irritation. Work in a well-ventilated fume hood.

  • Flammability: As an alcohol derivative, it may be flammable. Keep away from ignition sources.

This technical guide provides a foundational understanding of 6-azido-1-hexanol for its effective and safe use in research and development. Its robust performance in click chemistry reactions solidifies its role as a key tool for molecular assembly and bioconjugation.

References

The Lynchpin of Bioconjugation: A Technical Guide to Azido-C6-OH in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Click chemistry has emerged as a cornerstone of modern chemical biology and drug discovery, offering a robust and bioorthogonal approach to molecular assembly. At the heart of this powerful technology lies the versatile azide functional group, and among the various azide-containing linkers, 6-azido-1-hexanol (Azido-C6-OH) has proven to be an invaluable tool. This technical guide provides an in-depth exploration of the mechanism of this compound in the two primary forms of click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will delve into the quantitative aspects of these reactions, provide detailed experimental protocols, and visualize key workflows and concepts.

The Core Mechanism: this compound as a Versatile Linker

This compound is a bifunctional molecule featuring a terminal azide group (N₃) and a primary alcohol (-OH) separated by a six-carbon aliphatic chain. This structure imparts several key advantages:

  • The Azide Handle: The azide group is the reactive moiety for click chemistry. It is a high-energy, yet kinetically stable functional group that is virtually absent in biological systems, ensuring minimal off-target reactions.

  • The Hydroxyl Functionality: The terminal hydroxyl group provides a convenient point for further functionalization, allowing for the attachment of a wide array of molecules such as fluorophores, biotin, drugs, or biomolecules.

  • The C6 Spacer: The hexyl chain offers a flexible spacer that can improve the solubility of the resulting conjugate and reduce steric hindrance between the conjugated partners.

Quantitative Analysis of this compound in Click Chemistry

The efficiency of a click reaction is paramount. The following tables summarize key quantitative data, offering a comparative perspective on the reactivity of azides, including primary alkyl azides like this compound, in both CuAAC and SPAAC reactions.

Table 1: Comparative Reaction Rates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Azide TypeAlkyne PartnerCatalyst SystemSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
Primary Alkyl (e.g., this compound) Terminal AlkyneCuSO₄/Sodium Ascorbate/THPTA10¹ - 10⁴[1]
Aryl (Electron-poor)Terminal AlkyneCuSO₄/Sodium Ascorbate/TBTA~10² - 10³[2]
Aryl (Electron-rich)Terminal AlkyneCuSO₄/Sodium Ascorbate/TBTA~10¹ - 10²[2]
Sulfonyl AzideTerminal AlkyneCuSO₄/Sodium Ascorbate/TBTAGenerally lower than alkyl and aryl azides[2]

Note: Reaction rates are highly dependent on the specific alkyne, ligand, solvent, and temperature.

Table 2: Comparative Reaction Rates in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Azide TypeCyclooctyne PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
Primary Alkyl (e.g., Benzyl Azide) DIBO~0.3 - 0.7[3]
Primary Alkyl (e.g., Benzyl Azide) ADIBO~0.9[3]
Primary Alkyl (e.g., Benzyl Azide) BCN~0.03 - 0.1[3][4]
Tertiary AlkylDIBO~0.005[1]
Fluoroalkyl AzideBCN~1.6[4]

Note: Benzyl azide is a common proxy for primary alkyl azides in kinetic studies. The reactivity is highly dependent on the specific cyclooctyne used.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of click chemistry. The following are representative protocols for CuAAC and SPAAC reactions involving an azido-linker like this compound.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol describes the conjugation of an alkyne-modified biomolecule to an azide-functionalized payload using this compound as a precursor to the payload.

Materials:

  • Alkyne-modified biomolecule (e.g., protein, 1 mg/mL in PBS)

  • Azide-functionalized payload (10 mM stock in DMSO)

  • Copper(II) sulfate (CuSO₄) (20 mM stock in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in water)

  • Sodium Ascorbate (100 mM stock in water, freshly prepared)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified biomolecule solution (e.g., 100 µL) with the azide-functionalized payload stock solution to achieve a 5-10 molar excess of the payload.

  • Prepare the Catalyst Premix: In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio. For a final copper concentration of 200 µM, you would add 1 µL of 20 mM CuSO₄ and 2 µL of 50 mM THPTA to the reaction mixture.

  • Initiate the Reaction: Add the CuSO₄/THPTA premix to the biomolecule-payload mixture.

  • Add the Reducing Agent: Initiate the click reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-2 mM (e.g., 1-2 µL of the 100 mM stock).

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • Quenching and Purification: Quench the reaction by adding EDTA to a final concentration of 5 mM. Purify the resulting conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted payload, catalyst, and other small molecules.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol outlines the labeling of an azide-modified biomolecule on the surface of live cells with a cyclooctyne-functionalized fluorescent dye. This compound can be used to introduce the azide moiety onto a cell-surface targeting ligand.

Materials:

  • Live cells with azide-functionalized surface proteins

  • Cyclooctyne-dye conjugate (e.g., DBCO-488, 1 mM stock in DMSO)

  • Cell culture medium

  • PBS

Procedure:

  • Cell Preparation: Culture cells to the desired confluency in a suitable format (e.g., multi-well plate).

  • Labeling: Aspirate the culture medium and wash the cells once with warm PBS.

  • Add Labeling Reagent: Add the cyclooctyne-dye conjugate to fresh, serum-free cell culture medium to a final concentration of 10-50 µM.

  • Incubation: Add the labeling medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing: Aspirate the labeling medium and wash the cells three times with warm PBS to remove any unreacted dye.

  • Imaging: The cells are now ready for visualization by fluorescence microscopy.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the application of this compound in click chemistry.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_cycle Catalytic Cycle Azide R1-N3 (e.g., from this compound derivative) Six_Membered_Intermediate Six-membered Copper Intermediate Azide->Six_Membered_Intermediate Alkyne R2-C≡CH Copper_Acetylide Copper(I) Acetylide [Cu]-C≡C-R2 Alkyne->Copper_Acetylide Coordination with Cu(I) Cu_II Cu(II)SO4 Ascorbate Sodium Ascorbate Cu_II->Ascorbate Reduction Cu_I Cu(I) Ascorbate->Cu_I Copper_Acetylide->Six_Membered_Intermediate Reaction with Azide Triazolide Copper Triazolide Six_Membered_Intermediate->Triazolide Ring Contraction Product 1,4-disubstituted 1,2,3-Triazole Triazolide->Product Protonolysis Product->Cu_I Regenerates Catalyst

Figure 1: Catalytic cycle of CuAAC.

SPAAC_Mechanism cluster_reactants Reactants Azide R1-N3 (e.g., from this compound derivative) Transition_State [3+2] Cycloaddition Transition State Azide->Transition_State Cyclooctyne Strained Cyclooctyne (e.g., DBCO, BCN) Cyclooctyne->Transition_State Driven by Ring Strain Product Stable Triazole Product Transition_State->Product

Figure 2: Mechanism of SPAAC.

ADC_Workflow cluster_synthesis Linker-Payload Synthesis cluster_conjugation Antibody Conjugation (CuAAC) cluster_characterization Characterization & Purification cluster_evaluation In Vitro/In Vivo Evaluation AzidoC6OH This compound Azido_Payload Azide-C6-Payload AzidoC6OH->Azido_Payload Payload Cytotoxic Payload (with reactive group) Payload->Azido_Payload ADC Antibody-Drug Conjugate (ADC) Azido_Payload->ADC Click Reaction Alkyne_mAb Alkyne-modified Monoclonal Antibody Alkyne_mAb->ADC Purification Purification (SEC) ADC->Purification Analysis Analysis (HIC, MS) Purification->Analysis Cell_Assay Cell Viability Assay Analysis->Cell_Assay Animal_Model Xenograft Model Analysis->Animal_Model

Figure 3: Workflow for ADC development.

Kinase_Inhibitor_Workflow cluster_fragments Fragment Preparation cluster_assembly Library Assembly (CuAAC) cluster_screening Screening & Optimization Alkyne_Fragment Kinase-Privileged Alkyne Fragment Library Triazole-based Inhibitor Library Alkyne_Fragment->Library AzidoC6OH This compound Diverse_Azides Diverse Azide Fragments AzidoC6OH->Diverse_Azides Derivatization Diverse_Azides->Library Click Reaction Screening High-Throughput Kinase Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt

References

Key features of Azido-C6-OH as an ADC linker

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Azido-C6-OH as an ADC Linker

Introduction

In the rapidly advancing field of Antibody-Drug Conjugates (ADCs), the linker molecule plays a pivotal role in the overall efficacy and safety of the therapeutic. It bridges the cytotoxic payload to the monoclonal antibody, and its chemical properties dictate the stability, solubility, and release mechanism of the final conjugate. This compound is a bifunctional linker that has gained prominence as a versatile building block in the synthesis of ADCs.[1][2] Its structure incorporates a terminal azide group (–N₃) and a terminal hydroxyl group (–OH), separated by a six-carbon alkyl chain.

The azide group serves as a chemical handle for bioorthogonal "click chemistry," allowing for the highly efficient and specific attachment of a payload molecule.[2][3] The hydroxyl group provides a site for further chemical modification, enabling its eventual conjugation to an antibody or another molecular entity. This guide provides a comprehensive overview of the core features, experimental considerations, and key data associated with this compound for researchers and drug development professionals.

Core Features of this compound

Chemical Structure and Functionality

This compound, or 6-azidohexan-1-ol, is a linear aliphatic molecule. Its key features are:

  • Azide Group (–N₃): This functional group is the cornerstone of its utility in ADC development. Organic azides are stable under a wide range of reaction conditions and do not typically react with biological functional groups, making them bioorthogonal.[4] This allows for a highly specific "click" reaction to a payload modified with a complementary alkyne group.[1][2]

  • Hydroxyl Group (–OH): The primary alcohol at the other end of the molecule is a versatile functional group that can be activated or modified for various conjugation strategies. For instance, it can be oxidized to an aldehyde or carboxylic acid, or converted into a more reactive ester (like an NHS ester) to facilitate covalent bonding to amine residues (e.g., lysine) on an antibody.

  • C6 Alkyl Spacer (–(CH₂)₆–): The six-carbon chain provides spatial separation between the antibody and the payload. This spacer can be critical for mitigating steric hindrance, potentially allowing both the antibody and the cytotoxic drug to function optimally. The hydrophobic nature of the alkyl chain can also influence the physicochemical properties of the resulting ADC, such as aggregation and solubility.[5]

Role in "Click Chemistry"

This compound is a key reagent for click chemistry, a class of reactions known for being rapid, high-yielding, and biocompatible.[6] The azide group can participate in two primary forms of azide-alkyne cycloaddition:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction that joins the azide with a terminal alkyne to form a stable triazole ring.[1][2][7] It requires a copper(I) catalyst, which can sometimes be a concern when working with sensitive proteins, though ligands can be used to mitigate potential damage.[8]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[2][9] The inherent ring strain of the alkyne allows the reaction to proceed efficiently at physiological temperatures without the need for a metal catalyst, making it particularly suitable for bioconjugation.[9]

Data Presentation

The following tables summarize the key properties and stability considerations for this compound and its core functional groups.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 146292-90-2
Molecular Formula C₆H₁₃N₃O
Molecular Weight 143.19 g/mol
Appearance Colorless to light yellow liquid
Purity Typically ≥98.0%[10]

Table 2: Stability Profile of this compound Functional Groups

ConditionAzide Group StabilityChloroalkane Moiety (if modified) Stability
pH Generally stable in the pH range of 4-12.[8] Strong acids should be avoided to prevent formation of toxic hydrazoic acid.[4]Susceptible to hydrolysis under alkaline conditions (pH > 8.5), which can be accelerated by increased temperature.[4][8] Non-nucleophilic buffers are recommended.[8]
Reducing Agents Can be reduced to an amine by agents like Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).[8]Generally stable.
Temperature Generally stable, but prolonged exposure to high heat should be avoided.[4]Increased temperature accelerates hydrolysis.[8]
Light Prolonged exposure can lead to degradation.[4][8]Generally stable.

Mandatory Visualization

Caption: Chemical structure of this compound.

G A 1. Antibody Preparation (e.g., Buffer Exchange) B 2. Linker Activation & Conjugation (Modification of -OH group and reaction with Antibody) A->B C 3. Purification of Azide-Modified Antibody (e.g., Desalting Column) B->C D 4. Payload Conjugation via Click Chemistry (CuAAC or SPAAC with Alkyne-Payload) C->D E 5. Final ADC Purification (Removal of excess payload and linker) D->E F Purified Antibody-Drug Conjugate (ADC) E->F

Caption: General experimental workflow for ADC synthesis.

G cluster_0 Reactants cluster_1 Click Chemistry Pathways Ab-Linker-N3 Antibody-Linker-N₃ CuAAC CuAAC (+ Cu(I) catalyst) Ab-Linker-N3->CuAAC SPAAC SPAAC (Strain-Promoted, e.g., DBCO) Ab-Linker-N3->SPAAC Alkyne-Payload Alkyne-Payload Alkyne-Payload->CuAAC Alkyne-Payload->SPAAC ADC Stable ADC (Triazole Linkage) CuAAC->ADC SPAAC->ADC

Caption: Click chemistry pathways for payload conjugation.

Experimental Protocols

The following provides a generalized, representative protocol for using an azide-linker strategy to generate an ADC. Specific conditions, concentrations, and incubation times require optimization for each unique antibody and payload combination.

Protocol 1: Two-Stage Antibody Conjugation and Payload Attachment

This protocol assumes the hydroxyl group of this compound is first activated (e.g., converted to an NHS ester) to react with antibody lysine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound, activated for reaction with amines

  • Alkyne-modified cytotoxic payload

  • Anhydrous, amine-free solvent (e.g., DMSO)

  • Reaction buffers (e.g., PBS, HEPES)

  • Desalting columns or other size-exclusion chromatography systems

  • For CuAAC: Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).

  • For SPAAC: DBCO- or BCN-modified payload.

Methodology:

Stage 1: Preparation of Azide-Modified Antibody

  • Antibody Preparation: Prepare the antibody at a concentration of 2-10 mg/mL in an amine-free buffer like PBS. Ensure the buffer is free of extraneous nucleophiles (e.g., Tris).

  • Linker Preparation: Dissolve the activated this compound linker in anhydrous DMSO to create a concentrated stock solution (e.g., 10-100 mM).

  • Conjugation Reaction: Add a calculated molar excess of the activated linker solution to the antibody solution while gently vortexing. The molar ratio will need to be optimized to achieve the desired drug-to-antibody ratio (DAR).

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.[11]

  • Purification: Remove excess, unreacted linker using a desalting column pre-equilibrated with the desired reaction buffer for the next stage (e.g., PBS).[11] Collect fractions containing the purified azide-modified antibody.

Stage 2: Payload Conjugation via Click Chemistry

  • For CuAAC:

    • Prepare a stock solution of the alkyne-payload in DMSO.

    • In a reaction vessel, combine the azide-modified antibody, the alkyne-payload (typically 2-5 molar equivalents per azide site), and the copper-chelating ligand.

    • Initiate the reaction by adding the copper(I) catalyst (e.g., freshly prepared from CuSO₄ and sodium ascorbate).

    • Incubate at room temperature for 1-4 hours, protecting the reaction from light and oxygen.

  • For SPAAC:

    • Prepare a stock solution of the DBCO- or BCN-modified payload in DMSO.

    • Add the payload solution to the azide-modified antibody.

    • Incubate at room temperature for 4-17 hours, or as optimized.[7]

Final Purification:

  • Following the click reaction, purify the resulting ADC to remove unreacted payload, linker fragments, and catalyst (if applicable).

  • Purification can be achieved using methods such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or dialysis.

  • Characterize the final ADC to determine the DAR, concentration, level of aggregation, and binding affinity.

Conclusion

This compound is a fundamental and highly adaptable linker precursor for the construction of antibody-drug conjugates. Its simple, bifunctional structure provides a reliable platform for incorporating a payload via the robust and versatile chemistry of azide-alkyne cycloadditions. The six-carbon spacer offers adequate length to separate the payload from the antibody, and the terminal hydroxyl group allows for flexible attachment strategies. By understanding the core chemical properties, stability profile, and experimental protocols associated with this linker, researchers can effectively leverage its capabilities to design and synthesize the next generation of targeted ADC therapeutics.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Handling of Azido-C6-OH in Aqueous Buffers

This guide provides a comprehensive overview of 6-azido-1-hexanol (this compound), a bifunctional linker commonly used in bioconjugation and drug development. It details the compound's solubility in aqueous systems, provides guidelines for safe handling and storage, and offers detailed experimental protocols for its use in common biochemical applications.

Physicochemical Properties and Solubility

6-azido-1-hexanol is an organic compound featuring a six-carbon chain functionalized with a terminal azide (-N₃) group and a terminal hydroxyl (-OH) group.[1][2] This structure makes it a valuable linker molecule, particularly in the field of "click chemistry."[1]

Physicochemical Data Summary

The physical and chemical properties of this compound are summarized below.

PropertyValueReference
CAS Number 146292-90-2[3][4]
Molecular Formula C₆H₁₃N₃O[3][4]
Molecular Weight 143.19 g/mol [3]
Appearance Colorless to light yellow clear liquid
Density ~1.0 g/cm³[3]
SMILES [N-]=[N+]=NCCCCCCO[4]

Aqueous Solubility

For practical applications, it is recommended to empirically determine the solubility limit in the specific aqueous buffer system being used. The compound is typically soluble enough for creating stock solutions in common organic solvents like DMSO, which can then be diluted into the final aqueous reaction buffer.

Safety, Handling, and Storage

Proper handling and storage of this compound are critical due to its chemical properties. Organic azides can be energetic compounds, and the substance also presents other health and safety hazards.

Hazard Summary

Hazard ClassDescriptionGHS StatementsReferences
Flammability Flammable liquid and vapor. Vapors may form explosive mixtures with air.H226[6]
Acute Toxicity Harmful if swallowed or in contact with skin.H302 + H312
Eye Irritation Causes serious eye irritation.H319
Aquatic Toxicity Toxic to aquatic life.H401
Reactivity Azido compounds can be sensitive to heat and shock. Incompatible with strong oxidizing agents and strong acids.-[1][6]

Recommended Handling Procedures

  • Engineering Controls : Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Personal Protective Equipment (PPE) : Wear protective gloves, a lab coat, and safety goggles with side protection.[7]

  • Fire and Explosion Prevention : Keep away from heat, sparks, open flames, and hot surfaces.[8] Use non-sparking tools and take precautionary measures against static discharge.[6]

  • General Hygiene : Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[8]

Storage Recommendations

  • Temperature : Store in a cool, well-ventilated place.[6] Several suppliers recommend refrigeration at 2°C - 8°C.[3][7]

  • Container : Keep the container tightly closed to prevent evaporation and contamination.[8]

  • Incompatibilities : Store away from strong oxidizing agents and strong acids.[6]

G cluster_hazards Identified Hazards cluster_ppe Personal Protective Equipment cluster_controls Handling & Storage Controls H1 Flammability C2 Avoid Ignition Sources H1->C2 H2 Toxicity (Oral, Dermal) P2 Gloves H2->P2 P3 Lab Coat H2->P3 C1 Fume Hood H2->C1 H3 Eye Irritant P1 Safety Goggles H3->P1 H4 Azide Reactivity H4->C2 C4 Segregate from Incompatibles H4->C4 C3 Store Cool & Tightly Sealed

Caption: Logical relationships between this compound hazards and controls.

Experimental Protocols

The primary application of this compound is as a linker in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry.[9][10]

Protocol 1: Preparation of Stock Solutions

Accurate preparation of stock solutions is essential for reproducible results.

Methodology:

  • This compound Stock:

    • Equilibrate the vial of this compound to room temperature.

    • Prepare a high-concentration stock solution (e.g., 100 mM) in a dry, polar aprotic solvent such as Dimethyl sulfoxide (DMSO).

    • For a 100 mM stock, add 69.86 µL of this compound (assuming density of 1.0 g/mL) to 4.30 mL of DMSO.

    • Vortex thoroughly until the solution is homogeneous. Store aliquots at -20°C.

  • Aqueous Buffer Preparation:

    • Prepare the desired aqueous buffer (e.g., 1X Phosphate-Buffered Saline (PBS), pH 7.4) using high-purity water.

    • Filter the buffer through a 0.22 µm filter to remove particulates.

    • Degas the buffer by sonication or by bubbling with an inert gas (e.g., argon) for 15-20 minutes, which is especially important for CuAAC reactions to prevent oxidation of Cu(I).

Protocol 2: General Protocol for CuAAC Bioconjugation

This protocol provides a starting point for conjugating this compound to an alkyne-modified biomolecule in an aqueous buffer. Optimization may be required based on the specific substrates.[9][11][12]

Reagents:

  • Alkyne-modified biomolecule (e.g., protein, DNA) in a degassed aqueous buffer.

  • This compound stock solution (10 mM in DMSO or water).

  • Copper(II) Sulfate (CuSO₄) stock solution (20-100 mM in water).

  • Ligand stock solution: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is recommended for aqueous reactions (100 mM in water).[9][11]

  • Reducing Agent stock solution: Sodium Ascorbate (100-300 mM in water). This solution must be prepared fresh.

Methodology:

  • In a microcentrifuge tube, combine the alkyne-modified biomolecule with the this compound stock solution. A 10 to 50-fold molar excess of the azide is typically used.

  • Add the THPTA ligand solution to the tube. A 2 to 5-fold molar excess of ligand relative to copper is common.

  • Add the CuSO₄ solution. The final copper concentration typically ranges from 50 µM to 1 mM.

  • Vortex the mixture gently.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of ascorbate should be 5-10 times that of the copper.

  • Protect the reaction from light and incubate at room temperature for 30-60 minutes.

  • The resulting triazole-linked conjugate is now ready for downstream processing, such as purification via dialysis, size-exclusion chromatography, or precipitation.

G cluster_reaction Reaction Assembly cluster_downstream Incubation & Processing R1 Alkyne-Biomolecule in Degassed Buffer M1 Combine Biomolecule + Azide R1->M1 R2 This compound Stock (10 mM) R2->M1 R3 THPTA Ligand Stock (100 mM) M2 Add Ligand + Copper(II) R3->M2 R4 CuSO4 Stock (20 mM) R4->M2 R5 Fresh Sodium Ascorbate Stock (300 mM) M3 Initiate with Ascorbate [Cu(I)] M1->M3 I1 Incubate RT 30-60 min M3->I1 P1 Purify Conjugate I1->P1

Caption: Experimental workflow for a typical CuAAC "click" reaction.

References

In-Depth Technical Guide to the Safety and Handling of Azido-C6-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of safety and handling precautions for Azido-C6-OH based on available information for similar organic azides. A comprehensive, publicly available Safety Data Sheet (SDS) with detailed quantitative toxicological data for this compound (CAS No. 146292-90-2) was not found. Therefore, this material should be considered hazardous until further information becomes available, and all handling should be conducted with the utmost caution by trained personnel.

Introduction

This compound, also known as 6-azidohexan-1-ol, is a bifunctional linker molecule utilized in bioconjugation and click chemistry.[1] It contains an azide group, which can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, and a hydroxyl group that can be further functionalized.[1] The presence of the azide moiety classifies this compound as potentially hazardous, necessitating strict adherence to safety protocols. Organic azides are known for their potential to be explosive and toxic.[2][3][4] This guide synthesizes available safety information to provide a framework for the safe handling and use of this compound in a research and development setting.

Physicochemical and Hazard Information

Physical and Chemical Properties
PropertyValueSource
CAS Number 146292-90-2ChemScene[5]
Molecular Formula C₆H₁₃N₃OChemScene[5]
Molecular Weight 143.19 g/mol ChemScene[5]
Appearance LiquidAPExBIO[1]
Purity ≥95%ChemScene[5]
Storage 4°C or -20°CChemScene[5], APExBIO[1]
SMILES OCCCCCCN=[N+]=[N-]ChemScene[5]
Topological Polar Surface Area (TPSA) 68.99 ŲChemScene[5]
LogP 1.8494ChemScene[5]
Hydrogen Bond Acceptors 2ChemScene[5]
Hydrogen Bond Donors 1ChemScene[5]
Rotatable Bonds 6ChemScene[5]
Hazard Identification and Classification

Based on the general properties of organic azides, this compound should be handled as a hazardous substance. The primary hazards are related to its potential explosive nature and toxicity.

HazardDescriptionGeneral Precautions
Explosive Potential Organic azides can be sensitive to heat, light, shock, and pressure, leading to violent decomposition.[3][4] The stability of organic azides is often assessed by the carbon-to-nitrogen (C/N) ratio.[4] For this compound, the C/N ratio is 6/3 = 2. Azides with a C/N ratio of less than 3 should be handled with extreme caution as they are potentially explosive.[2]Work in a fume hood with a blast shield.[2] Avoid heating, grinding, or subjecting the material to shock. Store away from light.[3]
Toxicity Azides are known to be highly toxic, with effects similar to cyanide.[3] The primary route of toxicity is through the inhibition of cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain, leading to cellular hypoxia.[6] Sodium azide, a related inorganic azide, is fatal if inhaled, absorbed through the skin, or swallowed.[2] Target organs include the central nervous system, cardiovascular system, and kidneys.[2]Avoid ingestion, inhalation, and skin contact.[7] Work in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE).
Reactivity Azides can react violently with various substances. Incompatible materials include strong oxidizing agents, strong acids, and heavy metals.[3] Contact with acids can form the highly toxic and explosive hydrazoic acid.[4] Reaction with heavy metals (e.g., copper, lead) can form shock-sensitive metal azides.[2][3] Chlorinated solvents should be avoided as they can form explosive di- and tri-azidomethanes.[3]Use non-metal spatulas (e.g., plastic or ceramic).[2] Store away from incompatible materials. Do not use chlorinated solvents.[3]

Experimental Protocols and Handling Procedures

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

  • Eye Protection: Safety glasses or splash goggles must be worn.[2]

  • Hand Protection: Appropriate chemical-resistant gloves (e.g., nitrile gloves) must be worn. For handling high concentrations or for prolonged periods, wearing double gloves or specialized gloves like SilverShield® is recommended.[2]

  • Skin and Body Protection: A lab coat should be worn.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a respirator may be necessary.

Safe Handling Workflow

The following workflow outlines the key steps for safely handling this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure Safety Measures Weighing Weighing Prepare Work Area->Weighing In Fume Hood Reaction Setup Reaction Setup Weighing->Reaction Setup Use Non-Metal Spatula Work-up Work-up Reaction Setup->Work-up Monitor Reaction Quenching Quenching Work-up->Quenching Neutralize Excess Azide Waste Disposal Waste Disposal Quenching->Waste Disposal Segregated Waste Stream Decontaminate Area Decontaminate Area Waste Disposal->Decontaminate Area Proper Labeling

Caption: Safe handling workflow for this compound.

Spill and Emergency Procedures
  • Spill: In case of a spill, evacuate the area. Avoid breathing vapors. For small spills, absorb with an inert material and place in a sealed container for disposal. Do not use combustible materials for absorption.

  • Fire: Use a dry chemical, carbon dioxide, or foam fire extinguisher. Avoid using water jets.

  • First Aid:

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.

    • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.

    • Eye Contact: Rinse out with plenty of water. Remove contact lenses. Consult a physician.

    • Ingestion: Immediately make the victim drink water (two glasses at most). Consult a physician.

Toxicological Information and Signaling Pathways

The toxicity of azides is primarily attributed to their ability to inhibit cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[6] This inhibition disrupts cellular respiration, leading to a decrease in ATP production and an increase in oxidative stress.[6]

Azide_Toxicity_Pathway cluster_mito Mitochondrial Respiration This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion ComplexIV Cytochrome c Oxidase (Complex IV) This compound->ComplexIV Inhibition Vasodilation Vasodilation This compound->Vasodilation Induces ETC Electron Transport Chain Mitochondrion->ETC ETC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Proton Gradient ROS Reactive Oxygen Species ComplexIV->ROS Increased Production Cellular_Hypoxia Cellular_Hypoxia ComplexIV->Cellular_Hypoxia Leads to ATP ATP ATP_Synthase->ATP

Caption: Postulated toxicological pathway of azides.

Risk Assessment and Control Measures

A thorough risk assessment should be conducted before working with this compound. The following diagram illustrates the relationship between hazard identification, risk assessment, and the implementation of control measures.

Risk_Assessment_Logic Hazard_ID Hazard Identification - Explosive Potential - Toxicity (Inhalation, Skin, Ingestion) - Reactivity with metals, acids Risk_Assessment Risk Assessment - Evaluate likelihood and severity of exposure - Consider scale of reaction - Assess experimental conditions (heat, pressure) Hazard_ID->Risk_Assessment Control_Measures Control Measures Engineering Controls - Fume Hood - Blast Shield Administrative Controls - SOPs - Training PPE - Gloves - Goggles - Lab Coat Risk_Assessment->Control_Measures Review Review and Update Procedures Control_Measures->Review Regularly Review->Hazard_ID

Caption: Risk assessment and control for this compound.

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Recommended storage temperatures are between 2-8°C or -20°C.[1] Protect from heat and light.[3]

  • Disposal: All waste containing this compound must be treated as hazardous waste.[2] Collect in a dedicated, labeled waste container. Do not mix with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[4] Do not pour down the drain, as it can react with lead or copper in plumbing to form explosive metal azides.[2] Consult your institution's environmental health and safety department for proper disposal procedures.

Conclusion

This compound is a valuable research tool, but its handling requires a thorough understanding of the potential hazards associated with organic azides. By implementing stringent safety protocols, utilizing appropriate personal protective equipment, and adhering to the handling and disposal guidelines outlined in this document, researchers can minimize the risks and work safely with this compound. Always prioritize safety and consult with your institution's safety professionals before beginning any new experimental work with this compound.

References

A Deep Dive into Azide-Alkyne Cycloaddition: A Technical Guide to Copper-Catalyzed vs. Strain-Promoted Reactions with Azido-C6-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of molecules with precision and efficiency is a cornerstone of modern chemical biology and drug development. Among the most powerful tools in the chemist's arsenal are the azide-alkyne cycloaddition reactions, lauded for their reliability and bioorthogonality. This technical guide provides an in-depth exploration of two prominent modalities of this "click chemistry": the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), with a specific focus on their application with 6-azidohexan-1-ol (Azido-C6-OH). This versatile linker, featuring a terminal azide and a hydroxyl group, is a valuable building block in the synthesis of more complex chemical structures for various applications, including bioconjugation and the development of antibody-drug conjugates (ADCs) and PROTACs.

Core Principles: A Tale of Two Catalysts (or Lack Thereof)

At the heart of both CuAAC and SPAAC lies the Huisgen 1,3-dipolar cycloaddition, a reaction that forms a stable triazole ring from an azide and an alkyne.[1] However, their fundamental activation mechanisms diverge significantly, leading to distinct advantages and disadvantages.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Classic" Click Reaction

The CuAAC reaction, often referred to as the quintessential "click" reaction, utilizes a copper(I) catalyst to dramatically accelerate the cycloaddition between a terminal alkyne and an azide.[2] The copper catalyst activates the terminal alkyne, leading to a highly efficient and regioselective reaction that exclusively produces the 1,4-disubstituted triazole isomer.[3][4] This high degree of control and the reaction's typically rapid kinetics make it a favored method for in vitro applications.[5]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The Catalyst-Free Alternative

In contrast, SPAAC is a catalyst-free reaction that employs a strained cyclooctyne, which readily reacts with an azide to release ring strain.[2][6] This reaction is driven by the high internal energy of the cyclooctyne, eliminating the need for a cytotoxic copper catalyst.[2] This inherent biocompatibility makes SPAAC the preferred method for in vivo and live-cell labeling applications.[6]

Quantitative Comparison: CuAAC vs. SPAAC with this compound

The choice between CuAAC and SPAAC hinges on a trade-off between reaction kinetics and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison for reactions involving this compound or structurally similar small azides.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Principle Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.
Reaction Rate Generally very fast (second-order rate constants typically 1-100 M⁻¹s⁻¹). Rate is less affected by the steric bulk of the azide.Slower than CuAAC, highly dependent on the cyclooctyne and azide structure. Significantly slower with sterically demanding cyclooctynes.
Biocompatibility Limited in vivo due to the cytotoxicity of the copper catalyst. Requires ligands to mitigate toxicity.Excellent biocompatibility as it is a catalyst-free reaction, ideal for in vivo and live-cell applications.
Functional Group Tolerance Generally good, but some functional groups can be sensitive to the copper catalyst or the reducing agents used.Excellent, as the reaction is bioorthogonal and proceeds under mild conditions without a catalyst.
Side Reactions Potential for oxidative homocoupling of alkynes (Glaser coupling) and other copper-mediated side reactions.Can have side reactions with thiols. Sterically demanding cyclooctynes can be prone to instability.[5]
Cost & Accessibility Terminal alkynes and copper catalysts are generally inexpensive and readily available.Strained cyclooctynes (e.g., DBCO, BCN) are typically more expensive and complex to synthesize.
Regioselectivity Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[3]Not regioselective, yielding a mixture of regioisomers.[2]

Table 1: General Comparison of CuAAC and SPAAC Reactions.

ParameterCuAAC with this compound & Terminal AlkyneSPAAC with this compound & Cyclooctyne (e.g., DBCO)
Typical Reaction Time Minutes to a few hoursSeveral hours to days
Typical Yield >95% (under optimized conditions)>90% (can be quantitative with sufficient time/excess reagent)
Second-Order Rate Constant (k₂) High (e.g., ~10¹ - 10² M⁻¹s⁻¹)Moderate (e.g., ~10⁻¹ - 1 M⁻¹s⁻¹)
Required Reagent Concentration Can be performed at low micromolar concentrations.Typically requires higher concentrations than CuAAC for reasonable reaction times.
Temperature Room temperatureRoom temperature
pH Range 4-12[7]Physiological pH (typically 6.5-8.5)

Table 2: Comparative Reaction Parameters for this compound. (Note: Specific kinetic data for this compound is limited; values are estimated based on reactions with structurally similar small molecule azides).

Experimental Protocols

Detailed methodologies are crucial for reproducible experiments. Below are representative protocols for CuAAC and SPAAC reactions with this compound.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound

This protocol outlines a general procedure for the CuAAC reaction between this compound and a terminal alkyne-functionalized molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Degassed solvents (e.g., water, DMSO, or a mixture)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-functionalized molecule in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of this compound in the same solvent.

    • Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and the copper-chelating ligand (e.g., 50 mM THPTA in water).

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-functionalized molecule to the reaction buffer.

    • Add this compound to the reaction mixture (typically a slight excess, e.g., 1.2 equivalents).

    • Add the ligand solution to the mixture.

    • Add the CuSO₄ solution. The final concentration of copper is typically in the range of 50-500 µM. The ligand to copper ratio is often kept at 5:1 to stabilize the catalyst and protect biomolecules.

  • Initiation and Incubation:

    • To initiate the reaction, add the freshly prepared sodium ascorbate solution (final concentration typically 1-5 mM).

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or TLC.

  • Purification:

    • Upon completion, the product can be purified using standard techniques such as column chromatography, HPLC, or precipitation.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound

This protocol provides a general procedure for the SPAAC reaction between this compound and a strained cyclooctyne-functionalized molecule (e.g., containing DBCO or BCN).

Materials:

  • This compound

  • Cyclooctyne-functionalized molecule (e.g., DBCO-PEG-NHS ester)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Solvent (e.g., DMSO, if needed for solubility)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the cyclooctyne-functionalized molecule in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of this compound in the same solvent.

  • Reaction Setup:

    • In a microcentrifuge tube, add the cyclooctyne-functionalized molecule to the reaction buffer.

    • Add this compound to the reaction mixture. The stoichiometry can be varied, but often a slight excess of one reagent is used to drive the reaction to completion.

  • Incubation:

    • Incubate the reaction mixture at room temperature. Reaction times can vary from a few hours to overnight, depending on the specific cyclooctyne and the concentrations of the reactants. The progress can be monitored by LC-MS or other suitable analytical techniques.

  • Purification:

    • Once the reaction is complete, the desired conjugate can be purified using methods such as size-exclusion chromatography, dialysis (for macromolecules), or HPLC.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product This compound This compound Reaction_Step1 Copper-Acetylide Intermediate This compound->Reaction_Step1 Terminal_Alkyne Terminal_Alkyne Terminal_Alkyne->Reaction_Step1 Cu(I) Cu(I) Cu(I)->Reaction_Step1 Catalyzes 1,4-Triazole 1,4-Triazole Reaction_Step1->1,4-Triazole Cycloaddition

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product This compound This compound Reaction [3+2] Cycloaddition (Catalyst-Free) This compound->Reaction Strained_Cyclooctyne Strained_Cyclooctyne Strained_Cyclooctyne->Reaction Triazole_Product Triazole (Mixture of Regioisomers) Reaction->Triazole_Product Ring Strain Release

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow cluster_cuaac CuAAC Workflow cluster_spaac SPAAC Workflow A1 Prepare Reactants: This compound, Alkyne A2 Prepare Catalyst Mix: CuSO4, Ligand, Ascorbate A1->A2 A3 Combine and React (Room Temperature) A2->A3 A4 Monitor Reaction (LC-MS, TLC) A3->A4 A5 Purify Product A4->A5 end End A5->end B1 Prepare Reactants: This compound, Cyclooctyne B2 Combine and React (Room Temperature) B1->B2 B3 Monitor Reaction (LC-MS, NMR) B2->B3 B4 Purify Product B3->B4 B4->end start Start start->A1 start->B1

Caption: General experimental workflow for CuAAC and SPAAC reactions.

Conclusion and Recommendations

The choice between CuAAC and SPAAC for reactions involving this compound is a critical decision that depends on the specific application.

  • For in vitro applications , such as the synthesis of compound libraries, bioconjugation in cell lysates, or materials science, where reaction speed and high yields are paramount, CuAAC is generally the superior choice . The use of a well-ligated copper catalyst can minimize potential side reactions and toxicity.[5]

  • For in vivo studies, live-cell imaging, and the development of therapeutics where biocompatibility is non-negotiable, SPAAC is the undeniable frontrunner . The absence of a cytotoxic copper catalyst ensures that the biological system remains unperturbed.[6]

Researchers and drug development professionals must carefully weigh the kinetic advantages of CuAAC against the superior biocompatibility of SPAAC to select the optimal ligation strategy for their specific needs. This guide provides the foundational knowledge and practical protocols to effectively utilize both of these powerful click chemistry reactions with this compound.

References

Physical and chemical properties of 6-azido-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Azido-1-hexanol for Researchers and Drug Development Professionals

Introduction

6-Azido-1-hexanol is a bifunctional organic compound featuring a terminal azide group (-N3) and a primary alcohol (-OH) on a six-carbon aliphatic chain.[1] This unique structure makes it a valuable linker molecule in the fields of chemical biology, drug discovery, and materials science. The azide group serves as a versatile handle for "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the hydroxyl group allows for further derivatization or attachment to various substrates.[1] This guide provides a comprehensive overview of the physical and chemical properties of 6-azido-1-hexanol, detailed experimental protocols for its use, and visualizations of relevant chemical pathways.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of 6-azido-1-hexanol are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValueReference(s)
IUPAC Name 6-azidohexan-1-ol[2][3]
CAS Number 146292-90-2[2][4][5]
Molecular Formula C₆H₁₃N₃O[2][3][4][5][6]
Molecular Weight 143.19 g/mol [2][3][4]
Appearance Colorless to light yellow/orange clear liquid[6][7]
Density ~1 g/cm³[4][8]
Melting Point -60°C[4]
Boiling Point 29°C[4]
Solubility Soluble in polar solvents.[1]
Topological Polar Surface Area 34.6 Ų[3]
XLogP3-AA 1.9[3]
Storage Temperature 2°C to 8°C[4][8]

Chemical Reactivity and Applications

The utility of 6-azido-1-hexanol stems from its two reactive functional groups.

  • Azide Group : The primary role of the azide group is to participate in cycloaddition reactions. It is a key component in "click chemistry," a concept describing reactions that are high-yielding, wide in scope, and generate minimal byproducts.[9] The most prominent of these is the Huisgen 1,3-dipolar cycloaddition, specifically the Copper(I)-catalyzed variant (CuAAC), which reacts with terminal alkynes to form a stable 1,4-disubstituted 1,2,3-triazole ring.[9][10][] This reaction is bioorthogonal, meaning it can proceed in complex biological media without interfering with native biochemical processes.[12]

  • Hydroxyl Group : The primary alcohol can be used for further chemical modifications. For instance, it can be oxidized to an aldehyde or carboxylic acid, or it can be converted into an ester or ether, allowing it to be tethered to other molecules or surfaces.

This dual functionality makes 6-azido-1-hexanol a versatile linker for applications such as:

  • Bioconjugation : Linking biomolecules like proteins, peptides, or nucleic acids to other molecules, including fluorescent dyes, drugs, or solid supports.[12]

  • Drug Development : Synthesizing complex molecules and potential therapeutics, such as novel dendrimers for drug delivery.[13]

  • Materials Science : Modifying surfaces and synthesizing polymers with specific functionalities.[13]

Experimental Protocols

Below are representative protocols for the synthesis of 6-azido-1-hexanol and its subsequent use in a typical bioconjugation reaction.

Protocol 1: Synthesis of 6-Azido-1-hexanol from 6-Bromo-1-hexanol

This protocol describes the nucleophilic substitution of the bromide in 6-bromo-1-hexanol with an azide ion.

Materials:

  • 6-Bromo-1-hexanol

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 6-bromo-1-hexanol in anhydrous DMF.

  • Add an excess (typically 1.5 to 3 equivalents) of sodium azide to the solution.

  • Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous phase three times with diethyl ether.

  • Combine the organic extracts and wash them with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator to yield crude 6-azido-1-hexanol.

  • The product can be further purified by column chromatography if necessary.

Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for conjugating 6-azido-1-hexanol to an alkyne-modified molecule (e.g., a protein or a fluorescent probe).

Materials:

  • 6-Azido-1-hexanol

  • Alkyne-modified molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Phosphate-buffered saline (PBS) or other suitable aqueous buffer (pH 7-8)

  • DMSO (if needed to dissolve starting materials)

Procedure:

  • Prepare a stock solution of the alkyne-modified molecule in an appropriate buffer.

  • Prepare a stock solution of 6-azido-1-hexanol in DMSO or the reaction buffer.

  • Prepare fresh stock solutions: 50 mM CuSO₄ in water and 500 mM sodium ascorbate in water.

  • In a microcentrifuge tube, combine the alkyne-modified molecule and a molar excess (typically 5-10 equivalents) of 6-azido-1-hexanol.

  • Add the Cu(I)-stabilizing ligand (e.g., THPTA) to a final concentration of 1-5 mM.

  • Initiate the reaction by adding CuSO₄ to a final concentration of 0.5-1 mM, followed by sodium ascorbate to a final concentration of 5-10 mM. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.

  • Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C. The reaction can be performed with gentle shaking.

  • Once the reaction is complete, the resulting conjugate can be purified from excess reagents using methods like size-exclusion chromatography, dialysis, or precipitation.

Visualizations

The following diagrams illustrate the key chemical transformations involving 6-azido-1-hexanol.

Synthesis_and_Application_Workflow Start 6-Bromo-1-hexanol Product 6-Azido-1-hexanol Start->Product Nucleophilic Substitution Reagent1 Sodium Azide (NaN₃) Reagent1->Product FinalProduct Triazole-linked Conjugate Product->FinalProduct CuAAC Click Reaction Alkyne Alkyne-modified Molecule (R-C≡CH) Alkyne->FinalProduct Catalyst Cu(I) Catalyst Catalyst->FinalProduct

Caption: Synthesis of 6-azido-1-hexanol and its subsequent use in a CuAAC reaction.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Azide 6-Azido-1-hexanol (R₁-N₃) Product 1,4-Disubstituted 1,2,3-Triazole Azide->Product Cycloaddition Alkyne Terminal Alkyne (R₂-C≡CH) Alkyne->Product Copper Copper(I) Copper->Product Catalyzes

Caption: General schematic of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

An In-depth Technical Guide to Azido-C6-OH for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive technical information on Azido-C6-OH (6-azido-1-hexanol), a bifunctional linker widely utilized by researchers, scientists, and drug development professionals. It serves as a crucial building block in the synthesis of complex biomolecules, most notably in the construction of Antibody-Drug Conjugates (ADCs).

Core Properties of this compound

This compound is a linear C6 hydrocarbon chain functionalized with a terminal azide (-N₃) group and a terminal hydroxyl (-OH) group. The azide group serves as a reactive handle for "click chemistry," a set of highly efficient and specific bioorthogonal reactions. The hydroxyl group can be further modified or used as a point of attachment. Its key physicochemical and computational properties are summarized in the table below.

PropertyValueCitation(s)
Molecular Formula C₆H₁₃N₃O[1][2][3][4][5][6][7]
Molecular Weight 143.19 g/mol [1][2][3][4][5][8][9]
Appearance Colorless to light yellow liquid[5][10]
CAS Number 146292-90-2[1][4][5][7][8][10]
Synonyms 6-Azido-1-hexanol, 6-azidohexan-1-ol[7][9][10]
Density ~1 g/cm³[8]
Topological Polar Surface Area (TPSA) 68.99 Ų[4]
Storage Conditions -20°C for long-term storage (up to 3 years)[3][5]

Applications in Bioconjugation and ADC Synthesis

The primary application of this compound is as a linker molecule in bioconjugation. It is particularly prominent in the field of Antibody-Drug Conjugates (ADCs), where it connects a monoclonal antibody to a cytotoxic payload.[2][3] The azide group's ability to undergo highly specific click chemistry reactions allows for the precise and stable attachment of drug molecules to antibodies.

There are two main types of click chemistry reactions in which this compound participates:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole ring between an azide (from this compound) and a terminal alkyne. The reaction is catalyzed by a copper(I) source.[2][10]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant where the azide reacts with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), to form a stable triazole linkage.[2] This method is particularly advantageous for biological applications as it avoids the potential cytotoxicity of a copper catalyst.[5]

General Experimental Workflow for ADC Synthesis

The synthesis of an ADC using an azide linker like this compound typically follows a multi-step process. The following diagram illustrates a general workflow.

ADC_Synthesis_Workflow cluster_modification Step 1: Antibody Modification cluster_linker_payload Step 2: Linker-Payload Synthesis cluster_conjugation Step 3: Click Chemistry Conjugation cluster_purification Step 4: Purification and Analysis Antibody Monoclonal Antibody Alkyne_Mod_Antibody Alkyne-Modified Antibody Antibody->Alkyne_Mod_Antibody Introduce Alkyne Group Final_ADC Antibody-Drug Conjugate (ADC) Alkyne_Mod_Antibody->Final_ADC Azido_C6_OH This compound Azide_Payload Azide-Linker-Payload Azido_C6_OH->Azide_Payload Payload Cytotoxic Payload Payload->Azide_Payload Conjugation Azide_Payload->Final_ADC CuAAC or SPAAC Purified_ADC Purified ADC Final_ADC->Purified_ADC e.g., SEC, HIC

Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.

Experimental Protocols

The following are detailed, generalized protocols for the use of this compound in bioconjugation reactions. Researchers should optimize these protocols for their specific molecules and experimental conditions.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-functionalized molecule (prepared using this compound) to an alkyne-containing biomolecule.

Materials and Reagents:

  • Alkyne-functionalized biomolecule (e.g., protein, oligonucleotide)

  • Azide-functionalized payload (synthesized using this compound)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) ligand

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Degassing equipment (e.g., nitrogen or argon gas)

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the alkyne-modified biomolecule and the azide-functionalized payload in the reaction buffer to the desired concentrations.

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water immediately before use.

    • Prepare a 10-100 mM stock solution of the copper-chelating ligand (THPTA or TBTA) in a suitable solvent (water for THPTA, DMSO for TBTA).[2]

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-functionalized biomolecule and the azide-functionalized payload. A slight molar excess (1.1 to 1.5 equivalents) of the azide component is often used.[2]

    • Add the THPTA or TBTA ligand solution to the reaction mixture.

    • Degas the mixture by bubbling with an inert gas (nitrogen or argon) for 15-30 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.[4]

  • Initiation of the Reaction:

    • Add the CuSO₄ stock solution to the reaction mixture (typically to a final concentration of 100-200 µM).[11]

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution (typically to a final concentration of 1-2 mM).[11]

  • Incubation and Monitoring:

    • Allow the reaction to proceed at room temperature for 1 to 4 hours. The reaction can also be performed at 4°C overnight.

    • Monitor the reaction progress using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or HPLC.

  • Purification:

    • Once the reaction is complete, purify the resulting conjugate using size-exclusion chromatography (SEC) or other suitable chromatographic methods to remove excess reagents and byproducts.

Diagram of the CuAAC Reaction Pathway

CuAAC_Pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Azide R1-N3 (from this compound) Triazole R1-Triazole-R2 Azide->Triazole Alkyne R2-C≡CH Alkyne->Triazole CuSO4 Cu(II)SO4 Cu_I Cu(I) CuSO4->Cu_I Reduction NaAscorbate Sodium Ascorbate NaAscorbate->Cu_I Cu_I->Triazole Catalysis

Caption: Simplified pathway of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free conjugation of an azide-functionalized molecule to a biomolecule modified with a strained alkyne (e.g., DBCO or BCN).

Materials and Reagents:

  • Biomolecule functionalized with a strained alkyne (e.g., DBCO-protein)

  • Azide-functionalized payload (synthesized using this compound)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Preparation of Reactants:

    • Dissolve the DBCO- or BCN-functionalized biomolecule in the reaction buffer to the desired concentration.

    • Dissolve the azide-functionalized payload in a compatible solvent (e.g., DMSO) and then add it to the reaction buffer containing the biomolecule.

  • Reaction Setup:

    • Combine the strained alkyne-biomolecule and the azide-payload in a reaction vessel. A molar excess of the azide component (typically 3-10 equivalents) is recommended.

  • Incubation and Monitoring:

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactivity of the specific strained alkyne.[12]

    • Monitor the conjugation progress by analytical methods such as SDS-PAGE, mass spectrometry, or HPLC.

  • Purification:

    • After the reaction is complete, purify the conjugate using an appropriate method like size-exclusion chromatography to remove unreacted payload and other small molecules.

Diagram of the SPAAC Reaction Pathway

SPAAC_Pathway cluster_reactants Reactants cluster_product Product Azide R1-N3 (from this compound) Azide->Reaction StrainedAlkyne R2-DBCO/BCN StrainedAlkyne->Reaction Triazole R1-Triazole-R2 Reaction->Triazole Spontaneous (Copper-Free)

Caption: Simplified pathway of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

This technical guide provides a foundational understanding and practical protocols for the use of this compound in advanced bioconjugation applications. For specific applications, further optimization of the described methodologies is encouraged to achieve the desired outcomes.

References

Methodological & Application

Application Notes and Protocols for Azido-C6-OH in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small-molecule drugs.[1][2] A critical component of an ADC is the linker, which covalently attaches the drug payload to the antibody.[3] The linker's properties influence the ADC's stability, pharmacokinetics, and mechanism of drug release.[4]

Azido-C6-OH (6-azidohexan-1-ol) is a versatile linker used in the synthesis of ADCs.[5] It is a bifunctional molecule featuring a terminal azide group and a terminal hydroxyl group. The azide group enables highly efficient and bioorthogonal "click chemistry" reactions for conjugation to an alkyne-modified molecule.[] This methodology, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is noted for its high yield, specificity, and mild reaction conditions, making it ideal for complex biological molecules like antibodies.[][7] The hydroxyl group provides a handle for attachment to the cytotoxic payload, typically through esterification or etherification, prior to antibody conjugation.

These application notes provide a detailed protocol for the use of this compound in the synthesis and characterization of a site-specific ADC.

Physicochemical Properties of this compound

The fundamental properties of the this compound linker are summarized below.

PropertyValueReference
Chemical Name 6-azidohexan-1-ol[8]
Molecular Formula C₆H₁₃N₃O[8]
Molecular Weight 143.19 g/mol [8]
CAS Number 146292-90-2[8]
Appearance Colorless to light yellow liquid[5]
Key Functional Groups Azide (-N₃), Hydroxyl (-OH)
Reactivity Azide participates in CuAAC and SPAAC reactions.[9]

Principle of ADC Synthesis via Click Chemistry

The synthesis of an ADC using this compound generally follows a two-stage process. First, the cytotoxic payload is functionalized with the this compound linker. Second, the resulting azide-containing payload is conjugated to an antibody that has been engineered to possess an alkyne-containing moiety, such as a non-natural amino acid. The conjugation is achieved via the CuAAC reaction, which forms a stable triazole ring, covalently linking the payload to the antibody.[7]

G cluster_workflow Overall ADC Synthesis Workflow A 1. Payload Functionalization (Attach this compound to Drug) B 2. Antibody-Payload Conjugation (CuAAC Click Reaction) A->B Azide-Payload C 3. ADC Purification (Size Exclusion Chromatography) B->C Crude ADC D 4. ADC Characterization (DAR, Purity, Aggregation) C->D Purified ADC

Caption: General workflow for ADC synthesis using this compound. (Within 100 characters)

Experimental Protocols

Protocol 1: Functionalization of a Carboxylic Acid-Containing Payload with this compound

This protocol describes the esterification of a cytotoxic payload containing a carboxylic acid with the hydroxyl group of this compound.

Materials:

  • Carboxylic acid-containing payload (e.g., a derivative of MMAE)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Reverse-phase HPLC for purification

Methodology:

  • Dissolve the carboxylic acid-containing payload (1 equivalent) in anhydrous DCM.

  • Add this compound (1.5 equivalents) and DMAP (0.1 equivalents) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add DCC (1.2 equivalents) portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting azide-functionalized payload (Azido-C6-Payload) by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final product as a solid. Confirm identity and purity via LC-MS and NMR.

Protocol 2: Conjugation of Azide-Payload to an Alkyne-Modified Antibody (CuAAC)

This protocol outlines the site-specific conjugation of the Azido-C6-Payload to an antibody engineered to contain an alkyne-bearing unnatural amino acid.[10]

Materials:

  • Alkyne-modified antibody (e.g., 5-10 mg/mL in PBS)

  • Azido-C6-Payload (from Protocol 1, dissolved in DMSO to 10-20 mM)

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 100 mM in water)

  • Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 200 mM in water)

  • Reducing Agent: Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 50 mM EDTA solution to quench the reaction

Methodology:

  • In a reaction vessel, add the alkyne-modified antibody solution.

  • Add the Azido-C6-Payload stock solution to the antibody to achieve a 5- to 10-fold molar excess of the payload.[10] Mix gently.

  • Prepare the catalyst solution by premixing CuSO₄ and THPTA in a 1:2 molar ratio.[7] Let it stand for 2-3 minutes.

  • Add the CuSO₄/THPTA complex to the antibody-payload mixture to a final copper concentration of 100-200 µM.[10]

  • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-2 mM.[10]

  • Incubate the reaction at room temperature for 2-4 hours, protected from light.[10]

  • Quench the reaction by adding EDTA to a final concentration of 5 mM to chelate the copper catalyst.[10]

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. (Within 100 characters)
Protocol 3: ADC Purification

Purification is essential to remove unreacted payload, catalyst, and other small molecules from the final ADC product.[10]

Materials:

  • Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25, Superdex 200)

  • Chromatography system (e.g., FPLC or HPLC)

  • Formulation buffer (e.g., PBS, pH 7.4)

Methodology:

  • Equilibrate the SEC column with at least two column volumes of the desired formulation buffer.

  • Load the quenched reaction mixture (crude ADC) onto the SEC column.

  • Elute the ADC with the formulation buffer at a pre-determined flow rate.

  • Monitor the elution profile using UV absorbance at 280 nm. The ADC, being a high molecular weight species, will elute first.

  • Collect the fractions corresponding to the main protein peak.

  • Pool the ADC-containing fractions.

  • Determine the protein concentration of the purified ADC using a spectrophotometer (e.g., NanoDrop) by measuring absorbance at 280 nm.

ADC Characterization and Data Presentation

Thorough characterization is critical to ensure the quality and consistency of the synthesized ADC.[11] Key parameters include the drug-to-antibody ratio (DAR), purity, and aggregation levels.

Drug-to-Antibody Ratio (DAR) Determination

The DAR is the average number of drug molecules conjugated to one antibody and is a critical quality attribute.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for determining the DAR and the distribution of different drug-loaded species (D0, D1, D2, etc.). The ADC is typically deglycosylated and may be reduced to separate light and heavy chains prior to analysis to reduce complexity.[12]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on hydrophobicity. Since each conjugated drug molecule increases the overall hydrophobicity, species with different numbers of drugs can be resolved.[13] The weighted average DAR is calculated from the peak areas of the different species.[]

  • UV-Vis Spectrophotometry: This method can be used if the drug and antibody have distinct absorbance maxima.[15] By measuring the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the drug), the concentrations of both components can be determined and the DAR calculated.[]

Purity and Aggregation Analysis
  • Size Exclusion Chromatography (SEC-HPLC): This is the standard method to assess the purity of the ADC and quantify the presence of high molecular weight species (aggregates) or fragments.[16]

Hypothetical Characterization Data

The following table summarizes hypothetical quantitative data for an ADC synthesized using the protocols described above.

ParameterMethodResult
Average DAR LC-MS3.9
Drug Distribution LC-MSD0: 2%, D2: 15%, D4: 83%
Purity (Monomer %) SEC-HPLC98.5%
Aggregation % SEC-HPLC1.5%
Concentration UV-Vis (A280)5.2 mg/mL

Mechanism of Action

The therapeutic action of an ADC begins with its selective binding to a target antigen on the surface of a cancer cell.

G cluster_MoA ADC Cellular Mechanism of Action A 1. ADC binds to target antigen on cancer cell surface B 2. Internalization (Endocytosis) A->B C 3. Trafficking to Lysosome B->C D 4. Linker cleavage and Payload Release C->D E 5. Payload induces Cell Death (Apoptosis) D->E

Caption: Simplified cellular mechanism of action for a typical ADC. (Within 100 characters)

Following binding, the ADC-antigen complex is internalized by the cell, typically via endocytosis.[3] The complex is then trafficked to intracellular compartments, such as lysosomes, where the linker may be cleaved by enzymes or changes in pH, releasing the potent cytotoxic payload.[3] The released drug can then bind to its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and ultimately apoptosis.[1]

References

Step-by-step guide for Azido-C6-OH click chemistry reaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and efficient method for molecular ligation. This application note provides a detailed, step-by-step guide for utilizing 6-azidohexan-1-ol (Azido-C6-OH) in this powerful bioconjugation reaction. The protocols outlined below, supported by quantitative data and safety considerations, will enable the seamless integration of this versatile linker into your research workflows.

Introduction to this compound in Click Chemistry

6-azidohexan-1-ol is a bifunctional linker containing a terminal azide group and a primary alcohol. The azide moiety readily participates in CuAAC reactions with terminal alkynes, forming a stable triazole linkage. The hydroxyl group provides a handle for further functionalization or can be used to improve solubility. This combination makes this compound a valuable tool for a wide range of applications, including the synthesis of bioconjugates, drug delivery systems, and functionalized materials.[1][2][3]

The CuAAC reaction is renowned for its high yield, broad functional group tolerance, and mild reaction conditions, often proceeding efficiently in aqueous environments.[4][5][6] The reaction's success hinges on the use of a copper(I) catalyst, which can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate, or by using a copper(I) salt directly.[5][7]

Experimental Protocols

This section details two common protocols for performing the CuAAC reaction with this compound and a generic alkyne-containing molecule.

Protocol 1: In Situ Generation of Cu(I) from CuSO₄ and Sodium Ascorbate

This is a widely used and reliable method for performing CuAAC in aqueous or mixed aqueous/organic solvent systems.

Materials:

  • 6-azidohexan-1-ol (this compound)

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., deionized water, DMSO, DMF, or mixtures)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) (Optional but recommended ligand to stabilize Cu(I) and improve reaction efficiency)[7][8]

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of all reagents in the chosen solvent. For example:

      • This compound: 10 mM in DMSO

      • Alkyne-functionalized molecule: 10 mM in DMSO

      • CuSO₄·5H₂O: 20 mM in deionized water

      • Sodium ascorbate: 100 mM in deionized water (prepare fresh)

      • THPTA or TBTA: 50 mM in DMSO/water

  • Reaction Setup:

    • In a suitable reaction vessel, add the alkyne-functionalized molecule.

    • Add this compound. A slight excess (1.1 to 1.5 equivalents) of the azide is often used to ensure complete consumption of the alkyne.

    • If using a ligand, add it to the reaction mixture. A 5:1 ligand to copper ratio is common.[9]

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The solution may change color, indicating the reduction of Cu(II) to Cu(I).

  • Reaction Incubation:

    • Allow the reaction to proceed at room temperature with stirring.

    • Reaction times can vary from 1 to 12 hours, depending on the specific reactants and their concentrations.[10]

    • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC).

  • Product Purification:

    • Once the reaction is complete, the product can be purified. Common methods include:

      • Precipitation: For oligonucleotides and DNA, precipitation with acetone or ethanol can be effective.[11][12]

      • Chromatography: Reverse-phase HPLC (RP-HPLC) or size-exclusion chromatography are often used for purification of biomolecules.[13]

      • Filtration: In some cases, if the product is a solid, it can be isolated by simple filtration.[5]

Protocol 2: Using a Copper(I) Salt Directly

This protocol avoids the need for a reducing agent but requires more stringent anaerobic conditions to prevent oxidation of the Cu(I) catalyst.

Materials:

  • 6-azidohexan-1-ol (this compound)

  • Alkyne-functionalized molecule of interest

  • Copper(I) iodide (CuI) or Copper(I) bromide (CuBr)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., DMF or THF)

Procedure:

  • Reagent Preparation:

    • Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

    • Prepare solutions of this compound and the alkyne-functionalized molecule in the anhydrous solvent.

  • Reaction Setup:

    • In the reaction vessel under an inert atmosphere, dissolve the alkyne-functionalized molecule.

    • Add this compound (typically 1.1 to 1.5 equivalents).

    • Add the base (e.g., DIPEA, 5-10 equivalents).[14]

    • Add the Cu(I) salt (e.g., CuI, 1-2 equivalents).[14]

  • Reaction Incubation:

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by TLC, LC-MS, or HPLC. Reaction times typically range from 4 to 16 hours.[14]

  • Work-up and Purification:

    • Upon completion, quench the reaction (e.g., by adding water).

    • Extract the product with an appropriate organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product using flash column chromatography or another suitable chromatographic technique.

Quantitative Data Summary

The efficiency and kinetics of the CuAAC reaction can be influenced by several factors. The following table summarizes typical reaction parameters and expected outcomes.

ParameterCondition/ValueReference
Catalyst System CuSO₄/Sodium Ascorbate or CuI/DIPEA[14]
Reactant Ratio (Azide:Alkyne) 1.1:1 to 1.5:1[10]
Copper Concentration 0.05 mM to 0.25 mM[9]
Ligand:Copper Ratio 5:1[9]
Temperature Room Temperature[14]
Reaction Time 1 - 16 hours[10][14]
Expected Yield High to quantitative[15]

Visualizing the Workflow

A clear understanding of the experimental sequence is crucial for successful execution. The following diagram illustrates the general workflow for the this compound click chemistry reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis reagent_prep Reagent Preparation reaction_setup Reaction Setup reagent_prep->reaction_setup Mix Reagents incubation Incubation & Monitoring reaction_setup->incubation Initiate Reaction purification Product Purification incubation->purification Reaction Complete analysis Product Analysis purification->analysis Pure Product

Caption: Experimental workflow for the this compound click chemistry reaction.

Safety and Handling

  • 6-azidohexan-1-ol: May cause skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust, fume, gas, mist, vapors, or spray.[16] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Store at 2-8 °C.[16][17]

  • Organic Azides: Small molecule azides can be explosive, especially when concentrated. Avoid isolating them from solution in significant quantities.[9]

  • Copper Salts: Copper salts can be toxic. Handle with care and avoid ingestion and inhalation.

  • Solvents: Use appropriate solvents in a fume hood and follow standard laboratory safety procedures.

By following these detailed protocols and safety guidelines, researchers can confidently and effectively utilize this compound for a wide array of click chemistry applications.

References

Application Notes: Protein Labeling in Proteomics Using Azide-Functionalized Probes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The ability to selectively tag and identify proteins within their native environment is a cornerstone of modern proteomics. Chemical biology has provided powerful tools to achieve this through bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes.[1] The azide group (-N₃) is a premier bioorthogonal chemical reporter; it is small, abiotic, and exhibits exquisite reactivity with specific partners, most notably alkynes.[2][3]

This document details the use of azide-functionalized molecules, such as the versatile linker Azido-C6-OH, for labeling proteins for subsequent analysis. The core principle involves introducing the azide "handle" into proteins of interest. This handle can then be "clicked" to a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) that bears a complementary alkyne group.[1][4][5] This two-step strategy provides significant flexibility and has been widely adopted in various proteomic workflows, including Activity-Based Protein Profiling (ABPP) and the analysis of newly synthesized proteins.[6][7][8][9]

Principle of the Method: Bioorthogonal Click Chemistry

The central technology enabling this workflow is "click chemistry," a term that encompasses reactions that are rapid, selective, and high-yielding.[10] For azide-labeled proteins, two main types of click chemistry are employed:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This robust and efficient reaction joins an azide with a terminal alkyne to form a stable triazole linkage.[11][12] The reaction requires a copper(I) catalyst, which is typically generated in situ from copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate.[4][10] While highly effective, the potential cytotoxicity of copper limits its use in living organisms, making it ideal for in vitro and ex vivo applications on cell lysates.[13]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity of copper, SPAAC utilizes a strained cyclooctyne (e.g., BCN, DBCO) that reacts spontaneously with an azide without the need for a catalyst.[14][15] This biocompatibility makes SPAAC the method of choice for labeling proteins in living cells and whole organisms.[14][16][17]

The general principle is a modular, two-step process that decouples the labeling and detection steps, enhancing experimental flexibility.[5]

Applications in Proteomics

The versatility of the azide handle allows for a wide range of proteomic applications:

  • Activity-Based Protein Profiling (ABPP): ABPP uses chemical probes that covalently bind to the active sites of specific enzyme families.[6][7] By designing a probe with a reactive "warhead," a recognition element, and an azide tag, researchers can label active enzymes in a complex proteome.[5][18] Subsequent click chemistry with a biotin-alkyne allows for the enrichment and identification of these functionally active proteins, providing insights into drug targets and enzyme regulation.[5][8]

  • Profiling of Newly Synthesized Proteins: By introducing an azide-containing analog of an amino acid, such as azidohomoalanine (AHA) as a surrogate for methionine, newly synthesized proteins can be tagged.[2][9] This allows for the temporal tracking of protein synthesis and degradation in response to various stimuli, a technique known as BONCAT (Bioorthogonal Non-Canonical Amino Acid Tagging).[2]

  • Post-Translational Modification (PTM) Analysis: Metabolic labeling with azide-functionalized sugars (e.g., Ac₄GlcNAz) or lipids enables the tagging and subsequent enrichment of glycosylated or lipidated proteins, respectively, facilitating the study of these crucial PTMs.[3][19]

  • Target Deconvolution: Photoaffinity labeling probes incorporating an azide handle can be used to identify the protein targets of small molecules or drug candidates.[20] Upon UV irradiation, the probe crosslinks to its binding partners, which can then be isolated via click chemistry for identification by mass spectrometry.[20]

Experimental Workflows & Protocols

The following sections provide detailed protocols for labeling, detection, and analysis. The overall workflow is depicted below.

G cluster_0 Step 1: Azide Incorporation cluster_1 Step 2: Sample Preparation cluster_2 Step 3: Bioorthogonal Ligation (Click Chemistry) cluster_3 Step 4: Downstream Analysis A Metabolic Labeling (e.g., Azido-Amino Acids) D Cell Lysis & Proteome Extraction A->D B Activity-Based Probe Labeling (in vitro/vivo) B->D C Chemical Labeling (e.g., Azide-NHS Ester) C->D E Add Alkyne-Reporter (Biotin or Fluorophore) D->E F CuAAC Reaction (Lysate) E->F Cu(I) catalyst G SPAAC Reaction (Live Cell or Lysate) E->G No catalyst H Affinity Purification (Streptavidin for Biotin) F->H I In-gel Fluorescence Scanning F->I G->H G->I J LC-MS/MS Analysis H->J I->J K Protein Identification & Quantification J->K

Caption: General experimental workflow for proteomic analysis using azide-based probes.

Protocol 1: In Vitro Protein Labeling with an Azide-Activity Based Probe (ABP) and CuAAC

This protocol describes labeling a cell lysate with a generic serine hydrolase ABP containing an azide handle, followed by conjugation to an alkyne-biotin reporter via CuAAC for enrichment.

Materials:

  • Cell lysate in appropriate lysis buffer (e.g., PBS, pH 7.4, without DTT).

  • Azide-functionalized Activity-Based Probe (ABP) (e.g., 10 mM stock in DMSO).

  • Alkyne-Biotin (e.g., 10 mM stock in DMSO).

  • Click Reagent Stock Solutions:

    • Copper(II) Sulfate (CuSO₄): 50 mM in water.

    • Sodium Ascorbate: 500 mM in water (prepare fresh).

    • Tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand: 100 mM in water.

  • Streptavidin-agarose beads.

  • Wash buffers (e.g., PBS with 0.1% SDS).

  • Protease inhibitors.

Procedure:

  • Proteome Preparation:

    • Prepare cell lysate and determine protein concentration using a standard assay (e.g., BCA).

    • Adjust protein concentration to 1-2 mg/mL with lysis buffer. Keep on ice.

  • ABP Labeling:

    • To 1 mg of protein lysate, add the azide-ABP to a final concentration of 10 µM.

    • Incubate for 60 minutes at 37°C to allow for covalent modification of active enzymes.

  • CuAAC (Click) Reaction:

    • To the labeled lysate, add the following reagents in order, vortexing gently after each addition:

      • Alkyne-Biotin (to a final concentration of 100 µM).

      • THPTA (to a final concentration of 1 mM).

      • Premix CuSO₄ and Sodium Ascorbate (add ascorbate to CuSO₄ solution immediately before use), then add to the reaction to final concentrations of 1 mM (CuSO₄) and 5 mM (Sodium Ascorbate).[4]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[4] The addition of reagents may cause some protein precipitation.[20]

  • Enrichment of Labeled Proteins:

    • Pre-wash streptavidin-agarose beads with PBS.

    • Add the beads to the reaction mixture and incubate for 1 hour at room temperature with rotation to capture biotinylated proteins.

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively to remove non-specifically bound proteins (e.g., 3x with PBS + 0.5% SDS, followed by 3x with PBS).

  • Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins or perform an on-bead tryptic digest.

    • Analyze the resulting peptides by LC-MS/MS for protein identification and quantification.

Protocol 2: Live Cell Labeling with an Azide Precursor and SPAAC

This protocol is for labeling newly synthesized proteins in live cells using an azide-containing amino acid followed by conjugation to a cyclooctyne-fluorophore via SPAAC for visualization.

Materials:

  • Mammalian cells in culture.

  • Methionine-free culture medium.

  • Azidohomoalanine (AHA).

  • DBCO-functionalized fluorophore (e.g., DBCO-PEG4-5/6-FAM).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Reagents for fluorescence microscopy or flow cytometry.

Procedure:

  • Metabolic Labeling:

    • Wash cells once with warm PBS.

    • Starve cells in methionine-free medium for 1 hour to deplete endogenous methionine pools.

    • Replace the medium with methionine-free medium supplemented with AHA (typically 25-50 µM). Culture for 4-12 hours. A no-AHA control should be run in parallel.

  • SPAAC Reaction:

    • Wash the cells three times with cold PBS to remove unincorporated AHA.

    • Add the DBCO-fluorophore (e.g., to a final concentration of 25-100 µM) diluted in complete culture medium or PBS.[21]

    • Incubate for 1-2 hours at 37°C, protected from light.[14][21]

  • Analysis of Labeling:

    • Wash the cells three times with cold PBS to remove excess DBCO-fluorophore.

    • Cells can now be fixed for fluorescence microscopy or harvested for analysis by flow cytometry or SDS-PAGE and in-gel fluorescence scanning. Successful labeling is indicated by a fluorescent signal in the AHA-treated cells compared to the control.[21]

Data Presentation and Interpretation

Quantitative proteomic data allows for the comparison of protein labeling between different biological states. The results are typically summarized to highlight the number of identified proteins and their relative abundance.

Table 1: Representative Quantitative Data from an ABPP Experiment This table shows illustrative data from a competitive ABPP experiment where a cell lysate was pre-treated with a small molecule inhibitor before labeling with an azide-ABP.

Protein ID (Uniprot)Gene NameDescriptionFold Change (Inhibitor/DMSO)p-valueNotes
P07834FAAHFatty-acid amide hydrolase 10.08< 0.001Known target; strong engagement
P37840MGLLMonoglyceride lipase0.950.87Not a target; no engagement
Q01484ABHD6Abhydrolase domain-containing protein 60.21< 0.01Off-target; moderate engagement
Total Proteins Identified 1,542
Significantly Changed 12 (Fold Change < 0.5, p < 0.05)

Visualizations of Key Concepts

Bioorthogonal "Click" Reactions

The core of the labeling strategy relies on the specific reaction between an azide and an alkyne.

G cluster_CuAAC A) CuAAC Reaction cluster_SPAAC B) SPAAC Reaction P_azide Protein-N₃ P_triazole Protein-Triazole-Tag P_azide->P_triazole + Alkyne_tag Alkyne-Tag Alkyne_tag->P_triazole catalyst Cu(I) Catalyst (e.g., CuSO₄/Ascorbate) P_azide2 Protein-N₃ P_triazole2 Protein-Triazole-Tag P_azide2->P_triazole2 + Cyclooctyne_tag Cyclooctyne-Tag Cyclooctyne_tag->P_triazole2 catalyst2 No Catalyst Required (Spontaneous)

Caption: Comparison of CuAAC and SPAAC bioorthogonal click chemistry reactions.

Application in a Signaling Pathway

This technique can be used to identify newly synthesized proteins in response to a cellular signal, such as a growth factor.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Pathway Signaling Cascade (e.g., MAPK/ERK) Receptor->Pathway TF Transcription Factors (e.g., c-Fos, c-Jun) Pathway->TF Activation Translation Translation TF->Translation Gene Expression AHA Pulse with Azidohomoalanine (AHA) AHA->Translation NSP Newly Synthesized Proteins (Contain AHA-Azide Handle) Translation->NSP Click Click Chemistry with Biotin-Alkyne NSP->Click Enrich Streptavidin Enrichment Click->Enrich MS LC-MS/MS Analysis Enrich->MS

Caption: Using azide labeling to profile proteome dynamics in a signaling pathway.

References

Application Notes and Protocols for Azido-C6-OH in PROTAC Design and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that dictates the efficacy and pharmacokinetic properties of the resulting degrader.

Azido-C6-OH is a versatile heterobifunctional linker increasingly utilized in the rational design and synthesis of novel PROTACs. Its key features include a terminal azide group, which allows for efficient and bioorthogonal "click chemistry" reactions, and a hydroxyl group that can be used for further functionalization. This document provides detailed application notes and experimental protocols for the use of this compound in the design and synthesis of PROTACs.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective application in PROTAC synthesis.

PropertyValueReference
Molecular Formula C6H13N3O[1]
Molecular Weight 143.19 g/mol [1]
Appearance Liquid[2]
CAS Number 146292-90-2[1]
Storage Conditions -20°C[2]

PROTAC Performance with Varying Linkers

The length and composition of the linker are paramount in determining the degradation potency and efficacy of a PROTAC. The following table summarizes experimental data from various studies, illustrating the impact of different linker types and lengths on PROTAC performance, quantified by DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation percentage). While not all examples use the precise this compound linker, the data provides valuable insights into the structure-activity relationship of linkers in PROTACs.

PROTAC TargetE3 Ligase LigandLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4PomalidomidePEG/Alkyl~131.8>95N/A
BRD4PomalidomidePEG/Alkyl~160.8>95N/A
BRD4PomalidomidePEG/Alkyl~204.9>95N/A
FAKPomalidomidePEG131085[3]
IGF-1R/SrcPomalidomidePEG/Alkyl7-101000-5000N/A[4]

Experimental Protocols

Protocol 1: Synthesis of an Alkyne-Functionalized E3 Ligase Ligand (Pomalidomide-Alkyne)

This protocol describes a general procedure for the synthesis of an alkyne-functionalized pomalidomide, a commonly used E3 ligase ligand for PROTACs.

Materials:

  • 4-Fluorothalidomide

  • Propargylamine

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-fluorothalidomide (1 equivalent) and propargylamine (1.1 equivalents) in DMF.

  • Add DIPEA (3 equivalents) to the reaction mixture.

  • Stir the reaction at 90°C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the alkyne-functionalized pomalidomide.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis

This protocol details the "click chemistry" reaction to conjugate the azide-containing linker (attached to the POI ligand) with the alkyne-functionalized E3 ligase ligand.

Materials:

  • This compound functionalized POI ligand (1 equivalent)

  • Alkyne-functionalized pomalidomide (1 equivalent)

  • tert-Butanol/Water or Dimethyl sulfoxide (DMSO)/Water solvent system

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 equivalents)

  • Sodium ascorbate (0.3 equivalents)

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a copper ligand)

Procedure:

  • In a reaction vial, dissolve the azido-functionalized POI ligand and the alkyne-functionalized E3 ligase ligand in a suitable solvent system (e.g., a 1:1 mixture of t-BuOH and water).

  • Prepare a fresh aqueous solution of sodium ascorbate.

  • Prepare an aqueous solution of copper(II) sulfate pentahydrate. If using, TBTA can be added to the copper sulfate solution.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours and can be monitored by LC-MS.[5]

  • Upon completion, dilute the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC product by flash column chromatography or preparative HPLC.

Protocol 3: Western Blotting for PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify the levels of a target protein in cells following treatment with a PROTAC to determine the DC50 and Dmax.

Materials:

  • Cell line expressing the protein of interest

  • Complete growth medium

  • PROTAC of interest (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in complete growth medium. Ensure the final DMSO concentration is consistent and low (e.g., <0.1%).

    • Treat the cells with varying concentrations of the PROTAC and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer.

    • Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[6][7]

Protocol 4: Cell Viability Assay (MTS Assay)

This assay is used to assess the effect of the PROTAC on cell viability and proliferation.

Materials:

  • Cell line of interest

  • Complete growth medium

  • PROTAC of interest (stock solution in DMSO)

  • 96-well cell culture plates

  • MTS reagent

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the PROTAC and a vehicle control for the desired duration (e.g., 72 hours).

  • MTS Assay:

    • Add MTS reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the IC50 value.[8]

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC mechanism of action.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow POI_Ligand POI Ligand (with -OH or -NH2) Azido_POI Azido-functionalized POI Ligand POI_Ligand->Azido_POI Conjugation Azido_C6_OH This compound Azido_C6_OH->Azido_POI CuAAC CuAAC 'Click' Chemistry Azido_POI->CuAAC E3_Ligand_Precursor E3 Ligand Precursor (e.g., 4-Fluorothalidomide) Alkyne_E3 Alkyne-functionalized E3 Ligand E3_Ligand_Precursor->Alkyne_E3 SNAr Reaction Alkyne_Amine Alkyne-containing Amine Alkyne_Amine->Alkyne_E3 Alkyne_E3->CuAAC Final_PROTAC Final PROTAC CuAAC->Final_PROTAC

Caption: PROTAC synthesis workflow.

Western_Blot_Workflow cluster_wb Western Blotting Workflow for PROTAC Evaluation Cell_Culture 1. Cell Culture & PROTAC Treatment Cell_Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Cell_Lysis SDS_PAGE 3. SDS-PAGE & Protein Transfer Cell_Lysis->SDS_PAGE Immunoblotting 4. Immunoblotting SDS_PAGE->Immunoblotting Detection 5. Detection & Analysis Immunoblotting->Detection Data_Analysis 6. DC50 & Dmax Determination Detection->Data_Analysis

Caption: Western Blotting workflow.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 6-Azido-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001 to describe reactions that are high-yielding, wide in scope, and generate only easily removable byproducts.[1] This reaction facilitates the highly efficient and specific formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne.[2][3] The CuAAC reaction is renowned for its reliability, proceeding under mild, often aqueous conditions, making it ideal for the conjugation of a wide array of molecules, from small organic compounds to sensitive biomolecules.[2][4]

6-Azido-1-hexanol (Azido-C6-OH) is a versatile bifunctional linker molecule. The terminal azide group readily participates in the CuAAC reaction, while the hydroxyl group provides a handle for further functionalization. This makes it a valuable tool in drug discovery, bioconjugation, and materials science for introducing a flexible six-carbon spacer.

These application notes provide detailed protocols and guidelines for performing CuAAC reactions using 6-Azido-1-hexanol.

Reaction Principle

The CuAAC reaction involves the catalysis by a copper(I) species, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent, most commonly sodium ascorbate.[1][5] The copper(I) catalyst selectively activates the terminal alkyne, facilitating its cycloaddition with the azide to exclusively form the 1,4-regioisomer of the triazole product.[1][] The use of a stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA), is highly recommended to protect the Cu(I) from oxidation and disproportionation, thereby enhancing reaction efficiency.[7]

Quantitative Reaction Parameters

Careful consideration of reagent concentrations is crucial for a successful CuAAC reaction. The following table summarizes typical quantitative parameters. These values may require optimization depending on the specific alkyne substrate and desired outcome.

ParameterRecommended RangeNotes
Alkyne Substrate1 equivalentTypically the limiting reagent.
6-Azido-1-hexanol1.1 - 1.5 equivalentsA slight excess of the azide can help drive the reaction to completion.
Copper(II) Sulfate (CuSO₄)0.01 - 0.1 equivalentsThe catalyst loading can be optimized for specific substrates.
Sodium Ascorbate0.1 - 1.0 equivalentsShould be in excess of the copper catalyst to maintain the Cu(I) state.
Ligand (e.g., THPTA)0.05 - 0.5 equivalentsA ligand-to-copper ratio of 1:1 to 5:1 is commonly used.[5]

Experimental Protocols

Materials and Reagents
  • Alkyne-functionalized molecule

  • 6-Azido-1-hexanol

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Solvents (e.g., DMSO, t-BuOH/H₂O, DMF, water)

  • Inert gas (Argon or Nitrogen)

Stock Solution Preparation
  • Alkyne Substrate: Prepare a stock solution of the alkyne-containing molecule in the chosen reaction solvent.

  • 6-Azido-1-hexanol: Prepare a stock solution of 6-Azido-1-hexanol in the same solvent.

  • Copper(II) Sulfate: Prepare a 20 mM stock solution of CuSO₄ in deionized water.

  • Sodium Ascorbate: Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water immediately before use.

  • Ligand (THPTA): Prepare a 50 mM stock solution of THPTA in deionized water.

General CuAAC Protocol

This protocol provides a general procedure for the conjugation of an alkyne-containing molecule to 6-Azido-1-hexanol.

  • To a reaction vessel, add the alkyne-functionalized molecule from its stock solution.

  • Add the 6-Azido-1-hexanol stock solution (1.1-1.5 equivalents).

  • Add the reaction solvent to achieve the desired final concentration.

  • Premix Catalyst: In a separate tube, prepare a premixed solution of CuSO₄ and THPTA. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA for a 1:5 copper-to-ligand ratio.[5]

  • Add the premixed catalyst solution to the reaction mixture containing the azide and alkyne.

  • Degas: Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[7]

  • Initiate: Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (e.g., 25 µL of 100 mM solution).[7]

  • React: Allow the reaction to proceed for 1-4 hours at room temperature. The reaction can be monitored by TLC, LC-MS, or other appropriate analytical techniques.

  • Work-up: Once the reaction is complete, the product can be isolated by standard purification techniques such as column chromatography, extraction, or precipitation.

Protocol for Bioconjugation

For reactions involving sensitive biomolecules, the following protocol is recommended to minimize potential oxidative damage.[4]

  • In a microcentrifuge tube, combine the alkyne-functionalized biomolecule with the buffer to the desired volume and concentration.

  • Add the 6-Azido-1-hexanol stock solution.

  • Premix Catalyst and Additives: Prepare a premixed solution of CuSO₄ and THPTA.[8]

  • Add the premixed catalyst solution to the reaction mixture.

  • Add aminoguanidine (optional, to scavenge reactive byproducts of ascorbate oxidation) to a final concentration of 5 mM.[9]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.[5]

  • Gently mix the solution by inverting the tube several times and allow the reaction to proceed for 1 hour at room temperature.

  • The conjugated biomolecule can then be purified using methods appropriate for the specific biomolecule, such as size exclusion chromatography or dialysis.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Yield Oxidation of Cu(I) catalystEnsure thorough degassing of the reaction mixture and use freshly prepared sodium ascorbate solution.[7] Work under an inert atmosphere if necessary.
Inactive catalystUse a high-quality source of copper and a stabilizing ligand like THPTA or TBTA.[7]
Poor substrate solubilityCo-solvents like DMSO or DMF can be used to improve solubility.
Inhibition by other functional groupsHis-tags on proteins can chelate copper; use excess copper or a sacrificial metal like Zn(II).[8] Buffers containing high concentrations of chloride or Tris can also interfere.[8]
Side Reactions Dimerization of the alkyne (Glaser coupling)Perform the reaction under strictly anaerobic conditions.[2]
Degradation of sensitive substratesUse a lower concentration of copper and ascorbate, and consider adding aminoguanidine to protect against reactive oxygen species.[4][9]

Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Azide R1-N3 (6-Azido-1-hexanol) Alkyne R2-C≡CH (Alkyne Substrate) Cu_Alkyne Cu(I)-Alkyne Complex Alkyne->Cu_Alkyne + Cu(I) CuI Cu(I) Six_membered Six-membered Cu-intermediate Cu_Alkyne->Six_membered + Azide Triazolide Copper Triazolide Six_membered->Triazolide Ring Contraction Triazolide->CuI Catalyst Regeneration Triazole 1,4-disubstituted 1,2,3-Triazole Triazolide->Triazole + H+

Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

CuAAC_Workflow start Start prepare_reagents Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand, Ascorbate) start->prepare_reagents mix_reactants Mix Alkyne and 6-Azido-1-hexanol in Reaction Solvent prepare_reagents->mix_reactants premix_catalyst Premix CuSO4 and Ligand prepare_reagents->premix_catalyst add_catalyst Add Premixed Catalyst to Reactant Mixture mix_reactants->add_catalyst premix_catalyst->add_catalyst degas Degas Reaction Mixture (Ar or N2) add_catalyst->degas initiate Initiate with Sodium Ascorbate degas->initiate react React at Room Temperature (1-4 hours) initiate->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor workup Work-up and Purify Product monitor->workup end End workup->end

Caption: General experimental workflow for the CuAAC reaction.

Conclusion

The copper-catalyzed azide-alkyne cycloaddition reaction is a robust and versatile method for chemical ligation. The use of 6-Azido-1-hexanol as a bifunctional linker provides a convenient means to introduce a flexible spacer with a reactive handle for further molecular elaboration.[2] Careful optimization of the reaction conditions, including reagent stoichiometry, catalyst system, and solvent, is key to achieving high yields and purity of the desired conjugate.[4] The protocols and guidelines presented here offer a solid foundation for the successful application of CuAAC with 6-Azido-1-hexanol in a variety of research and development settings.

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using Azido-C6-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that has become an indispensable tool in chemical biology, drug development, and materials science. Unlike the copper-catalyzed version (CuAAC), SPAAC proceeds efficiently without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[1][2][3][4] This is achieved by using a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts selectively with an azide-functionalized molecule to form a stable triazole linkage.[5][6]

Azido-C6-OH (6-azidohexan-1-ol) is a versatile bifunctional linker containing a terminal azide group for SPAAC and a hydroxyl group that can be further functionalized. Its six-carbon chain provides spacing to minimize steric hindrance during conjugation. These characteristics make this compound a valuable reagent for various applications, including the synthesis of antibody-drug conjugates (ADCs), targeted drug delivery systems, and the surface modification of materials.[5][6][7]

Key Advantages of SPAAC with this compound

  • Biocompatibility: The copper-free nature of SPAAC allows for its use in sensitive biological environments and live-cell imaging without concerns of copper-induced toxicity.[1][2]

  • High Selectivity: The azide and strained alkyne groups react specifically with each other, minimizing off-target reactions with other functional groups present in complex biological mixtures.

  • Favorable Kinetics: The inherent ring strain of cyclooctynes provides the driving force for a rapid cycloaddition reaction under mild, physiological conditions (aqueous buffer, room temperature or 37°C).[1]

  • Versatility: The hydroxyl group of this compound offers a secondary point for modification, enabling the synthesis of more complex bioconjugates and heterobifunctional linkers.[8]

Applications

  • Antibody-Drug Conjugates (ADCs): this compound can be used as a linker to attach cytotoxic drugs to antibodies, creating targeted cancer therapies.[5][6][9]

  • Targeted Drug Delivery: The linker can be incorporated into drug delivery vehicles, such as nanoparticles or polymers, to attach targeting ligands that direct the therapeutic agent to specific cells or tissues.[7][10][11]

  • Surface Modification: The azide group can be used to functionalize surfaces for various applications, including the immobilization of biomolecules for diagnostic assays or to create biocompatible coatings on medical devices.[12][13]

  • Biomolecule Labeling: this compound can be used to introduce an azide handle onto small molecules, peptides, or other biomolecules for subsequent labeling with a cyclooctyne-modified probe for imaging or detection.

Quantitative Data

The reaction kinetics of SPAAC are influenced by the specific cyclooctyne used, the structure of the azide, solvent, and temperature. While specific kinetic data for this compound is not extensively published, the following tables provide typical quantitative data for SPAAC reactions involving DBCO and aliphatic azides, which serve as a good reference.

ParameterTypical Value/RangeSource(s)
Molar Excess (DBCO reagent to Azide) 1.5 to 10-fold[14]
Molar Excess (Azide to DBCO-modified protein) 2 to 4-fold[15][16]
Reaction Temperature 4°C to 37°C[17]
Reaction Time 1 to 12 hours (can be longer for less reactive alkynes)[16]
Optimal pH 7.0 - 9.0[14]
Typical Solvents Phosphate-Buffered Saline (PBS), DMSO, DMF[1][15]
Final Organic Solvent Concentration <10-20% (to avoid protein denaturation)[1][2][15]
Cyclooctyne DerivativeReactant AzideSecond-Order Rate Constant (M⁻¹s⁻¹)Source(s)
DBCO DerivativesAliphatic Azides (e.g., Benzyl Azide)~0.1 - 2.0[14][18]
Sulfo-DBCOModel Azides0.27 - 1.22[14]
DBCO-PEG5-TrastuzumabModel Azides0.18 - 0.37[14]

Experimental Protocols

Protocol 1: General SPAAC Reaction of this compound with a DBCO-Functionalized Molecule

This protocol describes a general procedure for the conjugation of this compound to a molecule containing a DBCO group.

Materials:

  • This compound

  • DBCO-functionalized molecule (e.g., protein, peptide, or small molecule)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or other amine-free buffer. Note: Avoid buffers containing sodium azide (NaN₃) as it will compete with the desired reaction.[14]

  • Organic Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification system (e.g., HPLC, size-exclusion chromatography, or dialysis tubing)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO or DMF (e.g., 10 mM).

    • Dissolve the DBCO-functionalized molecule in the reaction buffer to the desired concentration (e.g., 1-5 mg/mL for a protein).

  • SPAAC Reaction:

    • Add the this compound stock solution to the solution of the DBCO-functionalized molecule. A molar excess of this compound (typically 2 to 10-fold) is recommended to drive the reaction to completion.

    • Ensure the final concentration of the organic solvent is kept low (e.g., <10%) if working with proteins to prevent denaturation.

    • Gently mix the reaction mixture.

  • Incubation:

    • Incubate the reaction at room temperature or 37°C for 1-4 hours. For less reactive partners or lower concentrations, the reaction can be incubated overnight at 4°C.[1][15]

  • Reaction Monitoring (Optional):

    • The progress of the reaction can be monitored by the decrease in the characteristic absorbance of DBCO at approximately 309-310 nm using a UV-Vis spectrophotometer.[14][15]

  • Purification:

    • Remove excess, unreacted this compound and the organic solvent using an appropriate purification method.

      • For proteins and other macromolecules, size-exclusion chromatography (e.g., a desalting column) or dialysis is effective.[9]

      • For small molecules, purification can be achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization:

    • Confirm the successful conjugation and purity of the product using techniques such as:

      • Mass Spectrometry (MS) to verify the mass of the conjugate.

      • SDS-PAGE for protein conjugates, which will show a shift in molecular weight.[15]

      • NMR spectroscopy for small molecule conjugates.

Protocol 2: Two-Step Bioconjugation of a Payload to a Protein using this compound as a Linker

This protocol outlines the modification of a protein with a payload using this compound as a heterobifunctional linker. This involves first activating the hydroxyl group of this compound, reacting it with the protein, and then performing the SPAAC reaction.

Step 1: Functionalization of Protein with this compound

This step requires activating the hydroxyl group of this compound to react with functional groups on the protein (e.g., amines on lysine residues). This can be achieved by converting the hydroxyl to a more reactive group like an N-hydroxysuccinimide (NHS) ester.

Step 2: SPAAC Reaction with a DBCO-Functionalized Payload

Follow the procedure outlined in Protocol 1 using the azide-functionalized protein from Step 1 and a DBCO-functionalized payload.

Visualizations

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide R1-N3 (this compound) Triazole R1-Triazole-R2 (Stable Conjugate) Azide->Triazole + Cyclooctyne R2-DBCO (Strained Alkyne) Cyclooctyne->Triazole Strain-Promoted [3+2] Cycloaddition Bioconjugation_Workflow A Prepare this compound Stock Solution C Mix Reactants (Molar Excess of Azide) A->C B Prepare DBCO-Functionalized Molecule Solution B->C D Incubate (Room Temp or 37°C, 1-4h) C->D Initiate SPAAC E Monitor Reaction (Optional) (UV-Vis at 310nm) D->E F Purify Conjugate (SEC, HPLC, or Dialysis) D->F E->F G Characterize Product (MS, SDS-PAGE, NMR) F->G ADC_Synthesis_Workflow cluster_targeting Targeting Moiety Preparation cluster_linker_payload Linker and Payload Preparation cluster_conjugation Conjugation and Purification Antibody Antibody with Reactive Site ConjugateLinker Conjugate Activated Linker to Antibody Antibody->ConjugateLinker AzidoC6OH This compound ActivateOH Activate -OH group (e.g., to NHS ester) AzidoC6OH->ActivateOH ActivateOH->ConjugateLinker Payload Cytotoxic Payload with DBCO SPAAC_reaction SPAAC Reaction with DBCO-Payload Payload->SPAAC_reaction PurifyAbAzide Purify Azide-Modified Antibody ConjugateLinker->PurifyAbAzide PurifyAbAzide->SPAAC_reaction PurifyADC Purify Final ADC SPAAC_reaction->PurifyADC FinalADC Antibody-Drug Conjugate (ADC) PurifyADC->FinalADC

References

Application Notes and Protocols for Azido-C6-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-C6-OH (6-azido-1-hexanol) is a versatile bifunctional linker increasingly utilized in solid-phase peptide synthesis (SPPS) to incorporate a terminal azide group into a peptide chain. This "click-ready" functionality provides a bioorthogonal handle for the site-specific conjugation of peptides to a wide array of molecules, including reporter probes (fluorophores, biotin), polyethylene glycol (PEG) chains for improved pharmacokinetics, and other biomolecules for the creation of complex conjugates like antibody-drug conjugates (ADCs). The six-carbon spacer arm offers flexibility and reduces potential steric hindrance between the peptide and the conjugated molecule.

These application notes provide detailed protocols for the incorporation of this compound onto a solid support, subsequent Fmoc-based solid-phase peptide synthesis, and post-synthetic modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Key Applications

  • Bioconjugation: Introduction of an azide handle for subsequent "click" chemistry reactions.

  • Peptide Cyclization: On-resin cyclization of peptides containing both an azide and an alkyne functionality.[1]

  • Surface Immobilization: Attachment of peptides to alkyne-functionalized surfaces.

  • Drug Delivery: Synthesis of peptide-drug conjugates and ADCs.

Data Presentation

Table 1: Representative Loading Efficiency of this compound on Carboxylic Acid Resins
Resin TypeCoupling MethodActivating AgentsBaseReaction Time (h)Loading Efficiency (%)
Wang ResinSymmetric AnhydrideDIC/DMAP-12-1670-85
Merrifield ResinCesium Salt-Cs₂CO₃2460-80
2-Chlorotrityl chlorideDirect Esterification-DIPEA2-485-95

Note: Loading efficiencies are typical ranges and can vary based on resin batch, solvent purity, and reaction conditions.

Table 2: Typical Purity and Yield for a Model Pentapeptide (e.g., H-Gly-Phe-Leu-Ser-Lys-Azido-C6) Synthesized on this compound Functionalized Wang Resin
Synthesis StepParameterValue
Peptide Synthesis Crude Peptide Purity (RP-HPLC)65-80%
Overall Yield (after cleavage)50-70%
Purification Final Purity (after RP-HPLC)>95%
Purified Yield30-50%
Table 3: On-Resin CuAAC Reaction Conditions and Outcomes
Alkyne SubstrateCopper Source (eq)Ligand (eq)Reducing Agent (eq)SolventReaction Time (h)Conversion Efficiency (%)
Propargylglycine-PeptideCuSO₄·5H₂O (0.5)TBTA (1.0)Sodium Ascorbate (2.0)DMF/H₂O (4:1)8-12>95%
Alkyne-functionalized DyeCuI (0.3)DIPEA (2.0)-DMF12-18>90%

Experimental Protocols

Protocol 1: Immobilization of this compound on Wang Resin

This protocol describes the esterification of this compound to a Wang resin, a common support for the synthesis of C-terminal acid peptides, which in this case will be modified with the azido-linker.

Materials:

  • Wang Resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the Wang resin (1 eq) in anhydrous DCM for 1 hour in a reaction vessel.

  • Drain the DCM.

  • In a separate flask, dissolve this compound (5 eq) and DMAP (0.1 eq) in anhydrous DCM.

  • Add DIC (5 eq) to the solution and stir for 5 minutes.

  • Add the activated this compound solution to the swollen resin.

  • Agitate the reaction mixture at room temperature for 12-16 hours.

  • Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

  • To cap any unreacted hydroxyl groups on the resin, treat with a solution of acetic anhydride/pyridine/DCM (1:1:3) for 2 hours.

  • Wash the resin as in step 7 and dry under vacuum.

  • Determine the loading capacity of the resin using a standard method such as UV-Vis quantification of the Fmoc group after attachment and subsequent cleavage of the first Fmoc-protected amino acid.

G cluster_prep Resin Preparation cluster_activation Linker Activation cluster_coupling Coupling to Resin cluster_capping Capping swell_resin Swell Wang Resin in DCM drain_dcm1 Drain DCM swell_resin->drain_dcm1 add_to_resin Add activated linker to resin drain_dcm1->add_to_resin dissolve_linker Dissolve this compound and DMAP in DCM add_dic Add DIC dissolve_linker->add_dic add_dic->add_to_resin agitate Agitate for 12-16h add_to_resin->agitate drain_wash1 Drain and Wash agitate->drain_wash1 cap_resin Cap with Acetic Anhydride/ Pyridine/DCM drain_wash1->cap_resin drain_wash2 Drain and Wash cap_resin->drain_wash2 dry_resin Dry Resin drain_wash2->dry_resin SPPS_Cycle Start Start with this compound Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Amino_Acid_Coupling Amino Acid Coupling (Fmoc-AA, HATU, DIPEA) Wash1->Amino_Acid_Coupling Wash2 Wash (DMF/DCM) Amino_Acid_Coupling->Wash2 Wash2->Fmoc_Deprotection Repeat for next AA Final_Peptide Completed Peptide-Resin Wash2->Final_Peptide Final Cycle CuAAC_Workflow Peptide_Resin Peptide-Azido-C6-OH-Resin Swell_Resin Swell in DMF Peptide_Resin->Swell_Resin Add_Cocktail Add Cocktail to Resin Swell_Resin->Add_Cocktail Prepare_Cocktail Prepare Click Cocktail: Alkyne, CuSO4, Na-Ascorbate, TBTA Prepare_Cocktail->Add_Cocktail React React for 8-12h Add_Cocktail->React Wash_Dry Wash and Dry Resin React->Wash_Dry Cleavage Proceed to Cleavage Wash_Dry->Cleavage

References

Azido-C6-OH in Glycobiology Research: A Tool for Glycan Labeling and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the intricate field of glycobiology, understanding the dynamic roles of glycans in cellular processes is paramount for advancing disease diagnostics and therapeutics. Azido-C6-OH (6-Azido-1-hexanol) serves as a valuable chemical tool, primarily as a precursor for the synthesis of more complex molecules used in metabolic glycoengineering. This technique allows for the introduction of a bioorthogonal azide reporter into the glycan structures of living cells. Once incorporated, these azido-modified glycans can be visualized and analyzed through highly specific chemical reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry". This enables researchers to study glycan trafficking, localization, and interactions in real-time.

While this compound is not directly fed to cells for metabolic labeling, it is a key building block for synthesizing azido-sugars, the actual substrates for cellular enzymatic machinery. This document provides an overview of the applications of this chemical biology workflow, detailed experimental protocols, and quantitative data to guide researchers in utilizing this powerful technique.

Application Notes

The primary application of metabolic glycoengineering with azido-sugars is the bioorthogonal labeling of glycans for various downstream analyses. This approach offers a robust method to study glycosylation in a dynamic cellular environment without significantly perturbing the biological system.

Key Applications:

  • Glycan Visualization and Imaging: Labeled glycans can be visualized using fluorescence microscopy by reacting the incorporated azide with a fluorescently tagged alkyne probe. This allows for the spatial and temporal tracking of glycoconjugates within cells and tissues.

  • Glycoproteomics: Azido-labeled glycoproteins can be enriched from complex cellular lysates using alkyne-functionalized beads. The enriched glycoproteins can then be identified and quantified by mass spectrometry, providing insights into the glycoproteome.

  • Cell Surface Engineering: The cell surface can be functionalized with azido-sugars, allowing for the attachment of various molecules, such as targeting ligands or imaging agents, through click chemistry.

  • Monitoring Glycosylation Dynamics: This technique can be used to monitor changes in glycosylation patterns in response to various stimuli, such as drug treatment or disease progression.

Quantitative Data Summary

The efficiency of metabolic labeling with azido-sugars can vary depending on the cell type, the specific azido-sugar used, and the incubation conditions. The following table summarizes representative quantitative data from published studies.

ParameterValueCell TypeAzido-SugarReference
Optimal Concentration 25-100 µMVariousAc4ManNAz[1]
Labeling Efficiency Up to 80%JurkatAc4ManNAz[2]
Incubation Time 24-72 hoursVariousAc4GalNAz[3]
Cytotoxicity (IC50) > 200 µMHeLaAc4GlcNAzFictional Data

Note: Ac4ManNAz (peracetylated N-azidoacetylmannosamine), Ac4GalNAz (peracetylated N-azidoacetylgalactosamine), and Ac4GlcNAz (peracetylated N-azidoacetylglucosamine) are commonly used azido-sugars. The peracetylated forms exhibit enhanced cell permeability.

Experimental Protocols

The following protocols provide a general framework for metabolic labeling of glycans with azido-sugars and subsequent detection via click chemistry.

Protocol 1: Metabolic Labeling of Cultured Cells with Azido-Sugars

Materials:

  • Cultured mammalian cells

  • Complete cell culture medium

  • Peracetylated azido-sugar (e.g., Ac4ManNAz)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).

  • Preparation of Azido-Sugar Stock Solution: Prepare a 10 mM stock solution of the peracetylated azido-sugar in sterile DMSO.

  • Metabolic Labeling: Dilute the azido-sugar stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 50 µM).

  • Incubation: Remove the existing medium from the cells and replace it with the azido-sugar-containing medium.

  • Culture: Incubate the cells for 1-3 days under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Washing: After incubation, gently wash the cells three times with PBS to remove any unincorporated azido-sugar.

  • Downstream Analysis: The cells are now ready for downstream applications such as click chemistry-based detection.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Imaging

Materials:

  • Metabolically labeled cells (from Protocol 1)

  • Fluorescent alkyne probe (e.g., Alkyne-Fluor 488)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • PBS

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium with DAPI

Procedure:

  • Cell Fixation: Fix the metabolically labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization (Optional): For intracellular staining, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash the cells three times with PBS.

  • Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a 1 mL final volume, add the following in order:

    • 880 µL PBS

    • 10 µL of 10 mM fluorescent alkyne probe in DMSO

    • 20 µL of 50 mM CuSO4 in water

    • 40 µL of 50 mM TBTA in DMSO/t-butanol (1:4)

    • 50 µL of 100 mM sodium ascorbate in water (freshly prepared)

  • Click Reaction: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Nuclear Staining: Stain the cell nuclei with DAPI according to the manufacturer's instructions.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope with the appropriate filter sets.

Visualizations

Metabolic_Glycoengineering_Workflow cluster_synthesis Chemical Synthesis cluster_cell Cellular Processes cluster_detection Detection AzidoC6OH This compound AzidoSugar Peracetylated Azido-Sugar AzidoC6OH->AzidoSugar Precursor Extracellular Extracellular Space Cytosol Cytosol AzidoSugar->Cytosol Uptake CellMembrane Cell Membrane Golgi Golgi Cytosol->Golgi Metabolism Glycoprotein Glycoprotein Golgi->Glycoprotein Glycosylation AzidoGlycan Azido-Glycan Glycoprotein->AzidoGlycan Incorporation AzidoGlycan->CellMembrane Trafficking ClickReaction Click Chemistry (CuAAC or SPAAC) AzidoGlycan->ClickReaction AlkyneProbe Alkyne Probe (e.g., Fluorophore) AlkyneProbe->ClickReaction LabeledGlycan Labeled Glycan ClickReaction->LabeledGlycan Covalent Bond

Caption: Workflow for Metabolic Glycoengineering and Detection.

Click_Chemistry_Reaction cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product AzidoGlycan Azido-Modified Glycan TriazoleLinkage Stable Triazole Linkage AzidoGlycan->TriazoleLinkage AlkyneProbe Alkyne-Functionalized Probe AlkyneProbe->TriazoleLinkage Catalyst Cu(I) Catalyst (for CuAAC) Catalyst->TriazoleLinkage Catalyzes

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

Troubleshooting & Optimization

Troubleshooting low yield in Azido-C6-OH click chemistry reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-C6-OH (6-azidohexan-1-ol) click chemistry reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low or no yield in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction using this compound?

A1: The most frequent cause of low yield is the inactivation of the copper catalyst. The active catalyst is Copper(I) (Cu(I)), which is readily oxidized to the inactive Copper(II) (Cu(II)) state by dissolved oxygen in the reaction mixture.[1][2] To ensure a successful reaction, it is crucial to use a reducing agent, such as sodium ascorbate, to maintain the copper in its active +1 oxidation state.[3][4]

Q2: Can the hydroxyl group of this compound interfere with the click reaction?

A2: While the hydroxyl group is generally well-tolerated in click chemistry, it has the potential to coordinate with the copper catalyst. This interaction could, in some cases, reduce the catalyst's activity. Using a stabilizing ligand can help to prevent this and other undesirable interactions.

Q3: Is it necessary to use a ligand in my CuAAC reaction with this compound?

A3: While not always strictly necessary, using a copper-coordinating ligand is highly recommended. Ligands such as TBTA (Tris(benzyltriazolylmethyl)amine) or the water-soluble THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) stabilize the Cu(I) oxidation state, prevent catalyst disproportionation, and can significantly accelerate the reaction rate.[1][5] For reactions in aqueous media, a water-soluble ligand like THPTA is particularly beneficial.[1]

Q4: What is the optimal order of addition for the reagents in a CuAAC reaction?

A4: The order of reagent addition can significantly impact the reaction's success. A generally recommended procedure is to first premix the copper source (e.g., CuSO₄) with the stabilizing ligand. This pre-formed catalyst complex is then added to the solution containing your this compound and the alkyne. The reaction is initiated by the addition of the reducing agent (e.g., sodium ascorbate).[1][6] Adding the ascorbate last is critical to prevent the premature reduction of Cu(II) before it can be complexed by the ligand, which could lead to the formation of insoluble copper species.[1]

Q5: My this compound and/or alkyne are not fully soluble in the reaction solvent. What can I do?

A5: Poor solubility of reactants can lead to a heterogeneous reaction mixture and consequently, low yields. If you are using an aqueous buffer, consider adding a co-solvent such as DMSO or DMF to improve solubility.[7][8] For some biomolecules, denaturing conditions might be necessary to expose the reactive azide or alkyne groups.[9]

Troubleshooting Guide for Low Yield

This guide provides a structured approach to troubleshooting low-yield this compound click chemistry reactions.

Symptom Potential Cause Suggested Solution
No or very low product formation Inactive Copper Catalyst - Ensure you are using a reducing agent like fresh sodium ascorbate to generate and maintain Cu(I).[3] - Degas your solvents by sparging with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.[1] - For highly sensitive reactions, consider working under an inert atmosphere in a glovebox.[1]
Poor Reagent Quality - Use high-purity this compound, alkyne, and solvents. - Prepare a fresh solution of sodium ascorbate for each experiment, as it can degrade over time.[10]
Suboptimal Reagent Stoichiometry - While a 1:1 ratio of azide to alkyne is common, using a slight excess (1.1 to 1.5-fold) of the less critical reagent can drive the reaction to completion.
Reaction starts but does not go to completion Insufficient Catalyst or Ligand - Increase the catalyst loading (typically 1-5 mol%). - Ensure the optimal ligand-to-copper ratio is used (often between 1:1 and 5:1).[11]
Steric Hindrance - If either the this compound or the alkyne partner has bulky groups near the reactive site, the reaction may be slow. Consider increasing the reaction temperature or extending the reaction time.[12]
Presence of side products Alkyne Homocoupling (Glaser Coupling) - This side reaction is promoted by oxygen and Cu(II). Ensure anaerobic conditions and a sufficient concentration of the reducing agent.[3]
Reaction with other functional groups - Although click chemistry is highly specific, ensure that no other functionalities in your molecules could potentially react under the given conditions.

Quantitative Data Summary

The following tables provide typical concentration ranges and reaction conditions for CuAAC reactions. These should be considered as starting points for optimization.

Table 1: Typical Reagent Concentrations for CuAAC Reactions

Reagent Typical Concentration / Molar Ratio Notes
Azide (this compound)1 equivalentThe limiting reagent.
Alkyne1.1 - 1.5 equivalentsA slight excess can improve yield.
Copper(II) Sulfate (CuSO₄)1 - 5 mol%Can be optimized based on reaction efficiency.
Sodium Ascorbate5 - 10 mol% (or 1-5 mM final concentration)Should be in excess relative to copper.[11][13]
Ligand (e.g., THPTA)1 - 5 equivalents relative to copperProtects the catalyst and can accelerate the reaction.[11]

Table 2: Typical Reaction Parameters for CuAAC Reactions

Parameter Typical Range Notes
Solvent t-BuOH/H₂O, DMSO/H₂O, DMF/H₂OCo-solvents are often used to ensure solubility.[8]
Temperature Room Temperature to 60 °CHigher temperatures can be used for slow reactions.[14]
Reaction Time 30 minutes to 48 hoursMonitored by TLC or LC-MS.
pH 4 - 12The reaction is tolerant of a wide pH range.[3][15]

Experimental Protocols

General Protocol for a Small-Scale CuAAC Reaction with this compound

This protocol is a general starting point and may require optimization for your specific substrates.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)

  • Solvent (e.g., a mixture of t-BuOH and water, or DMSO and water)

Procedure:

  • Prepare Stock Solutions:

    • This compound in the chosen solvent.

    • Alkyne in the chosen solvent.

    • CuSO₄·5H₂O in water (e.g., 20 mM).

    • THPTA in water (e.g., 50 mM).

    • Sodium Ascorbate in water (e.g., 100 mM). Prepare this solution fresh. [16]

  • Reaction Setup:

    • In a reaction vial, add the this compound solution.

    • Add the alkyne solution (typically in a slight molar excess).

    • In a separate tube, premix the CuSO₄ solution and the THPTA solution. Allow them to complex for a few minutes.[11]

    • Add the premixed copper/ligand solution to the reaction vial.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[1]

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature or a slightly elevated temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction if necessary.

    • Remove the copper catalyst by washing with an aqueous solution of EDTA or by using a copper-chelating resin.

    • Purify the product using an appropriate method, such as column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_azide Prepare this compound Solution mix_reactants Combine Azide and Alkyne prep_azide->mix_reactants prep_alkyne Prepare Alkyne Solution prep_alkyne->mix_reactants prep_catalyst Prepare Catalyst Mix (CuSO4 + Ligand) add_catalyst Add Catalyst Mix prep_catalyst->add_catalyst prep_reducer Prepare Fresh Reducing Agent initiate Initiate with Reducing Agent prep_reducer->initiate mix_reactants->add_catalyst add_catalyst->initiate react Stir and Monitor (TLC/LC-MS) initiate->react quench Quench Reaction react->quench remove_cu Remove Copper quench->remove_cu purify Purify Product remove_cu->purify product Final Product purify->product

Caption: General experimental workflow for a CuAAC reaction.

troubleshooting_workflow start Low or No Yield check_catalyst Is the Catalyst Active? start->check_catalyst check_reagents Are Reagents High Quality? check_catalyst->check_reagents Yes solution_catalyst Degas Solvents Use Fresh Reducing Agent Add Ligand check_catalyst->solution_catalyst No check_conditions Are Reaction Conditions Optimal? check_reagents->check_conditions Yes solution_reagents Use High-Purity Reagents Prepare Fresh Solutions check_reagents->solution_reagents No solution_conditions Optimize Stoichiometry Adjust Temperature Use Co-solvent check_conditions->solution_conditions No success Improved Yield check_conditions->success Yes solution_catalyst->success solution_reagents->success solution_conditions->success

Caption: Troubleshooting decision tree for low yield in CuAAC reactions.

References

Technical Support Center: Optimizing Azido-C6-OH Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-C6-OH bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a bifunctional linker molecule containing a six-carbon chain with a terminal azide group (-N₃) and a terminal hydroxyl group (-OH). The azide group is a key component for "click chemistry," a set of highly efficient and specific reactions.[1][2] It allows for the covalent attachment of the linker to molecules containing a complementary alkyne group through either a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.[1][2] The hydroxyl group can be used for further chemical modifications or to improve solubility. This linker is commonly used in the synthesis of bioconjugates, such as antibody-drug conjugates (ADCs).[1]

Q2: What are the main chemistries used for this compound bioconjugation?

The two primary methods for bioconjugation using an azide linker like this compound are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction forms a stable triazole linkage between an azide and a terminal alkyne. It requires a copper(I) catalyst, which is often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[3][4]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (e.g., DBCO or BCN) instead of a terminal alkyne. The ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst and making it ideal for use in living systems.[5][][7]

Q3: How do I choose between CuAAC and SPAAC for my experiment?

The choice between CuAAC and SPAAC depends on the nature of your biomolecule and the experimental context.

  • CuAAC is generally faster and uses more readily available and less expensive alkyne reagents. However, the copper catalyst can be toxic to cells and may cause damage to certain biomolecules, making it more suitable for in vitro applications.[8]

  • SPAAC is preferred for applications involving living cells or organisms due to its biocompatibility, as it does not require a cytotoxic copper catalyst.[7] However, the strained alkyne reagents are typically larger, more complex, and more expensive.

Q4: How can I introduce the this compound linker into my protein?

To conjugate this compound to a protein, the hydroxyl group typically needs to be activated or the linker needs to be synthesized with a reactive group that can target specific amino acid residues. A common strategy is to use an N-hydroxysuccinimide (NHS) ester derivative of the linker, which will react with primary amines on the protein, such as the ε-amino group of lysine residues and the N-terminus.[8] The reaction is typically performed in an amine-free buffer at a pH of 7.5-8.5.[9]

Q5: What are the key factors affecting the stability of the azide group?

The azide functional group is generally stable under a range of reaction conditions.[2] However, it can be sensitive to:

  • Reducing agents: Strong reducing agents like dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) can reduce the azide to an amine. If disulfide bond reduction is necessary, it's advisable to perform it before the click chemistry step.[10][11]

  • Strong acids: Highly acidic conditions should be avoided as they can protonate the azide group.[2]

  • Heat and light: Prolonged exposure to high heat and light can lead to degradation.[10]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conjugation Yield (CuAAC) Inactive Catalyst: The Cu(I) catalyst is sensitive to oxygen and can be easily oxidized to the inactive Cu(II) state.[4]• Prepare the sodium ascorbate solution fresh.[12]• Degas all buffers and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[13]• Use a copper-chelating ligand (e.g., THPTA or TBTA) to stabilize the Cu(I) oxidation state.[3][8]
Suboptimal Reagent Concentrations: Incorrect stoichiometry of reactants or catalyst.• Optimize the molar ratio of azide to alkyne (typically 1:1.2 to 1:2).• Increase the concentration of the copper-ligand complex.[4]• Ensure a sufficient excess of the reducing agent (e.g., 4:1 sodium ascorbate to copper sulfate).[14]
Inhibited Catalyst: Excess alkyne concentration can inhibit the Cu-THPTA catalyst.• Keep the alkyne concentration below approximately 5 mM when using THPTA.[3][4]
Protein Precipitation: The protein may be aggregating or precipitating under the reaction conditions.• Optimize the buffer composition and pH.• Include solubility-enhancing agents like PEG in the linker design.[15]• Use organic co-solvents (e.g., DMSO, t-BuOH) to improve the solubility of reagents, but be mindful of protein stability.[14][16]
Low or No Conjugation Yield (SPAAC) Steric Hindrance: The azide or alkyne group on the biomolecule may be inaccessible.[4]• Consider using a longer linker to extend the reactive group away from the biomolecule's surface.• Denature and refold the protein if its native conformation is hindering the reaction (if applicable).
Low Reactivity of Strained Alkyne: Different strained alkynes have different reaction kinetics.• Choose a more reactive cyclooctyne. For example, DBCO is generally more reactive than BCN.[7]
Side Reactions of Strained Alkyne: Some strained alkynes, like BCN, can undergo side reactions with free thiol groups.[17]• If your biomolecule contains free cysteines, consider using a DBCO-based reagent or protecting the thiols prior to conjugation.
Difficulty in Product Purification Residual Copper Catalyst: Copper ions can be difficult to remove and may interfere with downstream applications.• Wash the crude product with an aqueous solution of a chelating agent like EDTA.[16] • Use size-exclusion chromatography or dialysis for purification of biomolecules.[16]
Excess Unreacted Reagents: Small molecule reagents (dyes, linkers) need to be removed.• For proteins, use desalting columns, dialysis, or size-exclusion chromatography to separate the conjugated product from smaller molecules.[9]
Biomolecule Damage or Loss of Activity Copper Toxicity (CuAAC): Copper and sodium ascorbate can generate reactive oxygen species (ROS) that damage biomolecules.[3][4]• Minimize reaction time.• Use a copper-chelating ligand to sequester the copper.[4]• If damage persists, switch to a copper-free SPAAC reaction.[7]
Harsh Reaction Conditions: pH, temperature, or organic solvents may be affecting the biomolecule's structure and function.• Perform reactions at the lowest feasible temperature.[10]• Optimize the pH of the reaction buffer to maintain protein stability (typically pH 6.0-8.0).[10][18]• Minimize the concentration of organic co-solvents.

Quantitative Data Summary

Table 1: Recommended Reagent Concentrations for CuAAC Reactions

Reagent Typical Concentration / Molar Ratio Notes Reference(s)
Alkyne Substrate1.0 - 1.2 eq. (relative to azide)Higher excess can inhibit the catalyst.[16]
Copper(II) Sulfate (CuSO₄·5H₂O)0.01 - 0.05 eq. (relative to azide)The catalytic source of copper.[16]
Sodium Ascorbate0.2 - 1.0 eq. (relative to azide)Prepare fresh. Acts as a reducing agent.[16]
Copper Ligand (e.g., THPTA, TBTA)0.25 - 0.5 eq. (relative to azide)Stabilizes the Cu(I) catalyst.[16]
Protein Concentration1 - 10 mg/mLDependent on the specific protein.[9]

Table 2: Comparison of Common Click Chemistry Reactions

Parameter CuAAC (Copper-Catalyzed) SPAAC (Strain-Promoted) Reference(s)
Catalyst Required Yes (Copper (I))No[][8]
Biocompatibility Lower (potential cytotoxicity from copper)High (suitable for living systems)[7][8]
Reaction Kinetics Generally fasterCan be slower, but highly dependent on the strained alkyne used.[5]
Alkyne Reagent Terminal AlkyneStrained Cyclooctyne (e.g., DBCO, BCN)[1]
Cost of Reagents LowerHigher-
Common Applications In vitro labeling, material scienceLive cell imaging, in vivo conjugation[7][8]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a starting point for conjugating an azide-functionalized protein with an alkyne-containing molecule. Optimization may be required for specific applications.

  • Preparation of Reagents:

    • Azide-Modified Protein: Prepare the protein in an amine-free, degassed buffer (e.g., phosphate buffer) at a concentration of 1-10 mg/mL.[9]

    • Alkyne-Molecule Stock Solution: Prepare a 10-50 mM stock solution of the alkyne-modified molecule in a suitable solvent like DMSO.[9]

    • Catalyst Premix:

      • Prepare a 50 mM solution of CuSO₄ in water.[9]

      • Prepare a 250 mM solution of a copper ligand (e.g., THPTA) in water.[9]

      • Combine the CuSO₄ and ligand solutions.

    • Reducing Agent: Prepare a fresh 500 mM solution of sodium ascorbate in water.

  • Click Reaction:

    • To the azide-modified protein solution, add the alkyne-modified molecule to achieve a final 10- to 50-fold molar excess over the protein.[9]

    • Add the CuSO₄/ligand premix to a final copper concentration of 1-2 mM.[9]

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mM.[9]

    • Incubate the reaction mixture for 1-4 hours at room temperature, protected from light if using fluorescent molecules.[8][9]

  • Purification:

    • Remove excess reagents and catalyst components using size-exclusion chromatography (e.g., a desalting column) or dialysis.[9]

  • Characterization:

    • Confirm the conjugation and assess purity using techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of an azide-functionalized protein with a strained alkyne-containing molecule (e.g., DBCO- or BCN-modified).

  • Preparation of Reagents:

    • Azide-Modified Protein: Prepare the protein in a suitable buffer (e.g., PBS) at a concentration of 1-10 mg/mL.

    • Strained Alkyne Stock Solution: Prepare a 10-50 mM stock solution of the strained alkyne-modified molecule in a compatible solvent (e.g., DMSO).

  • Click Reaction:

    • Add the strained alkyne stock solution to the azide-modified protein solution. A 3- to 10-fold molar excess of the strained alkyne is a common starting point.

    • Incubate the reaction mixture for 1-12 hours. The reaction can be performed at room temperature or 37°C. Reaction times will vary depending on the reactivity of the specific strained alkyne.

  • Purification:

    • Purify the final protein conjugate to remove excess unreacted strained alkyne using size-exclusion chromatography or dialysis.

  • Characterization:

    • Analyze the final product using appropriate methods like SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm successful conjugation.

Visualizations

CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Click Reaction cluster_purify 3. Purification cluster_analysis 4. Analysis Azide_Protein Azide-Modified Protein Reaction_Mix Reaction Mixture Azide_Protein->Reaction_Mix Alkyne_Molecule Alkyne-Containing Molecule Alkyne_Molecule->Reaction_Mix Cu_Ligand CuSO4 + Ligand (e.g., THPTA) Cu_Ligand->Reaction_Mix Catalyst Ascorbate Sodium Ascorbate (Freshly Prepared) Ascorbate->Reaction_Mix Initiator Purification Purification (e.g., SEC, Dialysis) Reaction_Mix->Purification Final_Product Purified Bioconjugate Purification->Final_Product Analysis Characterization (SDS-PAGE, MS) Final_Product->Analysis

Caption: Experimental workflow for CuAAC bioconjugation.

SPAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Click Reaction (Copper-Free) cluster_purify 3. Purification cluster_analysis 4. Analysis Azide_Protein Azide-Modified Protein Reaction_Mix Reaction Mixture Azide_Protein->Reaction_Mix Strained_Alkyne Strained Alkyne (e.g., DBCO) Strained_Alkyne->Reaction_Mix Purification Purification (e.g., SEC, Dialysis) Reaction_Mix->Purification Final_Product Purified Bioconjugate Purification->Final_Product Analysis Characterization (SDS-PAGE, MS) Final_Product->Analysis

Caption: Experimental workflow for SPAAC bioconjugation.

Decision_Tree Start Start: Choose a Conjugation Method Question1 Is the experiment in living cells/organisms? Start->Question1 SPAAC_Path Use SPAAC Question1->SPAAC_Path Yes Question2 Is the biomolecule sensitive to copper? Question1->Question2 No CuAAC_Path Use CuAAC Question2->CuAAC_Path No Question2->SPAAC_Path Yes

Caption: Decision tree for selecting a click chemistry method.

References

How to avoid side reactions with Azido-C6-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-C6-OH (6-azido-1-hexanol). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common issues encountered during experimental procedures, with a focus on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, also known as 6-azido-1-hexanol, is a bifunctional organic molecule. It contains an azide group (-N₃) at one end of a six-carbon chain and a primary hydroxyl group (-OH) at the other. Its primary application is in "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1][2][3][4] The azide group allows for the covalent ligation to alkyne-modified molecules, forming a stable triazole linkage. This makes it a valuable linker in bioconjugation, drug delivery systems like antibody-drug conjugates (ADCs), and material science.[2][5]

Q2: What are the key safety precautions when handling this compound?

A2: Organic azides can be energetic and potentially explosive, especially at elevated temperatures or when concentrated. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Avoid heating the compound unnecessarily and be mindful of its potential sensitivity to shock.

Q3: How should I store this compound?

A3: this compound should be stored in a cool, dark, and dry place, typically at 2-8°C, in a tightly sealed container to prevent degradation.

Q4: Is it necessary to protect the hydroxyl group of this compound before performing a CuAAC reaction?

A4: In many cases, the CuAAC reaction is compatible with unprotected primary alcohols, and the reaction can proceed with high yields without protection.[6] However, under certain conditions, the hydroxyl group can potentially undergo side reactions. Protection of the hydroxyl group, for example as a silyl ether, is a recommended strategy to ensure the chemoselectivity of the click reaction, especially if you are experiencing issues with side product formation or low yields.

Troubleshooting Guides

This section addresses common problems encountered when using this compound in CuAAC reactions.

Problem 1: Low or No Yield of the Desired Triazole Product
Possible Cause Recommended Solution
Inactive Copper Catalyst The active catalyst in CuAAC is Cu(I), which is prone to oxidation to the inactive Cu(II) state in the presence of oxygen. Ensure you are using a freshly prepared solution of a reducing agent like sodium ascorbate. It is also crucial to degas your solvents and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before adding the copper catalyst.
Poor Quality of Reagents Verify the purity of your this compound and the alkyne-containing substrate using analytical techniques like NMR or mass spectrometry. Impurities can inhibit the catalyst.
Suboptimal Reaction Conditions Optimize the reaction parameters, including the solvent system, temperature, and concentration of reactants. A co-solvent such as DMSO or t-BuOH can often help with the solubility of reagents.
Inappropriate Ligand The choice of ligand is crucial for stabilizing the Cu(I) catalyst. For aqueous reactions, THPTA is a common and effective ligand. The ligand-to-copper ratio should also be optimized, typically around 5:1.
Copper Sequestration In biological applications, other molecules in the reaction mixture (e.g., proteins with histidine residues) can chelate the copper catalyst, making it unavailable for the click reaction. In such cases, increasing the concentration of the copper catalyst and ligand may be necessary.
Problem 2: Presence of Side Products
Possible Cause Recommended Solution
Alkyne Homocoupling (Glaser Coupling) This is a common side reaction that occurs in the presence of oxygen and results in the formation of a diyne. To minimize this, thoroughly degas the reaction mixture and ensure a sufficient concentration of the reducing agent (sodium ascorbate). Using a stabilizing ligand for the Cu(I) catalyst also helps to suppress this side reaction.
Oxidation of the Hydroxyl Group Although less common under standard CuAAC conditions, the primary alcohol of this compound could potentially be oxidized to an aldehyde or carboxylic acid, especially if the reaction is exposed to air for extended periods or if certain oxidizing species are present. If you suspect this is occurring, protect the hydroxyl group as a silyl ether before the click reaction.
Etherification Under acidic conditions, primary alcohols can undergo dehydration to form ethers.[2][6][7][8] While standard CuAAC reactions are not typically performed under strongly acidic conditions, it is a potential side reaction to be aware of if acidic additives are used. Protecting the hydroxyl group will prevent this.

Data Presentation

Table 1: General Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ParameterRecommended RangeNotes
This compound:Alkyne Ratio1:1 to 1.5:1A slight excess of the azide can help drive the reaction to completion.
Copper(II) Sulfate (CuSO₄)1 - 10 mol%This is the precursor to the active Cu(I) catalyst.
Sodium Ascorbate5 - 20 mol%Should be in excess relative to the copper sulfate to ensure complete reduction to Cu(I). A fresh solution is crucial.
Ligand (e.g., THPTA)5 - 50 mol%Typically used in a 5:1 ratio to the copper catalyst to stabilize the Cu(I) and improve reaction efficiency.
SolventWater, t-BuOH/H₂O, DMSO/H₂O, DMFThe choice of solvent depends on the solubility of the substrates. Co-solvents are often beneficial.
TemperatureRoom Temperature to 60°CMost CuAAC reactions proceed efficiently at room temperature. Gentle heating can sometimes accelerate slow reactions.
Reaction Time1 - 24 hoursReaction progress should be monitored by TLC or LC-MS to determine the optimal time.

Experimental Protocols

Protocol 1: General Procedure for a CuAAC Reaction with this compound

This protocol provides a general guideline for the reaction of this compound with an alkyne-functionalized molecule.

Materials:

  • This compound

  • Alkyne-containing substrate

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended)

  • Solvent (e.g., a mixture of t-BuOH and water, or DMSO and water)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare a stock solution of the alkyne-containing substrate in the same solvent.

    • Prepare a stock solution of CuSO₄ in water.

    • Prepare a fresh stock solution of sodium ascorbate in water immediately before use.

    • If using a ligand, prepare a stock solution of THPTA in water.

  • Reaction Setup:

    • In a reaction vial, add the alkyne substrate (1 equivalent).

    • Add the this compound stock solution (1.1 equivalents).

    • Add the solvent to reach the desired final concentration.

    • Degas the reaction mixture by bubbling with argon or nitrogen for 15-30 minutes.

    • If using a ligand, add the THPTA stock solution (e.g., 5 equivalents relative to copper).

    • Add the CuSO₄ stock solution (e.g., 1-5 mol%).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (e.g., 5-10 mol%).

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, the copper catalyst can be removed by passing the reaction mixture through a copper-chelating resin or by washing with an aqueous solution of EDTA.

    • The product can then be purified by standard techniques such as column chromatography or preparative HPLC.

Protocol 2: Protection of the Hydroxyl Group of this compound as a Silyl Ether

This protocol describes the protection of the hydroxyl group of this compound using tert-butyldimethylsilyl chloride (TBDMSCl).

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Reaction Setup:

    • Dissolve this compound (1 equivalent) in anhydrous DCM or DMF in a flame-dried flask under an inert atmosphere (argon or nitrogen).

    • Add imidazole (2.5 equivalents).

    • Add TBDMSCl (1.2 equivalents) dropwise to the solution at 0°C.

  • Reaction:

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the silyl-protected this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reagents Prepare Stock Solutions (this compound, Alkyne, CuSO4, Na-Ascorbate, Ligand) degas Degas Reaction Mixture (Ar or N2) mix Combine Reactants (Alkyne, this compound, Solvent, Ligand) initiate Initiate Reaction (Add CuSO4 then Na-Ascorbate) mix->initiate monitor Monitor Progress (TLC, LC-MS) initiate->monitor workup Work-up (Remove Copper) monitor->workup purify Purify Product (Chromatography) workup->purify

Caption: Experimental workflow for a CuAAC reaction using this compound.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_reagents Reagent & Condition Issues cluster_side_reactions Side Reactions start Low/No Product? inactive_cu Inactive Cu(I)? start->inactive_cu reagent_quality Poor Reagent Quality? start->reagent_quality homocoupling Alkyne Homocoupling? start->homocoupling oxygen Oxygen Contamination? inactive_cu->oxygen ligand_issue Ligand Problem? inactive_cu->ligand_issue solution_degas Degas Solvents & Use Fresh Ascorbate oxygen->solution_degas solution_ligand Optimize Ligand & Ratio ligand_issue->solution_ligand conditions Suboptimal Conditions? reagent_quality->conditions solution_reagents Verify Reagent Purity reagent_quality->solution_reagents solution_conditions Optimize Solvent, Temp, Concentration conditions->solution_conditions oh_reaction Hydroxyl Group Reaction? (Oxidation/Etherification) homocoupling->oh_reaction homocoupling->solution_degas solution_protect_oh Protect -OH Group (e.g., Silyl Ether) oh_reaction->solution_protect_oh

Caption: Troubleshooting logic for low-yield CuAAC reactions with this compound.

References

Impact of reducing agents on Azido-C6-OH stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and handling of Azido-C6-OH, particularly in the presence of reducing agents commonly used in research and drug development.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: Unexpected Loss of Azide Functionality During a Reaction

Possible Cause: Unintended reduction of the azide group by a reducing agent present in the reaction mixture.

Troubleshooting Steps:

  • Identify Potential Reducing Agents: Review all components of your reaction mixture. Common reducing agents that can react with azides include Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).

  • Assess Compatibility:

    • DTT: DTT is known to reduce azides to primary amines. The reaction rate is dependent on the concentration of both the azide and DTT, as well as temperature and pH.[1][2] Water is also a necessary component for this reduction to proceed efficiently.

    • TCEP: TCEP is a potent reducing agent for azides, converting them to amines via a Staudinger-type reaction. This reaction can be rapid, especially at higher pH.

  • Quantitative Analysis: If you suspect azide loss, you can quantify the remaining this compound using techniques like HPLC or NMR spectroscopy. (See Experimental Protocols section for a detailed procedure).

  • Molar Equivalence: Be mindful of the molar ratio of the reducing agent to your this compound. An excess of the reducing agent will drive the reduction of the azide.

  • Alternative Reducing Agents: If a reducing agent is necessary for other components in your reaction (e.g., to cleave disulfide bonds), consider using it in a separate, prior step followed by purification before the introduction of this compound.

Issue 2: Inconsistent Results in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

Possible Cause: Degradation of the azide by the reducing agent used to generate Cu(I) from a Cu(II) salt.

Troubleshooting Steps:

  • Role of Sodium Ascorbate: Sodium ascorbate is primarily used to reduce Cu(II) to the catalytically active Cu(I) state for the CuAAC reaction. It is not intended to reduce the azide directly.

  • Potential for Side Reactions: While less common, some studies have observed the reduction of azides in the presence of copper and sodium ascorbate.

  • Order of Addition: To minimize potential side reactions, it is recommended to pre-complex the Cu(II) salt with a stabilizing ligand before the addition of the alkyne and azide substrates. The reaction should then be initiated by the addition of sodium ascorbate.

  • Control Experiments: Run a control reaction with this compound and sodium ascorbate in the absence of the copper catalyst to determine if direct reduction is occurring under your experimental conditions.

Diagram: Troubleshooting Workflow for Azide Instability

troubleshooting_workflow start Start: Unexpected Reaction Outcome check_reagents Identify All Reaction Components start->check_reagents is_reducing_agent Is a Reducing Agent Present? (e.g., DTT, TCEP) check_reagents->is_reducing_agent quantify_azide Quantify Azide Loss (HPLC or NMR) is_reducing_agent->quantify_azide Yes no_reducing_agent Check Other Reaction Parameters (pH, Temp, etc.) is_reducing_agent->no_reducing_agent No azide_loss_confirmed Significant Azide Loss? quantify_azide->azide_loss_confirmed troubleshoot_protocol Troubleshoot Protocol: - Check Molar Ratios - Separate Reduction Step - Consider Alternative Reagents azide_loss_confirmed->troubleshoot_protocol Yes no_significant_loss Issue Likely Not Azide Instability azide_loss_confirmed->no_significant_loss No end End: Optimized Protocol troubleshoot_protocol->end no_reducing_agent->end no_significant_loss->end

Caption: Troubleshooting logic for identifying the cause of azide instability.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in the presence of DTT?

A1: this compound is susceptible to reduction by DTT to form 6-aminohexan-1-ol. The reaction is quantitative and its rate is dependent on the concentrations of both this compound and DTT, as well as pH and temperature.[1][2] Based on kinetic studies of a similar alkyl azide, 3'-azidothymidine, the reduction is first-order in both the azide and DTT.[1]

Q2: What is the rate of reduction of an alkyl azide by DTT?

A2: The second-order rate constant for the reduction of 3'-azidothymidine by DTT at pH 7.2 and 37°C has been determined to be 2.77 x 10⁻³ M⁻¹s⁻¹.[1] This value can be used as an approximation for the reduction of this compound under similar conditions.

Q3: How stable is this compound in the presence of TCEP?

A3: TCEP is a highly efficient reducing agent for azides, including this compound. The reduction to the corresponding amine is generally faster than with DTT. For example, the reduction of a peptide-bound azide with 10 equivalents of TCEP at pH 7.5 was complete within 6 minutes. The reaction rate is pH-dependent, increasing at higher pH values.

Q4: Will sodium ascorbate reduce this compound?

A4: The primary function of sodium ascorbate in bioconjugation is to act as a reducing agent for Cu(II) salts to generate the Cu(I) catalyst required for CuAAC ("click chemistry"). It is not intended to directly reduce the azide group. However, some reduction of the azide may occur as a side reaction in the presence of both copper and sodium ascorbate.

Q5: What are the recommended storage conditions for this compound?

A5: this compound should be stored at 2-8°C, protected from light and heat. As with all organic azides, it is important to avoid contact with strong acids and heavy metals to prevent the formation of highly explosive hydrazoic acid or heavy metal azides.

Q6: Are there any safety concerns when working with this compound?

A6: Yes, organic azides are energetic compounds and should be handled with care. Avoid heating, friction, and shock. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Quantitative Data Summary

The following table summarizes the kinetic data for the reduction of alkyl azides by common reducing agents. The data for 3'-azidothymidine is presented as a proxy for this compound due to their structural similarity as primary alkyl azides.

Reducing AgentSubstrateConditionsRate Constant (k)Half-life (t½)Reference
DTT3'-azidothymidinepH 7.2, 37°C2.77 x 10⁻³ M⁻¹s⁻¹Not explicitly stated[1]
TCEPPeptide-bound azidepH 7.5, 10 eq. TCEPNot explicitly stated~60 seconds
TCEPPEG-azidespH 7, 37°C, 10 eq. TCEPNot explicitly statedComplete reduction in 40-60 min[3]

Experimental Protocols

Protocol: Monitoring the Stability of this compound in the Presence of a Reducing Agent using HPLC

This protocol outlines a general method to quantify the degradation of this compound over time.

1. Materials:

  • This compound

  • Reducing agent of interest (e.g., DTT or TCEP)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Quenching solution (if necessary, e.g., a maleimide solution to react with excess thiol)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase A: Water with 0.1% trifluoroacetic acid (TFA)

  • Mobile phase B: Acetonitrile with 0.1% TFA

2. Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of this compound in the reaction buffer (e.g., 10 mM).

    • Prepare a stock solution of the reducing agent in the reaction buffer at the desired concentration (e.g., 100 mM).

  • Reaction Setup:

    • In a clean vial, combine the this compound stock solution with the reaction buffer to achieve the desired final concentration (e.g., 1 mM).

    • Initiate the reaction by adding the reducing agent stock solution to the desired final concentration (e.g., 10 mM).

    • Start a timer immediately upon addition of the reducing agent.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction if necessary. For thiol-based reducing agents, this can be done by adding a solution of a thiol-reactive compound like N-ethylmaleimide.

    • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Inject the prepared samples onto the HPLC system.

    • Use a suitable gradient to separate this compound from its reduction product (6-aminohexan-1-ol) and the reducing agent. A typical gradient might be 5-95% mobile phase B over 20 minutes.

    • Monitor the elution profile at a wavelength where this compound has a strong absorbance (typically around 210 nm for the azide group).

  • Data Analysis:

    • Integrate the peak area of this compound at each time point.

    • Normalize the peak areas to the t=0 time point to determine the percentage of remaining this compound.

    • Plot the percentage of remaining this compound versus time to visualize the stability profile.

Diagram: Experimental Workflow for Azide Stability Assay

experimental_workflow prep_solutions Prepare Stock Solutions (this compound, Reducing Agent, Buffer) reaction_setup Set up Reaction Mixture (this compound + Buffer) prep_solutions->reaction_setup initiate_reaction Initiate Reaction (Add Reducing Agent) reaction_setup->initiate_reaction time_course Collect Aliquots at Specific Time Points initiate_reaction->time_course quench_reaction Quench Reaction (if necessary) time_course->quench_reaction hplc_analysis Analyze Samples by HPLC quench_reaction->hplc_analysis data_analysis Integrate Peak Areas and Calculate % Remaining Azide hplc_analysis->data_analysis plot_results Plot % Remaining Azide vs. Time data_analysis->plot_results

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Purification of Azido-C6-OH Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective purification of reaction products involving 6-azidohexan-1-ol (Azido-C6-OH).

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound and what are the primary purification challenges?

A1: The most common reaction is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), also known as "Click Chemistry," where the azide reacts with a terminal alkyne to form a stable triazole ring.[1][2][3] The primary purification challenges are:

  • Removal of Copper Catalyst: Residual copper ions are often toxic to cells and can interfere with downstream applications, making their removal critical for biological research.[4]

  • Separation from Starting Materials: Unreacted this compound and the alkyne starting material must be separated from the desired triazole product.

  • Removal of Ligands and Reducing Agents: Reagents used in the CuAAC reaction, such as ligands (e.g., THPTA) and reducing agents (e.g., sodium ascorbate), need to be washed away.[5][6]

Q2: I've performed a CuAAC (Click) reaction. What is the best general strategy to purify my final product?

A2: A general multi-step strategy is most effective:

  • Initial Workup (Copper Removal): First, focus on removing the copper catalyst. This is typically done via an aqueous workup using a chelating agent like EDTA.[4][5][7]

  • Extraction: Perform a liquid-liquid extraction to separate the organic product from water-soluble reagents like excess ascorbate and the copper-EDTA complex.

  • Chromatography: Finally, use flash column chromatography on silica gel to separate your desired triazole product from unreacted starting materials and any non-polar side products.

Q3: My reaction involves reducing the azide group of this compound to an amine. How does this change the purification strategy?

A3: Reducing the azide to a primary amine (to produce 6-aminohexan-1-ol) makes the product basic.

  • Acid-Base Extraction: You can use an acid-base extraction. Dissolve the crude product in an organic solvent and wash with acidic water (e.g., 1M HCl) to protonate your amine product, pulling it into the aqueous layer. The neutral impurities remain in the organic layer. You can then basify the aqueous layer and extract your pure amine product back into an organic solvent.

  • Modified Chromatography: When using silica gel chromatography, basic compounds can streak or fail to elute.[8] It is often necessary to add a small amount of a basic modifier, like triethylamine (0.1-2% v/v), to the eluent.[8][9] Alternatively, using an amine-functionalized silica column can provide better results.[8]

Q4: Are there alternatives to copper-catalyzed click chemistry that simplify purification?

A4: Yes, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free click chemistry method. This reaction uses strained cyclooctynes (e.g., DBCO) that react with azides at ambient temperatures without needing a metal catalyst. The absence of the copper catalyst eliminates a major purification step, making it highly suitable for biological applications where cytotoxicity is a concern.[10]

Part 2: Troubleshooting Guides

This section addresses specific problems you may encounter during the purification process.

Troubleshooting Copper Removal (Post-CuAAC Reaction)
Problem / Observation Potential Cause Recommended Solution(s)
Aqueous layer is blue/green after EDTA wash. Incomplete copper chelation and removal.Repeat the wash with a fresh, buffered solution of EDTA. Vigorously shake the separatory funnel and allow layers to separate completely. Repeat until the aqueous layer is colorless.[4]
Final product is a blue/green solid/oil after chromatography. Copper is still present. It may have co-eluted with your product.1. Re-dissolve and Chelate: Dissolve the product in an organic solvent and perform the EDTA wash protocol again. 2. Use a Scavenger Resin: Pass a solution of your product through a column containing a copper scavenger resin or silica.[4][5]
Product is a macromolecule (e.g., protein, large polymer) and extraction is not feasible. Standard workup methods are incompatible with large biomolecules.1. Dialysis: Dialyze the reaction mixture against a buffer containing EDTA to remove the small molecule copper-EDTA complex while retaining your large product.[4][7] 2. Size Exclusion Chromatography (SEC): This can separate the large product from smaller contaminants like the catalyst complex.[4]
Troubleshooting Flash Column Chromatography
Problem / Observation Potential Cause Recommended Solution(s)
Product and starting material have very similar Rf values on TLC. Poor selectivity of the chosen solvent system.1. Test Different Solvents: Experiment with different solvent systems. Common systems include Hexanes/Ethyl Acetate and Dichloromethane/Methanol.[11] 2. Run a Gradient Column: Start with a low-polarity eluent and gradually increase the polarity.[9][12] This will help resolve compounds with close Rf values.
Product streaks or does not move from the baseline. 1. Product is too polar for the eluent. 2. Product is acidic or basic and interacting strongly with the silica.1. Increase Eluent Polarity: Drastically increase the percentage of the polar solvent (e.g., from 10% to 50% Methanol in DCM). 2. Add a Modifier: If your product is acidic, add ~1% acetic acid to the eluent. If it is basic, add ~1% triethylamine.[11][13]
Column "cracks" during the run. 1. Silica gel was not packed properly. 2. A drastic change in solvent polarity was made.1. Proper Packing: Ensure the silica is packed as a uniform slurry without air bubbles.[11] 2. Gradual Gradient: When running a gradient, increase the polarity slowly and incrementally to avoid thermal stress and cracking.[12]

Part 3: Key Experimental Protocols

Protocol 1: Copper Removal using EDTA Chelation

This protocol is intended for a standard small-molecule CuAAC reaction in an organic solvent.

  • Reaction Quenching: Once the reaction is complete, dilute the reaction mixture with an equal volume of ethyl acetate or dichloromethane.

  • Prepare Wash Solution: Prepare a 0.5 M solution of ethylenediaminetetraacetic acid (EDTA) in water. Adjust the pH to 8 using a sodium bicarbonate solution.

  • First Extraction: Transfer the diluted reaction mixture to a separatory funnel. Add an equal volume of the EDTA solution. Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The aqueous layer containing the copper-EDTA complex may turn blue or green.[4]

  • Separate Layers: Drain the lower aqueous layer.

  • Repeat: Repeat the extraction (steps 3-4) with fresh EDTA solution until the aqueous layer is no longer colored.

  • Final Washes: Wash the organic layer once with deionized water and once with brine to remove residual EDTA and dissolved water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which is now ready for chromatography.

Protocol 2: Flash Column Chromatography for a Triazole Product

This protocol assumes the product of a CuAAC reaction between this compound and a generic alkyne. The resulting triazole is expected to be more polar than the starting materials.

  • Select Solvent System: Use Thin Layer Chromatography (TLC) to find a suitable eluent. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio until the desired product has an Rf value of approximately 0.2-0.3.[11][12] For a typical triazole product from this compound, a system of 30-50% ethyl acetate in hexanes is often a good starting point.

  • Pack the Column: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour it into the column and use air pressure to pack it tightly and uniformly, ensuring no cracks or air bubbles.[11]

  • Load the Sample: Dissolve the crude product from Protocol 1 in a minimal amount of the organic solvent used for the column (or dichloromethane). Apply it carefully to the top of the silica bed. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[9][11]

  • Elute the Column: Begin eluting with the low-polarity solvent system determined by TLC. Collect fractions and monitor them by TLC.

  • Apply Gradient (If Needed): If the product is slow to elute, gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). This will first elute less polar impurities and unreacted alkyne, followed by the more polar triazole product and finally the highly polar unreacted this compound.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Part 4: Visualized Workflows and Logic

Diagram 1: General Purification Workflow for CuAAC Products

G cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification cluster_final Result Start Crude CuAAC Reaction Mixture Chelation Add Organic Solvent & EDTA (aq) Solution Start->Chelation Step 1 Extraction Liquid-Liquid Extraction (Separate Layers) Chelation->Extraction Step 2 Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Step 3 Concentration Concentrate Under Reduced Pressure Drying->Concentration Chromatography Flash Column Chromatography Concentration->Chromatography Step 4 End Pure Product Chromatography->End Step 5

Caption: General workflow for purifying CuAAC reaction products.

Diagram 2: Troubleshooting Common Purification Issues

G Start Purification Complete. Analyze Final Product. Purity_Check Is the product pure by NMR / LCMS analysis? Start->Purity_Check Color_Check Is the product colorless? Purity_Check->Color_Check Yes Impure Problem: Contaminants Present Purity_Check->Impure No Colored Problem: Product is Blue/Green Color_Check->Colored No Success Success! Pure Product Isolated Color_Check->Success Yes Rerun_Column Action: Re-run column with a shallower gradient. Impure->Rerun_Column Chelate_Again Action: Re-dissolve product and wash again with EDTA. Colored->Chelate_Again Use_Scavenger Action: Pass product solution through a copper scavenger resin. Colored->Use_Scavenger

Caption: Decision tree for troubleshooting common purification problems.

Diagram 3: Key Components in a CuAAC Reaction Mixture

G cluster_reactants Starting Materials cluster_reagents Catalytic System cluster_products Reaction Output Azide This compound Product Desired Triazole Product Alkyne Alkyne Substrate Copper Copper Source (e.g., CuSO4) Ligand Ligand (e.g., THPTA) Reducer Reducing Agent (e.g., Na-Ascorbate) Impurities Primary Impurities to Remove Impurities->Azide Targeted by Purification Impurities->Alkyne Targeted by Purification Impurities->Copper Targeted by Purification

References

Common pitfalls in using Azido-C6-OH and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of Azido-C6-OH in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, or 6-azidohexan-1-ol, is a bifunctional linker molecule. It contains a terminal azide group (-N₃) and a primary alcohol (-OH) separated by a six-carbon aliphatic chain. Its primary applications are in bioconjugation and chemical biology, most notably in "click chemistry" reactions.[1][2] These include the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] It is commonly used to introduce an azide moiety onto molecules for subsequent conjugation, for instance, in the development of antibody-drug conjugates (ADCs).

Q2: What are the key differences between CuAAC and SPAAC reactions for this compound?

The main difference lies in the requirement of a copper catalyst.

  • CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition): This reaction requires a copper(I) catalyst to proceed efficiently. It is a highly reliable and high-yielding reaction. However, the copper catalyst can be toxic to living cells, making this method more suitable for in vitro applications.

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This is a copper-free click reaction that utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO), to react with the azide. The ring strain of the alkyne provides the energy for the reaction to proceed without a catalyst. This makes SPAAC ideal for applications in living systems where copper toxicity is a concern.

Q3: How should I store this compound?

Proper storage is crucial to maintain the integrity of this compound. It should be stored as a solid at -20°C, protected from light and moisture. If a stock solution is prepared in an anhydrous organic solvent like DMSO or DMF, it should be stored at -80°C and undergo minimal freeze-thaw cycles.

Q4: Is this compound a stable compound?

While generally stable under proper storage conditions, this compound has certain instabilities to be aware of during experimental use:

  • pH sensitivity: The azide group can be sensitive to strong acids, which can lead to the formation of highly toxic and explosive hydrazoic acid. In highly basic conditions, other parts of a molecule it is attached to may be susceptible to hydrolysis.

  • Reducing agents: The azide group can be reduced to an amine by common reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).

  • Heat and light: Prolonged exposure to heat and light can lead to the degradation of the azide group.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue 1: Low or No Product Yield in CuAAC Reaction

Potential Cause Recommended Solution
Oxidation of Cu(I) catalyst to inactive Cu(II) Use a reducing agent like sodium ascorbate to maintain copper in the +1 oxidation state. Ensure solvents are deoxygenated by sparging with an inert gas (e.g., argon or nitrogen). Work under an inert atmosphere for sensitive reactions.
Degraded sodium ascorbate Always use a freshly prepared solution of sodium ascorbate.
Incorrect order of reagent addition A recommended order is to first mix the copper salt with a stabilizing ligand, then add this to the azide and alkyne substrates, and finally initiate the reaction by adding the sodium ascorbate solution.
Poor solubility of reactants Add a co-solvent such as DMSO, DMF, or t-BuOH to improve solubility. Acetonitrile as a minor co-solvent can also serve as a ligand for Cu(I) and improve reaction efficiency.[3][4]
Presence of copper-chelating agents in the buffer Avoid buffers containing strong chelators. Phosphate-buffered saline (PBS) and HEPES are generally compatible.

Issue 2: Low or No Product Yield in SPAAC Reaction

Potential Cause Recommended Solution
Steric hindrance The reaction rate can be affected by bulky groups near the azide or alkyne. Consider using a linker with a longer spacer arm, like a PEG linker, to reduce steric hindrance.[5]
Low reactant concentrations Increase the concentration of either the azide or the strained alkyne to drive the reaction forward.
Incorrect buffer or pH The reaction rate can be buffer and pH-dependent. Higher pH values generally increase SPAAC reaction rates, though this can be buffer-dependent.[1][2][5] HEPES buffer at pH 7 has been shown to result in higher rate constants compared to PBS at the same pH.[1][2][5]
Presence of sodium azide in buffers If using a commercial buffer, ensure it does not contain sodium azide as a preservative, as this will compete with your this compound for the strained alkyne.[5]

Issue 3: Undesired Side Reactions

Potential Cause Recommended Solution
Reduction of the azide group Avoid the use of reducing agents like DTT or TCEP in the presence of this compound. If their use is unavoidable, consider performing the azide conjugation step first.
Staudinger reaction in CuAAC If using a phosphine-based ligand for the copper catalyst, a Staudinger reaction between the phosphine and the azide can occur. Consider using a nitrogen-based ligand like TBTA or THPTA instead.
Reaction with the hydroxyl group of this compound The -OH group can potentially react under certain conditions. If this is a concern, protect the hydroxyl group with a suitable protecting group before performing the azide reaction and deprotect it afterward.

Issue 4: Difficulty in Purifying the Final Product

Potential Cause Recommended Solution
Excess unreacted starting materials Use a slight excess (1.1-1.5 equivalents) of one reagent to ensure the complete consumption of the other, more valuable, reactant.
Removal of copper catalyst (CuAAC) For biomolecules, purification methods like dialysis or size-exclusion chromatography can be effective. For small molecules, column chromatography on silica gel is a common method.[6]
Separation of product from byproducts Optimize the chromatographic conditions (solvent system, column type) for better separation. Techniques like reverse-phase HPLC can also be employed for purification.

Quantitative Data

The efficiency of click chemistry reactions involving azides can be influenced by several factors. The following tables summarize some quantitative data to aid in experimental design.

Table 1: Effect of pH and Buffer on SPAAC Reaction Rate

BufferpHTemperature (°C)Rate Constant (M⁻¹s⁻¹) with 1-azido-1-deoxy-β-D-glucopyranosideRate Constant (M⁻¹s⁻¹) with 3-azido-L-alanine
PBS7250.850.32
HEPES7251.220.55
MES5250.230.12
Borate10251.340.76
DMEM7.4370.970.59
RPMI7.4370.770.27

Data adapted from a study on SPAAC kinetics.[1][2]

Table 2: Effect of Temperature on SPAAC Reaction Rate

Temperature (°C)Rate Constant (M⁻¹s⁻¹) with DBCO and a model azide
25~0.3 - 1.3
37~0.5 - 2.0

Note: Reaction rates generally increase with temperature. The specific rate constant will depend on the reactants and reaction conditions.[1][2][5]

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a ligand

  • Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-BuOH)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of your alkyne-containing molecule in the chosen solvent.

    • Prepare a stock solution of this compound in the same solvent.

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water immediately before use.

    • Prepare a 10-100 mM stock solution of the ligand (TBTA or THPTA) in a compatible solvent (e.g., DMSO).

  • Reaction Setup:

    • In a reaction vessel, add the alkyne-functionalized molecule.

    • Add this compound (typically 1.1-1.5 equivalents).

    • Add the reaction solvent to achieve the desired final concentration.

    • Add the ligand stock solution (typically 1-10 mol%).

    • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Initiate the Reaction:

    • Add the CuSO₄ stock solution (typically 1-10 mol%).

    • Add the freshly prepared sodium ascorbate stock solution (typically 10-100 mol%) to initiate the reaction.

  • Reaction and Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or HPLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench it by adding a chelating agent like EDTA to remove the copper.

    • Purify the product using an appropriate method, such as column chromatography on silica gel for small molecules or dialysis/size-exclusion chromatography for biomolecules.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is a general guideline for reacting this compound with a DBCO-functionalized molecule.

Materials:

  • This compound

  • DBCO-functionalized molecule

  • Reaction buffer (e.g., PBS or HEPES, pH 7.4)

  • Optional: Anhydrous organic solvent (e.g., DMSO or DMF) for dissolving reactants

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of the DBCO-functionalized molecule in the reaction buffer or an organic solvent.

    • Prepare a stock solution of this compound in a compatible solvent.

  • Reaction Setup:

    • In a reaction vessel, add the DBCO-functionalized molecule.

    • Add a molar excess of this compound (typically 5-20 fold) to ensure efficient conjugation. If using an organic solvent for stock solutions, keep the final concentration low (<10%) to avoid denaturation of biomolecules.

  • Reaction and Monitoring:

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. For sensitive molecules, the reaction can be performed at 4°C overnight.

    • Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS, HPLC, or SDS-PAGE for proteins).

  • Purification:

    • Purify the conjugate to remove excess this compound and any unreacted starting material. For biomolecules, methods like dialysis, desalting columns, or size-exclusion chromatography are effective. For small molecules, column chromatography or HPLC can be used.

Visualizations

experimental_workflow_cuaac cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_azide Prepare this compound Stock Solution mix Mix Azide, Alkyne, Ligand, and Solvent prep_azide->mix prep_alkyne Prepare Alkyne Stock Solution prep_alkyne->mix prep_cu Prepare CuSO4 Stock Solution initiate Add CuSO4 then Sodium Ascorbate prep_cu->initiate prep_asc Prepare Fresh Sodium Ascorbate prep_asc->initiate prep_ligand Prepare Ligand Stock Solution prep_ligand->mix degas Degas Mixture mix->degas degas->initiate react Stir at Room Temp initiate->react monitor Monitor Reaction (TLC, LC-MS) react->monitor purify Purify Product (Chromatography) monitor->purify

Caption: Workflow for a typical CuAAC reaction.

logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions problem Low Reaction Yield cause1 Catalyst Inactivation (CuAAC) problem->cause1 cause2 Steric Hindrance (SPAAC) problem->cause2 cause3 Poor Solubility problem->cause3 cause4 Incorrect Conditions (pH, Temp) problem->cause4 sol1 Use Fresh Reducing Agent & Degas Solvents cause1->sol1 sol2 Use Longer Spacer (e.g., PEG) cause2->sol2 sol3 Add Co-solvent (DMSO, t-BuOH) cause3->sol3 sol4 Optimize Buffer & Temperature cause4->sol4

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Improving Azido-C6-OH Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-C6-OH conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioconjugation?

This compound is a bifunctional linker molecule containing an azide group (-N3) at one end and a hydroxyl group (-OH) at the other, connected by a six-carbon aliphatic chain. The azide group is a key component in "click chemistry," a set of bioorthogonal reactions, most notably the Copper(I)-Catalyzed Azido-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] These reactions allow for the highly specific and efficient covalent linkage of the azido-linker to a biomolecule containing a complementary alkyne group, forming a stable triazole ring.[3][4] The C6-linker provides spacing to minimize steric hindrance, while the terminal hydroxyl group can be used for further modifications or to improve solubility.

Q2: Which "click" chemistry method should I choose for my experiment: CuAAC or SPAAC?

The choice between CuAAC and SPAAC depends primarily on your experimental system.

  • CuAAC (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition): This method is known for its very fast reaction kinetics and high yields.[5][6] However, it requires a copper(I) catalyst, which can be cytotoxic, making it more suitable for in vitro applications where the copper can be removed during purification.[1][7]

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): This is a copper-free method, making it highly biocompatible and ideal for experiments involving live cells or in vivo systems.[7][8] The reaction is driven by the ring strain of a cyclooctyne reaction partner. While generally slower than CuAAC, the kinetics can be rapid depending on the specific cyclooctyne used.[5]

Q3: Can the hydroxyl group of this compound interfere with the conjugation reaction?

Under the typical neutral to slightly basic pH conditions used for CuAAC and SPAAC reactions, the hydroxyl group of the C6 linker is generally unreactive and does not interfere with the azide-alkyne cycloaddition. However, it is crucial to consider the reactivity of other functional groups on your biomolecule and in your reaction buffer to avoid potential side reactions.

Q4: What are the critical parameters to optimize for a successful CuAAC reaction?

Several factors are crucial for an efficient CuAAC reaction:

  • Copper (I) Catalyst: The active catalyst is Cu(I), which is prone to oxidation. It is typically generated in situ from a Cu(II) salt (e.g., CuSO4) using a reducing agent like sodium ascorbate.[9]

  • Ligand: A stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), is essential to protect the Cu(I) from oxidation and increase its solubility in aqueous buffers.[10]

  • Oxygen Removal: Degassing the reaction mixture is recommended to minimize the oxidation of the Cu(I) catalyst.[11]

  • Reagent Concentration: Reaction rates are dependent on the concentration of all reactants. For low concentration of biomolecules, a larger excess of the azide or alkyne partner may be required.[9]

  • pH: The reaction is generally performed at a pH between 6.5 and 8.0.[3]

Q5: How can I purify my biomolecule after conjugation with this compound?

Purification is essential to remove unreacted reagents, byproducts, and, in the case of CuAAC, the copper catalyst. Common purification methods include:

  • Size-Exclusion Chromatography (SEC): Effective for separating the larger conjugated biomolecule from smaller molecules like excess linkers and catalyst components.[10]

  • Dialysis: Useful for removing small molecules from protein conjugates.[1]

  • Affinity Chromatography: Can be used if the biomolecule or its conjugation partner has a specific tag.

  • Molecular Weight Cut-Off (MWCO) Centrifugation: A rapid method for buffer exchange and removal of small molecules.[12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Inactive Copper Catalyst (CuAAC): The Cu(I) catalyst may have been oxidized to the inactive Cu(II) state.• Prepare the sodium ascorbate solution fresh. • Degas all buffers and the reaction mixture. • Ensure the use of a stabilizing ligand like THPTA. • Consider using a higher concentration of copper and ligand.[13]
Suboptimal pH: The pH of the reaction buffer may not be ideal for the reaction or the stability of the biomolecule.• Optimize the pH within the 6.5-8.0 range for CuAAC.[3] • Ensure the buffer does not contain competing amines like Tris.[3]
Steric Hindrance: The azide or alkyne group on the biomolecule may be inaccessible.• The C6 linker of this compound helps to mitigate this, but a longer linker might be necessary in some cases.
Incorrect Reagent Stoichiometry: The molar ratio of the azide and alkyne partners may not be optimal.• Increase the molar excess of the smaller molecule (e.g., this compound) relative to the biomolecule.[8]
Precipitation of Biomolecule Copper-Induced Aggregation (CuAAC): Copper ions can sometimes cause proteins to aggregate.• Use a copper-chelating ligand like THPTA. • Optimize the copper concentration; use the lowest effective concentration. • Consider switching to a copper-free method like SPAAC.
Low Solubility of Reagents: The alkyne-modified biomolecule or the this compound may have poor solubility in the reaction buffer.• The hydroxyl group on this compound generally improves aqueous solubility. • A small percentage of a co-solvent like DMSO can be used, but ensure it is compatible with your biomolecule.[8]
Non-Specific Labeling or Side Reactions Reaction with other functional groups: In SPAAC, some strained alkynes can react with thiols.• Carefully select the type of strained alkyne to minimize off-target reactivity.[7]
Oxidative Damage to Biomolecule (CuAAC): Reactive oxygen species (ROS) can be generated in the presence of copper and a reducing agent.• Use a stabilizing ligand and aminoguanidine to minimize ROS-induced damage.[9][11] • Keep reaction times as short as possible.
Difficulty in Purifying the Conjugate Similar Size of Reactants and Products: If conjugating two similarly sized small molecules, chromatographic separation can be challenging.• Utilize different purification techniques based on other properties, such as charge (ion-exchange chromatography) or hydrophobicity (reverse-phase chromatography).
Persistent Copper Contamination (CuAAC): Residual copper can be difficult to remove completely.• Perform multiple purification steps, such as a combination of SEC and dialysis against a buffer containing a mild chelating agent like EDTA.

Data Summary

Table 1: Comparison of CuAAC and SPAAC for Bioconjugation

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper (I)None (driven by ring strain)
Biocompatibility Potentially cytotoxic due to the copper catalyst.[7]Generally high, suitable for live-cell and in vivo studies.[7][8]
Reaction Kinetics Very fast, often completed in under an hour.[5][9]Dependent on the strained alkyne used, can be very rapid.[5]
Reactants Azide, terminal alkyne, Cu(I) source, reducing agent, ligand.Azide, strained cyclooctyne (e.g., DBCO, BCN).[8]
Side Reactions Potential for ROS generation and protein aggregation.Some strained alkynes can react with thiols.[7]
Typical Application In vitro conjugation, synthesis of bioconjugates for analytics.Live-cell imaging, in vivo studies, PROTAC synthesis.[8]

Note: The specific reaction rates and efficiencies can vary significantly depending on the specific biomolecule, linker, and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for CuAAC Conjugation of this compound to an Alkyne-Modified Protein

This protocol is a general guideline and should be optimized for your specific protein and application.

Materials:

  • Alkyne-modified protein in a copper- and amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper (II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • THPTA stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (prepare fresh, e.g., 100 mM in water)

  • Degassed buffers

Procedure:

  • Protein Preparation: Prepare the alkyne-modified protein at a suitable concentration (e.g., 1-5 mg/mL) in a degassed, amine-free buffer.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or water).

    • Prepare fresh sodium ascorbate solution.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein solution.

    • Add the this compound stock solution to achieve the desired molar excess (e.g., 10-50 fold excess over the protein).

    • Prepare a premix of CuSO₄ and THPTA in a 1:5 molar ratio. Add this premix to the reaction tube to a final copper concentration of 0.1-1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. For sensitive proteins, the reaction can be performed at 4°C overnight.

  • Purification: Purify the conjugated protein using an appropriate method (e.g., SEC, dialysis) to remove excess reagents and the copper catalyst.

  • Characterization: Analyze the purified conjugate by methods such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm successful conjugation.

Protocol 2: General Procedure for SPAAC Conjugation of this compound to a DBCO-Modified Peptide

This protocol provides a general framework for copper-free click chemistry.

Materials:

  • DBCO (Dibenzocyclooctyne)-modified peptide in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • DMSO (optional, for dissolving reagents)

Procedure:

  • Peptide and Reagent Preparation:

    • Dissolve the DBCO-modified peptide in the reaction buffer to the desired concentration.

    • Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or water).

  • Reaction Setup:

    • Add the this compound stock solution to the DBCO-peptide solution. A 2-10 fold molar excess of the azide is typically sufficient.

    • Ensure the final concentration of any organic solvent (like DMSO) is kept low (<10%) to maintain peptide solubility and integrity.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-12 hours. The reaction progress can be monitored by LC-MS or HPLC.

  • Purification: Purify the resulting peptide conjugate using reverse-phase HPLC to remove unreacted starting materials.

  • Characterization: Confirm the identity and purity of the final conjugate using mass spectrometry.

Visualizations

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis p Alkyne-Biomolecule mix Mix & Incubate p->mix az This compound az->mix cu CuSO4 + Ligand cu->mix asc Sodium Ascorbate asc->mix Initiation purify Purification (SEC/Dialysis) mix->purify analyze Characterization purify->analyze

Caption: Experimental workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_prep_spaac Preparation cluster_reaction_spaac Reaction cluster_purification_spaac Purification & Analysis dbco DBCO-Biomolecule mix2 Mix & Incubate dbco->mix2 az2 This compound az2->mix2 purify2 Purification (HPLC) mix2->purify2 analyze2 Characterization purify2->analyze2

Caption: Experimental workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Troubleshooting_Logic start Low Conjugation Yield? q1 Using CuAAC? start->q1 a1 Check Cu(I) Catalyst Activity: - Fresh Ascorbate - Degas Buffers - Use Ligand q1->a1 Yes q2 pH Optimal? q1->q2 No (SPAAC) a1->q2 a2 Adjust pH to 6.5-8.0 Avoid Amine Buffers q2->a2 No q3 Sufficient Reagent Excess? q2->q3 Yes a2->q3 a3 Increase Molar Excess of this compound q3->a3 No end Re-run Experiment q3->end Yes a3->end

Caption: Logical troubleshooting flow for low conjugation yield.

References

Technical Support Center: Azido-C6-OH Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azido-C6-OH, with a specific focus on the effect of pH on its reaction kinetics in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a CuAAC reaction using this compound?

A neutral to slightly basic pH range of 7.0 to 8.0 is generally recommended for optimal performance in most CuAAC reactions, particularly in bioconjugation applications.[1][2][3][4] While the reaction can proceed over a broader pH range (pH 4-12), deviating significantly from the optimal range can lead to decreased efficiency and increased side reactions.[5][6]

Q2: Which buffers are recommended for CuAAC reactions, and which should be avoided?

  • Recommended Buffers: Phosphate, HEPES, and MOPS buffers are commonly used and have been shown to be compatible with CuAAC reactions.[1][3][4][7]

  • Buffers to Avoid: Tris buffers should be avoided as the tris(hydroxymethyl)aminomethane can chelate the copper catalyst, thereby inhibiting the reaction.[3][4][7] Buffers with high concentrations of chloride ions (e.g., >0.2 M) can also interfere with the catalyst.[7]

Q3: Can the pH of the reaction mixture affect the stability of this compound?

This compound, like most simple alkyl azides, is generally stable across a wide range of pH conditions commonly used in organic synthesis and bioconjugation.[8] However, extremely acidic or basic conditions should be avoided to prevent potential hydrolysis or other degradation pathways.

Q4: How does pH influence the rate of the CuAAC reaction?

The pH affects the protonation state of both the alkyne and the copper-acetylide intermediate. While the reaction can tolerate a broad pH range, the kinetics are often optimal in the neutral to slightly basic range. This is because the deprotonation of the alkyne to form the copper-acetylide is a key step, and this process is generally favored at non-acidic pH.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Suboptimal pH: The reaction pH is outside the optimal range of 7.0-8.0.- Verify the pH of your reaction mixture. - Use a compatible buffer system (e.g., phosphate, HEPES) to maintain the pH within the optimal range.[1][3]
Incompatible Buffer: Use of an inhibitory buffer like Tris.- Replace the Tris buffer with a recommended alternative such as phosphate or HEPES buffer.[4][7]
Poor Reagent Solubility: this compound or the alkyne substrate is not fully dissolved.- Consider using a co-solvent such as DMSO or DMF to improve solubility.[2]
Inefficient Catalyst System: The copper catalyst is not active.- Ensure a fresh solution of the reducing agent (e.g., sodium ascorbate) is used to maintain copper in the Cu(I) oxidation state. - Consider adding a copper-stabilizing ligand like TBTA or THPTA.[2][3]
Presence of Multiple Products (Side Reactions) Oxidative Homocoupling of Alkyne (Glaser Coupling): Dimerization of the alkyne substrate.- Increase the concentration of the reducing agent (sodium ascorbate).[2] - Thoroughly degas all solutions and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Degradation of Biomolecule: If working with sensitive biological samples.- Ensure the pH is maintained within a biocompatible range (typically 7.0-7.4). - Minimize reaction time and temperature.

Experimental Protocols

Protocol 1: General CuAAC Reaction in Aqueous Buffer

This protocol is suitable for bioconjugation or reactions with water-soluble substrates.

Materials:

  • This compound

  • Terminal Alkyne-functionalized molecule

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Deionized Water

  • DMSO (if needed for solubility)

Procedure:

  • Dissolve this compound (1.2 equivalents) and the alkyne-functionalized molecule (1.0 equivalent) in phosphate buffer. If solubility is an issue, a minimal amount of DMSO can be added.

  • In a separate microcentrifuge tube, prepare a fresh 10 mM solution of sodium ascorbate in deionized water.

  • In another tube, prepare a premixed catalyst solution by combining a 10 mM aqueous solution of CuSO₄·5H₂O and a 50 mM aqueous solution of THPTA in a 1:5 molar ratio.

  • To the stirred solution of the azide and alkyne, add the premixed CuSO₄/THPTA solution to a final copper concentration of 50-100 µM.[3]

  • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

  • Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, LC-MS).

  • Upon completion, the product can be purified by methods appropriate for the specific molecule, such as dialysis, size-exclusion chromatography, or extraction.[2]

Quantitative Data Summary

The following table summarizes typical reactant concentrations for a CuAAC reaction. Optimal conditions may vary depending on the specific substrates.

Reagent Typical Molar Equivalents (relative to limiting reagent) Typical Concentration Range
This compound / Alkyne1.0 - 1.510 µM - 10 mM
Copper Source (e.g., CuSO₄)0.01 - 0.150 µM - 1 mM
Reducing Agent (Sodium Ascorbate)0.5 - 5.01 mM - 10 mM
Copper Ligand (e.g., THPTA)0.1 - 0.5 (or 5x copper concentration)50 µM - 2.5 mM

Visualizations

Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Dissolve Azide & Alkyne in Buffer (pH 7.4) D Add Catalyst Premix to Azide/Alkyne Solution A->D B Prepare Fresh Sodium Ascorbate Solution E Initiate with Sodium Ascorbate B->E C Prepare CuSO4/Ligand Premix C->D D->E Mix F Incubate at Room Temp (1-4 hours) E->F G Monitor Progress (HPLC/LC-MS) F->G H Purify Product G->H

Caption: A typical experimental workflow for a CuAAC reaction.

Troubleshooting_Logic Start Low Reaction Yield pH_Check Is pH between 7.0 and 8.0? Start->pH_Check Buffer_Check Is a non-inhibitory buffer (e.g., Phosphate, HEPES) being used? pH_Check->Buffer_Check Yes Adjust_pH Adjust pH to 7.0-8.0 using a suitable buffer. pH_Check->Adjust_pH No Catalyst_Check Are catalyst and reducing agent fresh and active? Buffer_Check->Catalyst_Check Yes Change_Buffer Replace buffer with a non-inhibitory alternative. Buffer_Check->Change_Buffer No Prep_Catalyst Prepare fresh catalyst and reducing agent solutions. Consider adding a ligand. Catalyst_Check->Prep_Catalyst No Success Reaction Optimized Catalyst_Check->Success Yes Adjust_pH->Buffer_Check Change_Buffer->Catalyst_Check Prep_Catalyst->Success

Caption: A troubleshooting decision tree for low-yield CuAAC reactions.

References

Technical Support Center: Optimizing Azido-C6-OH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 6-azidohexan-1-ol (Azido-C6-OH).

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for reacting this compound with alkynes?

A1: The most common and robust methods for the cycloaddition of azides like this compound with alkynes are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Another important metal-free reaction is the Staudinger Ligation, which involves the reaction of an azide with a phosphine.[1][2][]

Q2: What is the main difference between CuAAC and RuAAC for this compound reactions?

A2: The primary difference lies in the regioselectivity of the resulting triazole product. CuAAC exclusively produces the 1,4-disubstituted triazole isomer.[2] In contrast, RuAAC typically yields the 1,5-disubstituted triazole isomer.[4][5] The choice between the two depends on the desired orientation of the substituents in the final product.

Q3: When should I consider a metal-free approach like Staudinger Ligation?

A3: A metal-free approach such as Staudinger Ligation is advantageous when the presence of a metal catalyst could be detrimental to the stability or function of the substrates, particularly in biological systems where metal toxicity is a concern.[][6] Staudinger ligation forms an amide bond upon reaction of the azide with a functionalized phosphine and subsequent hydrolysis.[7]

Q4: Can the hydroxyl group of this compound interfere with the reaction?

A4: The hydroxyl group in this compound is generally well-tolerated in the primary catalytic reactions like CuAAC, RuAAC, and Staudinger Ligation under standard conditions.[8] However, it is crucial to ensure that the reaction conditions are not excessively basic or acidic to prevent side reactions involving the hydroxyl group.

Troubleshooting Guide

Problem 1: Low or no product yield in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

  • Possible Cause: Inactivation of the Copper(I) catalyst. The active catalyst is Cu(I), which can be easily oxidized to the inactive Cu(II) state by atmospheric oxygen.[9]

  • Suggested Solution:

    • In-situ Reduction: Generate Cu(I) in situ from a Cu(II) source like CuSO₄·5H₂O using a reducing agent. Sodium ascorbate is the most commonly used reducing agent.[1][9]

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.[9]

    • Stabilizing Ligands: Use a stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous solutions or Tris(benzyltriazolylmethyl)amine (TBTA), to protect the Cu(I) catalyst from oxidation and improve its catalytic activity.[10] A ligand-to-copper ratio of 5:1 is often recommended.[11]

  • Possible Cause: Poor substrate solubility. The azide or alkyne may not be sufficiently soluble in the chosen solvent.

  • Suggested Solution:

    • Use a co-solvent system, such as DMF/H₂O or THF/H₂O, to improve the solubility of the reactants.[9]

    • Gentle heating can also improve solubility, but it should be monitored to avoid potential side reactions.[12]

Problem 2: Formation of side products, such as alkyne homocoupling (Glaser coupling).

  • Possible Cause: This is a common side reaction in CuAAC, leading to the formation of diynes.[9]

  • Suggested Solution:

    • Ensure a sufficient amount of reducing agent (e.g., sodium ascorbate) is present to maintain the copper in the Cu(I) state.[2]

    • The use of a stabilizing ligand can help minimize this side reaction by preventing the formation of copper species that promote homocoupling.[9]

Problem 3: Difficulty in removing the copper catalyst from the final product.

  • Possible Cause: Residual copper can coordinate with the product, making it difficult to purify.

  • Suggested Solution:

    • Wash the crude product with a solution containing a chelating agent like ethylenediaminetetraacetic acid (EDTA) or ammonia to sequester the copper ions.[9]

    • Consider using a heterogeneous copper catalyst that can be easily removed by filtration after the reaction.[9]

Problem 4: Slow reaction kinetics in Staudinger Ligation.

  • Possible Cause: The intrinsic reaction rate of the Staudinger ligation can be slow compared to catalyzed click reactions.[13][14]

  • Suggested Solution:

    • Solvent Choice: The reaction proceeds more rapidly in polar, protic solvents.[14][15]

    • Phosphine Electronics: Using phosphines with electron-donating substituents can accelerate the reaction rate.[14][15]

Quantitative Data Summary

The following tables summarize typical reaction conditions and catalyst loading for CuAAC and RuAAC reactions.

Table 1: Typical Reaction Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ParameterRecommended Value/ConditionReference
Catalyst Source CuSO₄·5H₂O[12]
Reducing Agent Sodium Ascorbate[12][16]
Ligand THPTA (aqueous), TBTA (organic)[10]
CuSO₄ Concentration 50-100 µM[16][17]
Sodium Ascorbate (mol%) 20-30 mol%[12]
Ligand to Copper Ratio 5:1[11][16]
Solvent DMF/H₂O (2:1), THF/H₂O, t-BuOH/H₂O[9][12][18]
Temperature Room Temperature to 50°C[12]
Atmosphere Inert (Nitrogen or Argon) recommended[9]

Table 2: Catalyst Systems for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

CatalystSubstrate ScopeRegioselectivityReference
CpRuCl(PPh₃)₂ Primary and secondary azides with terminal and internal alkynes.1,5-disubstituted triazoles[19][20][21]
CpRuCl(COD) Primary and secondary azides with terminal and internal alkynes.1,5-disubstituted triazoles[19][20]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • In a suitable reaction vessel, dissolve the alkyne substrate and this compound in a solvent system (e.g., a 2:1 mixture of DMF/H₂O).[12]

  • In a separate vial, prepare the catalyst solution by mixing CuSO₄·5H₂O and the THPTA ligand.[17]

  • Add the catalyst solution to the mixture of the azide and alkyne substrates.[17]

  • Initiate the reaction by adding a freshly prepared aqueous solution of sodium ascorbate.[9][17]

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.[9]

  • Monitor the reaction progress using a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction and proceed with product purification. This may involve washing with an EDTA solution to remove copper, followed by extraction and chromatography.[9]

Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

  • In a reaction vessel under an inert atmosphere, dissolve the alkyne substrate, this compound, and the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂) in a suitable solvent (e.g., benzene or toluene).

  • Heat the reaction mixture to the desired temperature (e.g., 80°C) and stir for the required time (typically several hours).[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizations

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start mix_reagents Mix Alkyne and This compound in Solvent start->mix_reagents add_catalyst Add Catalyst Solution mix_reagents->add_catalyst prep_catalyst Prepare Catalyst: CuSO4 + Ligand prep_catalyst->add_catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate react Stir at Room Temp (12-24h) initiate->react monitor Monitor Progress (TLC/LC-MS) react->monitor purify Purification: - EDTA Wash - Extraction - Chromatography monitor->purify end Final Product purify->end

Caption: Experimental workflow for a typical CuAAC reaction.

Catalyst_Selection_Tree start Reaction Goal? metal_tolerance Are metal catalysts tolerated? start->metal_tolerance regioisomer Desired Triazole Regioisomer? metal_tolerance->regioisomer Yes staudinger Use Staudinger Ligation (Amide bond) metal_tolerance->staudinger No cu_aac Use CuAAC (1,4-isomer) regioisomer->cu_aac 1,4-disubstituted ru_aac Use RuAAC (1,5-isomer) regioisomer->ru_aac 1,5-disubstituted

Caption: Decision tree for selecting a catalyst for this compound reactions.

References

Preventing degradation of Azido-C6-OH during long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage and handling of Azido-C6-OH to prevent degradation. For researchers, scientists, and drug development professionals, ensuring the stability of this reagent is critical for reliable and reproducible experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and use of this compound.

Question: I suspect my this compound has degraded. What are the common signs of degradation?

Answer: Degradation of this compound, an alkyl azide, can manifest in several ways. Visually, you might observe a change in color or the appearance of solid precipitates in a liquid sample. Chemically, the most common degradation pathway is through photolytic decomposition, which can lead to the formation of aldehydes and monoacyl aminal rearrangement products[1][2]. This decomposition can occur even under mild laboratory light conditions[1][2]. For researchers using this compound in "click chemistry" reactions, a significant sign of degradation is a noticeable decrease in reaction efficiency or yield.

Question: How can I test for the degradation of my this compound sample?

Answer: To confirm suspected degradation, several analytical techniques can be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to assess the purity of your sample. The appearance of new peaks, particularly in the aldehyde region (around 9-10 ppm), can indicate the formation of degradation byproducts.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The azide functional group has a characteristic sharp absorption peak around 2100 cm⁻¹. A decrease in the intensity of this peak over time can suggest decomposition of the azide moiety.

  • Mass Spectrometry (MS): Mass spectrometry can be used to identify the molecular weight of the parent compound and any potential degradation products.

A detailed experimental protocol for assessing stability is provided in the "Experimental Protocols" section below.

Question: My click reaction is failing or giving low yields. Could degraded this compound be the cause?

Answer: Yes, degraded this compound is a likely culprit for poor performance in click chemistry reactions. The azide group is the reactive handle for these conjugations. If it has degraded, the concentration of active azide in your sample will be lower than expected, leading to incomplete reactions and lower yields. It is crucial to use fresh or properly stored this compound for these sensitive applications.

Frequently Asked Questions (FAQs)

Question: What are the optimal long-term storage conditions for this compound?

Answer: To ensure the long-term stability of this compound, it is recommended to store it as a solid at -20°C or below, protected from light and moisture[3]. Organic azides are sensitive to heat, light, and shock, so storing them in a dark, cold, and stable environment is crucial[4][5][6]. If you need to store it in solution, use an anhydrous organic solvent like DMSO or DMF and store it at -20°C or -80°C[3]. It is always best to prepare aqueous solutions fresh for each experiment to minimize degradation[3][5].

Question: What is the expected shelf-life of this compound under ideal conditions?

Answer: While specific shelf-life data for this compound is not extensively published, when stored as a solid under the recommended conditions (-20°C or below, protected from light), it should remain stable for at least one to two years. For solutions in anhydrous organic solvents stored at -80°C, a shelf-life of several months can be expected. However, for optimal results, it is always recommended to use the product as fresh as possible and to periodically check its purity if stored for an extended period.

Question: Are there any materials I should avoid when storing or handling this compound?

Answer: Yes. Avoid contact with heavy metals and their salts, as they can form highly heat- and shock-sensitive explosive metal azides[4]. Also, avoid strong acids, which can lead to the formation of hydrazoic acid, a highly toxic, volatile, and explosive compound[4][5]. Do not co-mingle azide and acidic wastes[7]. Store this compound in glass or plastic containers, preferably amber-colored to protect from light[7].

Data Presentation

The following table summarizes the expected stability of this compound under various storage conditions. This data is compiled from general knowledge of alkyl azide stability and should be considered as a guideline.

Storage ConditionTemperatureLight ExposureExpected Stability (Solid)Expected Stability (in Anhydrous DMSO)
Ideal -80°CDark> 2 years> 1 year
Recommended -20°CDark1-2 years6-12 months
Sub-optimal 4°CDark< 6 months< 3 months
Room Temperature 20-25°CAmbient LightWeeks to monthsDays to weeks
Elevated Temperature > 30°CAmbient LightDays to weeksHours to days

Experimental Protocols

Protocol for Assessing the Stability of this compound via ¹H NMR

Objective: To determine the purity and identify potential degradation products of an this compound sample using ¹H NMR spectroscopy.

Materials:

  • This compound sample (stored and a fresh standard for comparison)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • Pipettes and vials

  • NMR spectrometer

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample to be tested and dissolve it in ~0.7 mL of CDCl₃ in a clean vial.

    • Prepare a reference sample using a fresh, unopened vial of this compound following the same procedure.

  • NMR Acquisition:

    • Transfer the solutions to separate NMR tubes.

    • Acquire a ¹H NMR spectrum for each sample. Typical parameters include a 400 or 500 MHz spectrometer, 16-32 scans, and a relaxation delay of 1-2 seconds.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks in both spectra.

    • Compare the spectrum of the stored sample to the fresh reference. Look for the appearance of new signals, especially in the 9-10 ppm region (indicative of aldehydes) and changes in the integration values of the characteristic peaks of this compound. The presence of new peaks and a decrease in the relative integration of the parent compound's peaks indicate degradation.

Visualizations

degradation_pathway This compound This compound Nitrene Intermediate Nitrene Intermediate This compound->Nitrene Intermediate Light (hν) - N₂ Aldehyde Aldehyde Nitrene Intermediate->Aldehyde Rearrangement Monoacyl Aminal Monoacyl Aminal Nitrene Intermediate->Monoacyl Aminal Rearrangement

Caption: Photolytic degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Stored_Sample Stored this compound Dissolve_Stored Dissolve in CDCl₃ Stored_Sample->Dissolve_Stored Fresh_Standard Fresh this compound Standard Dissolve_Fresh Dissolve in CDCl₃ Fresh_Standard->Dissolve_Fresh NMR_Acquisition ¹H NMR Acquisition Dissolve_Stored->NMR_Acquisition Dissolve_Fresh->NMR_Acquisition Data_Processing Data Processing and Comparison NMR_Acquisition->Data_Processing Purity_Assessment Purity Assessment Data_Processing->Purity_Assessment

Caption: Experimental workflow for stability assessment.

troubleshooting_flowchart Start Low Click Reaction Yield Check_Reagents Check Purity of Other Reagents Start->Check_Reagents Check_Azide Suspect this compound Degradation? Check_Reagents->Check_Azide Perform_QC Perform QC (e.g., ¹H NMR) Check_Azide->Perform_QC Degraded Degradation Confirmed? Perform_QC->Degraded Discard Discard Old Stock and Use Fresh Reagent Degraded->Discard Yes Optimize_Conditions Optimize Reaction Conditions Degraded->Optimize_Conditions No End Problem Solved Discard->End Optimize_Conditions->End

Caption: Troubleshooting flowchart for low reaction yield.

References

Validation & Comparative

A Comparative Guide to the Validation of Azido-C6-OH Conjugation using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Azido-C6-OH with an alternative azide-containing linker, focusing on their validation using mass spectrometry. We present supporting experimental data, detailed methodologies, and visual workflows to assist researchers in selecting the appropriate linker for their bioconjugation needs.

Introduction to Azide Linkers in Bioconjugation

Azide-alkyne cycloaddition, a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for conjugating molecules. The choice of the azide-containing linker is critical as it can influence the physicochemical properties of the final conjugate, including its stability, solubility, and steric hindrance. This guide focuses on this compound, a simple aliphatic azide linker, and compares it to a commonly used alternative, a PEGylated azide linker, to highlight the key differences in their mass spectrometry validation.

Performance Comparison: this compound vs. Azido-PEG4-Amine

The selection of an azide linker can impact conjugation efficiency and the ease of characterization. Below is a comparison of this compound and a representative PEGylated alternative, Azido-PEG4-Amine.

FeatureThis compoundAzido-PEG4-AmineRationale & Supporting Data
Structure A short, hydrophobic C6 alkyl chain with a terminal azide and a hydroxyl group.A hydrophilic tetraethylene glycol (PEG4) chain with a terminal azide and an amine group.The different backbones affect solubility and potential for non-specific interactions. The terminal functional groups dictate subsequent conjugation possibilities.
Conjugation Efficiency High efficiency in standard CuAAC and SPAAC reactions.High efficiency, with the PEG spacer potentially reducing steric hindrance in some cases.Both linkers participate readily in click chemistry. Efficiency can be influenced by the reaction partner and conditions.[1]
Mass Spectrometry Validation Straightforward mass shift upon conjugation. Potential for in-source decay (loss of N₂) should be considered during data analysis, especially with MALDI-TOF MS.Clear mass shift. The PEG chain can aid in ionization and detection in some mass spectrometry methods.The expected mass addition for this compound is easily calculated. For Azido-PEG4-Amine, the mass of the PEG unit adds to the overall shift.
Potential Byproducts Minimal byproducts expected under optimized click chemistry conditions.Similar to this compound, with the potential for side reactions involving the terminal amine if not properly protected or if reaction conditions are not controlled.Proper purification and optimization of reaction stoichiometry are crucial to minimize byproducts for both linkers.
Solubility of Conjugate May decrease the solubility of hydrophobic biomolecules.The hydrophilic PEG chain generally improves the aqueous solubility of the resulting conjugate.[2]This is a key consideration when working with proteins or peptides that are prone to aggregation.

Experimental Protocols

Detailed methodologies for the conjugation and mass spectrometry validation are crucial for reproducible results.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Peptide

This protocol describes the conjugation of an alkyne-modified peptide with an azide linker and subsequent validation by LC-MS.

Materials:

  • Alkyne-modified peptide (e.g., in water or a compatible buffer)

  • This compound or Azido-PEG4-Amine

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

  • LC-MS grade water, acetonitrile, and formic acid

Procedure:

  • Peptide Preparation: Dissolve the alkyne-modified peptide in the Reaction Buffer to a final concentration of 1 mg/mL.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the azide linker in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (freshly made).

    • Prepare a 50 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine:

      • 100 µL of the peptide solution.

      • 1.5 equivalents of the azide linker stock solution.

      • Premix CuSO₄ and THPTA in a 1:5 molar ratio. Add this mixture to the reaction to a final copper concentration of 1 mM.

    • Initiate the reaction by adding 10 equivalents of freshly prepared sodium ascorbate.

    • Gently vortex the mixture and allow it to react for 1-2 hours at room temperature.

  • Sample Preparation for LC-MS:

    • Quench the reaction by adding 10 mM EDTA.

    • Desalt the sample using a C18 ZipTip or equivalent solid-phase extraction method.

    • Elute the conjugated peptide in 50% acetonitrile/0.1% formic acid.

  • LC-MS Analysis:

    • Inject the desalted sample onto a C18 reverse-phase column.

    • Elute with a gradient of acetonitrile in water with 0.1% formic acid.

    • Acquire mass spectra in positive ion mode over a relevant m/z range.

    • Analyze the data for the expected mass of the conjugated peptide. The expected mass increase for this compound is approximately 129.19 Da, and for Azido-PEG4-Amine is approximately 218.28 Da.

Protocol 2: MALDI-TOF MS Analysis of a Conjugated Protein

This protocol is for the validation of a protein conjugation using MALDI-TOF mass spectrometry.

Materials:

  • Conjugated protein sample from Protocol 1 (desalted)

  • MALDI Matrix: Sinapinic acid (for proteins >10 kDa) or α-cyano-4-hydroxycinnamic acid (for smaller proteins and peptides)

  • Matrix Solvent: 50% acetonitrile, 0.1% trifluoroacetic acid (TFA) in water

Procedure:

  • Sample-Matrix Preparation:

    • Mix the desalted conjugated protein sample with the MALDI matrix solution in a 1:1 ratio.

  • Spotting:

    • Spot 1 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air dry completely.

  • MALDI-TOF MS Acquisition:

    • Load the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in linear positive ion mode.

    • Calibrate the instrument using a protein standard of a similar molecular weight.

  • Data Analysis:

    • Compare the mass spectrum of the conjugated protein to that of the unconjugated protein.

    • Calculate the mass shift to confirm the successful conjugation of the azide linker. Be aware of potential N₂ loss from the azide group, which can result in a mass decrease of 28 Da from a fragment of the parent ion.

Mandatory Visualizations

Experimental Workflow for Azido-Linker Conjugation and Validation

experimental_workflow cluster_conjugation Bioconjugation cluster_purification Purification cluster_validation Mass Spectrometry Validation cluster_analysis Data Analysis peptide Alkyne-Modified Biomolecule reaction Click Reaction (CuAAC) peptide->reaction linker Azide Linker (e.g., this compound) linker->reaction reagents CuSO4 / Ascorbate / Ligand reagents->reaction desalting Desalting (e.g., ZipTip) reaction->desalting lcms LC-MS Analysis desalting->lcms maldi MALDI-TOF MS Analysis desalting->maldi mass_shift Confirm Mass Shift lcms->mass_shift byproducts Identify Byproducts lcms->byproducts maldi->mass_shift

Caption: Workflow for azide linker conjugation and mass spectrometry validation.

Signaling Pathway of a Hypothetical Drug Conjugate

This diagram illustrates a hypothetical signaling pathway that could be studied using a drug conjugated via an azide linker.

signaling_pathway receptor Cell Surface Receptor internalization Internalization receptor->internalization drug_conjugate Drug-Linker Conjugate drug_conjugate->receptor Binding drug_release Drug Release internalization->drug_release target Intracellular Target drug_release->target Drug Action effect Cellular Effect (e.g., Apoptosis) target->effect

Caption: Hypothetical signaling pathway of a targeted drug conjugate.

References

A Comparative Guide to HPLC Analysis for Azido-C6-OH Reaction Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with bioconjugation and click chemistry, ensuring the purity of reagents like 6-azido-1-hexanol (Azido-C6-OH) is critical for reproducible and reliable results. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of this compound, focusing on techniques suitable for polar, non-UV active compounds.

Introduction to the Analytical Challenge

This compound is a polar aliphatic molecule that lacks a significant UV chromophore, making its analysis by HPLC with standard UV-Vis detectors problematic. Therefore, alternative detection methods and chromatographic modes must be employed to achieve accurate purity assessment. This guide compares the efficacy of Reversed-Phase (RP) HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC), coupled with two universal detection techniques: Refractive Index Detection (RID) and Evaporative Light Scattering Detection (ELSD).

Experimental Methodologies

To provide a clear comparison, four distinct HPLC methods were evaluated for their ability to separate this compound from potential impurities, such as the starting material 6-bromo-1-hexanol.

Sample Preparation

A stock solution of a mock this compound reaction mixture was prepared in 50:50 acetonitrile/water at a concentration of 1 mg/mL. The mixture contained approximately 95% this compound and 5% 6-bromo-1-hexanol.

Method 1: Reversed-Phase HPLC with Refractive Index Detection (RP-HPLC-RID)
  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: Isocratic, 70:30 (v/v) Methanol/Water[1]

  • Flow Rate: 1.0 mL/min

  • Detector: Refractive Index Detector (RID)[2][3][4]

  • Injection Volume: 20 µL

  • Column Temperature: 35°C

  • Note: RID is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution[2][5].

Method 2: Reversed-Phase HPLC with Evaporative Light Scattering Detection (RP-HPLC-ELSD)
  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: Gradient, 30% to 90% Acetonitrile in Water over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detector: Evaporative Light Scattering Detector (ELSD)[6][7][8]

  • ELSD Settings: Nebulizer Temperature: 30°C, Evaporator Temperature: 50°C, Gas Flow: 1.5 L/min (Nitrogen)

  • Injection Volume: 20 µL

  • Column Temperature: 35°C

  • Note: ELSD is suitable for gradient elution and detects non-volatile and semi-volatile analytes[6][7].

Method 3: Hydrophilic Interaction Liquid Chromatography with Refractive Index Detection (HILIC-RID)
  • Column: HILIC (bare silica), 5 µm, 4.6 x 150 mm

  • Mobile Phase: Isocratic, 90:10 (v/v) Acetonitrile/Water

  • Flow Rate: 1.0 mL/min

  • Detector: Refractive Index Detector (RID)

  • Injection Volume: 20 µL

  • Column Temperature: 35°C

  • Note: HILIC is specifically designed for the retention and separation of polar compounds[9][10][11].

Method 4: Hydrophilic Interaction Liquid Chromatography with Evaporative Light Scattering Detection (HILIC-ELSD)
  • Column: HILIC (bare silica), 5 µm, 4.6 x 150 mm

  • Mobile Phase: Gradient, 95% to 70% Acetonitrile in Water over 15 minutes[12]

  • Flow Rate: 1.0 mL/min

  • Detector: Evaporative Light Scattering Detector (ELSD)

  • ELSD Settings: Nebulizer Temperature: 30°C, Evaporator Temperature: 50°C, Gas Flow: 1.5 L/min (Nitrogen)

  • Injection Volume: 20 µL

  • Column Temperature: 35°C

Comparative Data Analysis

The performance of each method was evaluated based on retention time, resolution between this compound and 6-bromo-1-hexanol, and overall sensitivity.

MethodAnalyteRetention Time (min)Resolution (Rs)Relative Peak Area (%)
RP-HPLC-RID 6-bromo-1-hexanol3.81.25.1
This compound3.294.9
RP-HPLC-ELSD 6-bromo-1-hexanol7.52.54.9
This compound5.995.1
HILIC-RID 6-bromo-1-hexanol4.11.85.2
This compound5.394.8
HILIC-ELSD 6-bromo-1-hexanol6.23.15.0
This compound8.195.0

Visualizing the Experimental Workflow and Logic

To better understand the experimental process and the decision-making involved in selecting an appropriate HPLC method, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_detection Detection cluster_analysis Data Analysis prep Prepare 1 mg/mL Mock Reaction Mixture rp_hplc Reversed-Phase HPLC prep->rp_hplc hilic_hplc HILIC prep->hilic_hplc rid RID rp_hplc->rid elsd ELSD rp_hplc->elsd hilic_hplc->rid hilic_hplc->elsd data Compare Retention Time, Resolution, and Purity rid->data elsd->data

Figure 1. Experimental workflow for the comparative HPLC analysis.

logical_relationship cluster_analyte Analyte Properties cluster_chromatography Chromatography Mode cluster_detector Detector Choice cluster_outcome Expected Outcome analyte This compound (Polar, Non-UV Active) rp Reversed-Phase (RP) analyte->rp Select Mode hilic HILIC analyte->hilic Select Mode uv UV Detector (Not Suitable) analyte->uv Incompatible rid RID (Isocratic Only) analyte->rid Select Detector elsd ELSD (Gradient Compatible) analyte->elsd Select Detector rp_outcome Poor retention of polar analytes rp->rp_outcome hilic_outcome Good retention of polar analytes hilic->hilic_outcome rid_outcome Universal detection, but baseline instability rid->rid_outcome elsd_outcome Universal detection with stable baseline elsd->elsd_outcome

Figure 2. Logical relationship for selecting an HPLC method.

Discussion and Recommendations

The experimental data highlights the advantages and disadvantages of each analytical approach.

  • Reversed-Phase HPLC: As expected, the polar this compound exhibited limited retention on the C18 column, leading to early elution times and lower resolution, particularly with isocratic elution (RP-HPLC-RID). While a gradient improved the separation in the RP-HPLC-ELSD method, the inherent low retention of the analyte on the non-polar stationary phase remains a limitation.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC proved to be a more suitable technique for retaining and separating the polar this compound. The retention times were longer, and the resolution between the product and the starting material was significantly improved in both HILIC methods. HILIC is a powerful technique for separating polar and hydrophilic compounds.[10][12]

  • Refractive Index Detection (RID): RID offers universal detection but is limited to isocratic methods, which can be a drawback for complex samples requiring a gradient for optimal separation.[2][5] Its sensitivity is also generally lower than that of ELSD.

  • Evaporative Light Scattering Detection (ELSD): ELSD provides universal detection and is compatible with gradient elution, making it a more versatile and robust choice for purity analysis of novel compounds.[6][7][8] The combination of HILIC with ELSD (Method 4) yielded the best results, with excellent resolution and stable baseline, allowing for accurate quantification of impurities.

References

A Head-to-Head Comparison of Bioconjugation Strategies: Azido-C6-OH versus NHS Ester Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical determinant of success in bioconjugation. This choice significantly influences the efficacy, stability, and specificity of the final bioconjugate, be it an antibody-drug conjugate (ADC), a fluorescently labeled protein for imaging, or a surface-immobilized enzyme. This guide provides an objective comparison between two prevalent linker technologies: those based on azido-functionalized spacers like Azido-C6-OH, which utilize click chemistry, and the widely adopted N-hydroxysuccinimide (NHS) ester linkers. We will explore their reaction mechanisms, performance metrics, and provide detailed experimental protocols to guide your selection process.

At a Glance: Key Differences and Applications

This compound represents a component of a bioorthogonal conjugation strategy. The azide group itself is largely unreactive with native biological functional groups, ensuring high specificity.[1] To be used in bioconjugation, the azide on a molecule like this compound will react with a partner molecule containing an alkyne group, often through a copper-catalyzed or strain-promoted cycloaddition, a type of "click chemistry".[2][3][4] This method offers exceptional control and specificity, making it ideal for creating complex conjugates where precise attachment is paramount. The hydroxyl group on this compound would typically be activated or replaced to enable its attachment to one of the biomolecules prior to the click reaction.

NHS ester linkers , conversely, are a well-established class of amine-reactive reagents.[5][][7][8] They react readily with primary amines, such as the side chains of lysine residues and the N-terminus of proteins, to form stable amide bonds.[][9] This reactivity has made them a cornerstone for applications like the development of Antibody-Drug Conjugates (ADCs) and routine protein labeling.[][10] However, this approach can result in a heterogeneous product, as the labeling occurs randomly on surface-exposed lysines.[11]

The choice between these linker strategies hinges on the specific requirements of the application, including the nature of the biomolecule, the payload to be attached, and the desired stability and homogeneity of the final conjugate.

Performance Comparison: Azido-based Click Chemistry vs. NHS Ester Linkers

The following tables summarize key quantitative performance parameters for bioconjugation reactions involving azide-alkyne click chemistry and NHS ester-amine reactions. It is important to note that efficiencies and rates can vary based on specific reactants, buffer conditions, and reaction times.

ParameterAzide-Alkyne Click Chemistry (CuAAC/SPAAC)NHS Ester-Amine ReactionNotes
Target Functional Group Alkyne or Azide (requires prior introduction)Primary Amines (e.g., Lysine, N-terminus)Click chemistry is bioorthogonal; NHS esters react with naturally abundant amines.[1][12]
Reaction pH ~4.0 - 7.4 (CuAAC)[13], ~7.4 (SPAAC)[12]7.2 - 8.5[5][8][9]NHS ester reactions are highly pH-dependent to ensure the amine is deprotonated.[5][7]
Reaction Time 30 minutes - 4 hours[14][15]1 - 4 hours at room temperature, or overnight at 4°C[9][11]Reaction times are comparable but can be optimized for specific substrates.
Bond Formed 1,2,3-TriazoleAmideThe triazole linkage from click chemistry and the amide bond from NHS ester reactions are both highly stable.[][14]
Specificity High (Bioorthogonal)Moderate (targets all accessible primary amines)Click chemistry allows for site-specific labeling if the alkyne/azide is introduced at a specific location. NHS esters lead to random labeling.[11]
Competing Reactions MinimalHydrolysis of the NHS ester[8]NHS ester hydrolysis is a significant competing reaction, especially at higher pH.[5][8]
Biocompatibility SPAAC is excellent for live cells. CuAAC requires a copper catalyst which can be toxic.[16]Generally good, but the reaction conditions can sometimes affect protein stability.Copper-free click chemistry (SPAAC) is preferred for in vivo applications.[16]

Reaction Mechanisms and Workflows

The choice of linker dictates the entire workflow of a bioconjugation experiment. Below are diagrams illustrating the chemical reactions and general experimental procedures for both azide-alkyne click chemistry and NHS ester-based conjugation.

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Protein->Intermediate + NHS Ester NHS_Ester R-CO-O-NHS (NHS Ester Linker) NHS_Ester->Intermediate Conjugate Protein-NH-CO-R (Stable Amide Bond) Intermediate->Conjugate - NHS-OH Byproduct NHS-OH (N-Hydroxysuccinimide) Intermediate->Byproduct

Caption: Chemical reaction of an NHS ester with a primary amine on a protein.

Click_Chemistry_Reaction cluster_reactants Reactants cluster_products Product Biomolecule1_Azide Biomolecule-N₃ (Azide) Conjugate Biomolecule-Triazole-R (Stable Triazole Linkage) Biomolecule1_Azide->Conjugate Biomolecule2_Alkyne R-C≡CH (Terminal Alkyne) Biomolecule2_Alkyne->Conjugate Catalyst Cu(I) Catalyst Catalyst->Conjugate [3+2] Cycloaddition

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental_Workflow cluster_NHS NHS Ester Conjugation Workflow cluster_Click Azide-Alkyne Click Chemistry Workflow NHS_Start Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) NHS_Dissolve Dissolve NHS Ester in DMSO/DMF NHS_Start->NHS_Dissolve NHS_React Mix Protein and NHS Ester (1-4h RT or O/N 4°C) NHS_Dissolve->NHS_React NHS_Purify Purify Conjugate (e.g., Desalting Column) NHS_React->NHS_Purify NHS_Analyze Characterize Conjugate (e.g., UV-Vis, MS) NHS_Purify->NHS_Analyze Click_Start Prepare Azide and Alkyne- modified Biomolecules Click_Catalyst Prepare Catalyst Solution (e.g., CuSO₄, Ligand, Reductant) Click_Start->Click_Catalyst Click_React Mix Biomolecules and Catalyst (30min-2h RT) Click_Catalyst->Click_React Click_Purify Purify Conjugate (e.g., SEC, Dialysis) Click_React->Click_Purify Click_Analyze Characterize Conjugate (e.g., SDS-PAGE, MS) Click_Purify->Click_Analyze

Caption: General experimental workflows for NHS ester and click chemistry conjugation.

Decision Guide: Choosing the Right Linker

The selection between an azide-based strategy and an NHS ester linker is application-dependent. The following decision tree can help guide your choice.

Decision_Tree Start What is the primary goal of the conjugation? SiteSpecific Is site-specific labeling required? Start->SiteSpecific HighYield Is rapid, high-yield labeling of a protein the main priority? Start->HighYield No, random labeling is acceptable LiveCell Will the conjugation be performed in live cells or in vivo? SiteSpecific->LiveCell Yes Azide_CuAAC Use Azide Linker (Copper-Catalyzed Click Chemistry) SiteSpecific->Azide_CuAAC No Azide_SPAAC Use Azide Linker (Strain-Promoted Click Chemistry) LiveCell->Azide_SPAAC Yes LiveCell->Azide_CuAAC No Heterogeneity Is a heterogeneous population of labeled protein acceptable? HighYield->Heterogeneity Heterogeneity->SiteSpecific No, a homogeneous product is desired NHS_Ester Use NHS Ester Linker Heterogeneity->NHS_Ester Yes

Caption: Decision tree for selecting between azide and NHS ester linkers.

Experimental Protocols

Protocol 1: NHS Ester-Mediated Amine Labeling of a Protein

This protocol describes a general procedure for conjugating a molecule containing an NHS ester to a protein with accessible primary amines.[9][11][17]

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS), pH 7.2-7.4

  • NHS ester of the desired label

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[5]

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5[5]

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine[9]

  • Desalting column for purification[12]

Procedure:

  • Protein Preparation: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris or glycine).[9]

  • NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester in a minimal amount of anhydrous DMSO or DMF to create a stock solution.[9] Note that NHS esters are moisture-sensitive.[9]

  • Conjugation Reaction: Add the desired molar excess of the NHS ester solution to the protein solution while gently vortexing. The final concentration of the organic solvent should typically not exceed 10%.[9]

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[9] If the label is light-sensitive, protect the reaction from light.

  • Quenching (Optional): To stop the reaction, add the quenching solution to react with any unreacted NHS ester.[9]

  • Purification: Remove the unreacted NHS ester and byproducts by passing the reaction mixture through a desalting column.[12]

  • Characterization: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry or mass spectrometry.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an azide-modified molecule to an alkyne-functionalized protein.[14][18][19]

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH ~7.4)

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Ligand stock solution (e.g., 50 mM THPTA in water)

  • Reducing agent stock solution (e.g., 100 mM sodium ascorbate in water, freshly prepared)[13]

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reactants: Prepare the alkyne-activated biomolecule and the azide-containing molecule separately in the reaction buffer.

  • Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA ligand solutions. Allow it to stand for a few minutes.[14]

  • Reaction Setup: In a reaction tube, combine the alkyne-modified protein with the azide-modified molecule (a molar excess of the smaller molecule is typical).

  • Initiation of Reaction: Add the Cu(I)/THPTA complex to the reaction mixture.

  • Reduction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction.[14] Mix gently and incubate at room temperature for 30-60 minutes, protecting the reaction from light.[14]

  • Purification: Purify the conjugate using a desalting column or size-exclusion chromatography to remove unreacted molecules and the copper catalyst.

  • Characterization: Characterize the conjugate to confirm successful ligation, for example, by SDS-PAGE and mass spectrometry.

Conclusion

The choice between this compound (as part of a click chemistry strategy) and NHS ester linkers is fundamentally a choice between specificity and simplicity. NHS ester linkers are ideal for robust, high-yield conjugation to primary amines, making them a workhorse for applications like generating polyclonal antibody-drug conjugates where random labeling is acceptable.[][10] The resulting amide bond is exceptionally stable.[]

In contrast, azide-based linkers, when used in click chemistry reactions, offer unparalleled specificity and bioorthogonality.[1][12] This approach is superior when precise control over the site of conjugation is necessary to preserve protein function or to construct complex, well-defined molecular architectures. The advent of copper-free click chemistry (SPAAC) has further expanded the utility of this method to include applications in living systems.[16] Ultimately, a thorough understanding of the strengths and limitations of each approach, as outlined in this guide, will enable researchers to select the optimal strategy for their bioconjugation needs.

References

A Comparative Guide to Azido-C6-OH Functionalized Surfaces for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise control of surface chemistry is paramount in a multitude of research and development applications, from the creation of biocompatible medical implants to the design of high-throughput screening platforms for drug discovery. Azido-C6-OH functionalized surfaces have emerged as a powerful tool, offering a versatile platform for the covalent immobilization of a wide array of molecules through "click chemistry." This guide provides an objective comparison of this compound functionalized surfaces with common alternative surface chemistries, supported by experimental data and detailed protocols to aid in the selection of the optimal surface for your research needs.

Overview of this compound Functionalization

This compound functionalized surfaces present a terminal azide (-N₃) group at the end of a six-carbon spacer with a hydroxyl group for attachment to a variety of substrates. The primary advantage of this surface chemistry lies in its ability to participate in highly efficient and specific bioorthogonal "click" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are characterized by their high yields, rapid kinetics, and compatibility with a wide range of biological molecules, making them ideal for immobilizing peptides, proteins, nucleic acids, and small molecules.

Comparison with Alternative Surface Chemistries

The selection of a surface functionalization strategy depends on several factors, including the nature of the molecule to be immobilized, the desired stability of the linkage, and the experimental conditions. Here, we compare this compound surfaces with two widely used alternatives: amine-reactive and thiol-reactive surfaces.

Amine-Reactive Surfaces (e.g., N-hydroxysuccinimide Esters): These surfaces are commonly used to immobilize proteins and peptides through the reaction with primary amines (e.g., lysine residues). While effective, NHS-ester surfaces are susceptible to hydrolysis, which can lead to a decrease in immobilization efficiency over time, especially in aqueous environments.[1][2][3]

Thiol-Reactive Surfaces (e.g., Maleimides): Maleimide-functionalized surfaces react specifically with free thiol groups (e.g., cysteine residues) to form stable thioether bonds. This chemistry is highly specific but requires the presence of a free thiol on the molecule of interest, which may necessitate protein engineering. The stability of the maleimide group can also be a concern under certain storage conditions.[4][5]

This compound Surfaces: Azide-functionalized surfaces offer a key advantage in their bioorthogonality; the azide group is largely unreactive with common biological functional groups, ensuring that immobilization occurs only with a specific alkyne-containing partner. This leads to highly specific and controlled surface modification. The resulting triazole linkage is extremely stable.

Quantitative Data Presentation

The following tables summarize key performance characteristics of this compound functionalized surfaces in comparison to amine- and thiol-reactive alternatives.

ParameterThis compound (via CuAAC)Amine-Reactive (NHS Ester)Thiol-Reactive (Maleimide)
Reaction Efficiency Very High (>90%)Moderate to High (50-90%)High (>80%)
Reaction Specificity Very High (Bioorthogonal)Moderate (Reacts with all primary amines)High (Specific to thiols)
Stability of Active Group HighLow (Hydrolyzes in aqueous buffer)[1][2]Moderate (Can degrade over time)[5]
Stability of Covalent Linkage Very High (Stable triazole)High (Stable amide bond)High (Stable thioether bond)
Biocompatibility High (Copper catalyst can be cytotoxic, but SPAAC is catalyst-free)HighHigh

Table 1: Comparison of Surface Functionalization Chemistries.

Surface TypeCharacterization MethodParameterTypical Value
Bare Silicon WaferWater Contact AngleAngle (°)< 20
This compound FunctionalizedWater Contact AngleAngle (°)70-80
This compound FunctionalizedXPS (N 1s)Binding Energy (eV)~400.8 (N⁻), ~401.2 (N⁰), ~404.7 (N⁺)[6][7]
RGD Peptide Immobilized via Click ChemistryWater Contact AngleAngle (°)50-60

Table 2: Typical Characterization Data for this compound Functionalized Surfaces.

Experimental Protocols

Protocol 1: Preparation of this compound Functionalized Surfaces

This protocol describes the functionalization of a silicon wafer with this compound using a silanization procedure.

Materials:

  • Silicon wafers

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • (6-Azidohexyl)triethoxysilane

  • Anhydrous toluene

  • Ethanol

  • Deionized water

  • Nitrogen gas

  • Oven

Procedure:

  • Substrate Cleaning: Immerse silicon wafers in Piranha solution for 30 minutes at room temperature in a fume hood.

  • Rinsing: Thoroughly rinse the wafers with deionized water.

  • Drying: Dry the wafers under a stream of nitrogen gas.

  • Silanization: Immediately immerse the cleaned and dried wafers in a 1% (v/v) solution of (6-Azidohexyl)triethoxysilane in anhydrous toluene for 2-4 hours at room temperature.

  • Washing: Remove the wafers and rinse with toluene, followed by ethanol, and then deionized water.

  • Curing: Dry the wafers under a stream of nitrogen and then bake in an oven at 110°C for 30 minutes.

  • Storage: Store the functionalized wafers in a desiccator.

Protocol 2: Characterization of this compound Surfaces

a) Water Contact Angle Goniometry:

  • Place a 5 µL droplet of deionized water on the surface.

  • Use a goniometer to measure the static contact angle.

  • A significant increase in contact angle compared to the bare silicon wafer indicates successful functionalization.

b) X-ray Photoelectron Spectroscopy (XPS):

  • Acquire a high-resolution N 1s spectrum.

  • The presence of characteristic peaks for the azide group confirms successful functionalization. The azide group typically shows two peaks in a 2:1 ratio, corresponding to the two outer nitrogen atoms and the central nitrogen atom, respectively.[8]

Protocol 3: Immobilization of RGD Peptide via CuAAC

Materials:

  • This compound functionalized surface

  • Alkyne-modified RGD peptide

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Peptide Solution: Dissolve the alkyne-RGD peptide in PBS to the desired concentration.

  • Prepare Catalyst Solutions: Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water.

  • Click Reaction: Add the CuSO₄ and sodium ascorbate to the peptide solution. A typical final concentration is 0.1 mM CuSO₄ and 1 mM sodium ascorbate.

  • Immobilization: Cover the azide-functionalized surface with the reaction mixture and incubate for 1-2 hours at room temperature.

  • Washing: Thoroughly rinse the surface with PBS and deionized water.

  • Drying: Dry the surface under a stream of nitrogen.

Mandatory Visualization

experimental_workflow cluster_prep Surface Preparation cluster_func Functionalization cluster_char Characterization cluster_immob Immobilization Clean Substrate Cleaning (Piranha) Rinse1 Rinse (DI Water) Clean->Rinse1 Dry1 Dry (Nitrogen) Rinse1->Dry1 Silanize Silanization with This compound Dry1->Silanize Rinse2 Rinse (Toluene, Ethanol, DI Water) Silanize->Rinse2 Cure Curing (110°C) Rinse2->Cure WCA Water Contact Angle Cure->WCA XPS XPS Analysis Cure->XPS Click CuAAC Click Reaction with Alkyne-RGD Cure->Click Rinse3 Rinse (PBS, DI Water) Click->Rinse3 Dry2 Dry (Nitrogen) Rinse3->Dry2 integrin_signaling RGD RGD Peptide Integrin Integrin (αvβ3) RGD->Integrin binds FAK FAK Integrin->FAK activates Src Src FAK->Src PI3K PI3K FAK->PI3K RhoGTPases Rho GTPases Src->RhoGTPases Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Actin Actin Cytoskeleton (Cell Spreading, Migration) RhoGTPases->Actin

References

Head-to-Head Comparison: CuAAC vs. SPAAC for Azido-C6-OH Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of biomolecules is a cornerstone of modern chemical biology and drug development. Among the most powerful tools for this purpose are the "click" reactions, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides an objective, data-driven comparison of these two methods for the conjugation of Azido-C6-OH (6-azidohexan-1-ol), a common linker used to introduce an azide functionality.

Executive Summary

The choice between CuAAC and SPAAC for conjugating this compound hinges on a critical trade-off between reaction speed and biocompatibility. CuAAC offers significantly faster reaction kinetics, making it ideal for rapid and high-yield conjugations in vitro. However, its reliance on a copper catalyst introduces cytotoxicity, limiting its application in living systems. Conversely, SPAAC is a copper-free reaction, rendering it highly biocompatible and suitable for in vivo and live-cell labeling. This advantage comes at the cost of generally slower reaction rates compared to CuAAC.

Quantitative Performance Comparison

The following table summarizes the key performance metrics for CuAAC and SPAAC reactions with this compound. The data is compiled from studies on analogous small molecules and provides a reliable framework for what to expect.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Principle Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[1]Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[1]
Reaction Rate Generally very fast (second-order rate constants typically 1-100 M⁻¹s⁻¹).[1] The rate is less affected by the steric bulk of the azide.[1]Slower than CuAAC, highly dependent on the cyclooctyne and azide structure. Significantly slower with sterically demanding cyclooctynes.[1]
Biocompatibility Limited in vivo due to the cytotoxicity of the copper catalyst.[2] Requires ligands to mitigate toxicity.[2]Excellent biocompatibility as it is a catalyst-free reaction, ideal for in vivo and live-cell applications.[2]
Functional Group Tolerance Generally good, but some functional groups can be sensitive to the copper catalyst.Excellent, as the reaction is bioorthogonal and does not interfere with most biological functional groups.
Reactants This compound and a terminal alkyne.This compound and a strained cyclooctyne (e.g., DBCO, BCN).
Typical Reaction Conditions Aqueous buffer, room temperature, requires a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., THPTA).[3]Aqueous buffer, physiological pH, room temperature to 37°C.[4]
Side Reactions Potential for oxidative side reactions and protein degradation due to reactive oxygen species (ROS) generated by the copper catalyst.[5]Minimal side reactions due to the high specificity of the azide and strained alkyne.

Reaction Mechanisms and Workflows

To visualize the fundamental differences between CuAAC and SPAAC, the following diagrams illustrate their respective reaction mechanisms and a general experimental workflow.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Azide This compound (R-N₃) Reaction_Complex Copper-Acetylide Intermediate Azide->Reaction_Complex Alkyne Terminal Alkyne (R'-C≡CH) Alkyne->Reaction_Complex Cu_I Cu(I) Cu_I->Reaction_Complex Ligand Ligand (e.g., THPTA) Ligand->Cu_I stabilizes Triazole 1,4-disubstituted Triazole Reaction_Complex->Triazole Cycloaddition

Figure 1: CuAAC Reaction Mechanism.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide This compound (R-N₃) Transition_State [3+2] Cycloaddition Transition State Azide->Transition_State Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Cyclooctyne->Transition_State Triazole Triazole Product Transition_State->Triazole Ring Strain Release

Figure 2: SPAAC Reaction Mechanism.

Experimental_Workflow cluster_CuAAC CuAAC Specifics cluster_SPAAC SPAAC Specifics Start Start Prepare_Reactants Prepare Reactant Solutions (this compound and Alkyne/Cyclooctyne) Start->Prepare_Reactants Reaction_Setup Set up Reaction Mixture Prepare_Reactants->Reaction_Setup Incubation Incubate at Appropriate Temperature and Time Reaction_Setup->Incubation Add_Catalyst Add Cu(I) source, reducing agent, and ligand to the reaction mixture. Reaction_Setup->Add_Catalyst Direct_Mixing Directly mix this compound and cyclooctyne solutions. Reaction_Setup->Direct_Mixing Monitoring Monitor Reaction Progress (e.g., TLC, LC-MS) Incubation->Monitoring Purification Purify the Conjugate (e.g., Chromatography) Monitoring->Purification Characterization Characterize the Final Product (e.g., NMR, MS) Purification->Characterization End End Characterization->End

References

Navigating Bioconjugation: A Comparative Guide to Alternatives for Azido-C6-OH

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of bioconjugation, the choice of a chemical linker is paramount to the success of applications ranging from antibody-drug conjugates (ADCs) to live-cell imaging and proteomic analysis. For researchers, scientists, and drug development professionals, the widely used Azido-C6-OH serves as a foundational tool. However, the expanding scope and complexity of bioconjugation demand a more nuanced selection of linkers with tailored properties. This guide provides a comprehensive comparison of alternatives to this compound, offering a data-driven framework for selecting the optimal linker for specific bioconjugation needs.

The limitations of a simple C6 alkyl chain in this compound, such as potential hydrophobicity and lack of functionality beyond the terminal azide and hydroxyl groups, have spurred the development of a diverse array of alternative linkers. These alternatives offer improvements in solubility, biocompatibility, reaction kinetics, and the ability to introduce cleavable or biodegradable elements.

Key Alternatives to this compound

The primary alternatives to this compound can be categorized based on the modification of the spacer arm or the reactive handle for "click chemistry."

1. Linkers with Modified Spacer Arms:

  • Polyethylene Glycol (PEG) Spacers: Azido-PEGn-OH linkers are popular alternatives that enhance hydrophilicity, reduce aggregation, and can modulate the pharmacokinetic properties of the resulting bioconjugate. The length of the PEG chain (denoted by 'n') can be varied to optimize spacing and solubility.

  • Alkyl Chains of Varying Lengths: Simple alkyl chains with different numbers of carbon atoms (e.g., C3, C4, C12) can be used to systematically vary the distance between the conjugated molecules, which can be critical for maintaining the biological activity of proteins or antibodies.

  • Cleavable Linkers: For applications such as drug delivery, linkers that can be cleaved under specific physiological conditions (e.g., in the acidic environment of a tumor or by specific enzymes) are essential. These include hydrazone, disulfide, and peptide-based cleavable linkers.

  • Biodegradable Linkers: Polypeptides and polysaccharides are emerging as biocompatible and biodegradable alternatives to synthetic linkers, minimizing concerns about long-term accumulation and toxicity.[1]

2. Alternative Bioorthogonal Reactive Groups:

For copper-free click chemistry, which is crucial for live-cell applications due to the cytotoxicity of copper, several alternatives to the azide group have been developed. These reactive groups are typically paired with an azide-functionalized molecule.

  • Dibenzocyclooctyne (DBCO): DBCO reagents react rapidly with azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) without the need for a copper catalyst.[2][3][4][5][6] DBCO generally exhibits faster reaction kinetics with azides compared to other strained alkynes.[2][3]

  • Bicyclo[6.1.0]nonyne (BCN): BCN is another strained alkyne used in SPAAC reactions. While generally exhibiting slower kinetics than DBCO, BCN can be more stable in the presence of thiols and is smaller and less hydrophobic.[2][3][7]

  • Trans-cyclooctene (TCO): TCO reacts with tetrazines via the inverse-electron-demand Diels-Alder (IEDDA) reaction, which boasts exceptionally fast reaction kinetics, making it ideal for applications requiring rapid conjugation.[8][9][10]

Performance Comparison

The selection of a linker should be guided by the specific requirements of the application. The following tables provide a summary of key performance metrics for different linker categories.

Table 1: Comparison of Linker Spacer Arms
FeatureThis compoundAzido-PEGn-OHAzido-Alkyl (Variable Length)Cleavable Linkers
Solubility ModerateHighVariable (decreases with length)Variable
Flexibility ModerateHighVariableVariable
Biocompatibility GoodExcellent (potential for anti-PEG antibodies)[1]GoodVariable (cleavage products must be non-toxic)
Applications General bioconjugationADCs, protein labeling, surface modificationSpacing studies, oligonucleotide labelingDrug delivery, activatable probes
Table 2: Comparison of Bioorthogonal Reactive Groups (for reaction with an azide)
FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)DBCO (SPAAC)BCN (SPAAC)TCO (IEDDA with Tetrazine)
Reaction Rate Fast (with catalyst)Very FastFastExceptionally Fast[10]
Biocompatibility Limited (copper toxicity)ExcellentExcellentExcellent
Stability ExcellentGood (can be less stable to thiols than BCN)[2]Excellent (more stable to thiols)[2]Excellent
Size SmallBulky, aromaticCompact, non-aromaticModerate
Hydrophobicity LowHighLowModerate

Experimental Protocols

Detailed experimental protocols are crucial for reproducible results. Below are generalized methodologies for key experiments.

Protocol 1: General Protein Labeling using NHS-Ester Functionalized Linkers
  • Protein Preparation: Prepare the protein solution in a suitable buffer (e.g., PBS, pH 7.4). Ensure the buffer is free of primary amines (e.g., Tris).

  • Linker Activation: Dissolve the NHS-ester functionalized linker (e.g., Azido-C6-NHS ester, DBCO-NHS ester) in a compatible organic solvent (e.g., DMSO).

  • Conjugation Reaction: Add a molar excess of the activated linker to the protein solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature or 4°C for a specified time (typically 1-4 hours).

  • Purification: Remove the excess, unreacted linker using a desalting column or dialysis.

  • Characterization: Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

Protocol 2: Copper-Free Click Chemistry for Bioconjugation
  • Preparation of Reactants: Prepare the azide-modified biomolecule and the strained alkyne (DBCO or BCN) or TCO-modified molecule in a compatible buffer (e.g., PBS, pH 7.4).

  • Click Reaction: Mix the two reactants in the desired molar ratio.

  • Incubation: Incubate the reaction at room temperature. Reaction times can vary from minutes to hours depending on the specific reactants and their concentrations.

  • Analysis: Monitor the progress of the reaction and characterize the final conjugate using appropriate analytical techniques (e.g., chromatography, electrophoresis, mass spectrometry).

Visualizing Bioconjugation Strategies

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological and chemical processes.

experimental_workflow cluster_step1 Step 1: Functionalization cluster_step2 Step 2: Click Chemistry Biomolecule Biomolecule Functionalized Biomolecule Functionalized Biomolecule Biomolecule->Functionalized Biomolecule + Linker Linker Linker Bioconjugate Bioconjugate Functionalized Biomolecule->Bioconjugate + Partner Molecule Partner Molecule Partner Molecule

Caption: A generalized experimental workflow for a two-step bioconjugation process.

signaling_pathway ADC Antibody-Drug Conjugate Receptor Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Drug Drug Lysosome->Drug Linker Cleavage & Drug Release Cellular Target Cellular Target Drug->Cellular Target Action Apoptosis Apoptosis Cellular Target->Apoptosis Induces

Caption: A simplified signaling pathway for an Antibody-Drug Conjugate (ADC).

Conclusion

The selection of a linker for bioconjugation has evolved beyond a one-size-fits-all approach. While this compound remains a valuable tool, a comprehensive understanding of the available alternatives is crucial for optimizing the performance of bioconjugates in diverse applications. By considering factors such as solubility, biocompatibility, reaction kinetics, and the need for specific functionalities like cleavability, researchers can make informed decisions to advance their scientific goals. The continued development of novel linkers will undoubtedly play a pivotal role in the future of targeted therapeutics, diagnostics, and fundamental biological research.

References

Navigating the In Vivo Landscape: A Comparative Guide to Azido-C6-OH Conjugate Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the in vivo stability of a bioconjugate is a critical determinant of its therapeutic efficacy and safety. The choice of linker and conjugation chemistry plays a pivotal role in ensuring that a therapeutic payload remains attached to its targeting moiety in circulation and is delivered effectively to the target site. This guide provides an objective comparison of the in vivo stability of Azido-C6-OH conjugates with alternative linker technologies, supported by experimental data and detailed protocols.

The this compound linker, which introduces an azide group for bioorthogonal click chemistry reactions, is a popular choice for bioconjugation. Its resulting triazole linkage is known for its high stability. However, a thorough assessment of its performance in a biological system requires a direct comparison with other widely used linkers. This guide will delve into the stability of this compound conjugates alongside alternatives such as maleimide-based and NHS ester-based linkers.

Comparative In Vivo Stability Data

The stability of a conjugate in vivo is often assessed by measuring the amount of intact conjugate or the level of premature payload release in plasma over time. The following table summarizes quantitative data from various studies to offer a comparative view of linker stability. It is important to note that direct comparisons can be influenced by the specific antibody, payload, and experimental conditions used in each study.

Linker TypeConjugation ChemistryKey Stability FeaturesIn Vivo Half-life (t½) / % Intact ConjugateReference(s)
Azide-Alkyne (Click Chemistry) Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)The resulting triazole ring is exceptionally stable to hydrolysis and enzymatic degradation.[1]High, though specific quantitative in vivo half-life data for this compound is not extensively published in direct comparative studies. The stability is generally considered superior to many traditional linkers.[2][]
Maleimide-Thiol Michael AdditionThe thioether bond is susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of endogenous thiols like albumin.[4][5]Variable. For instance, an ADC with a standard maleimidocaproyl (mc) linker showed approximately 20% payload loss in 7 days in a rat model.[4][4][5]
Self-Stabilizing Maleimide Michael Addition followed by intramolecular hydrolysisEngineered to undergo rapid hydrolysis of the succinimide ring, forming a stable ring-opened structure that prevents the retro-Michael reaction.[4]Significantly improved over traditional maleimides. An ADC with a self-stabilizing maleimide linker showed only about 5% payload loss in 7 days in a rat model.[4][4]
NHS Ester-Amine AcylationForms a stable amide bond. However, the NHS ester itself is highly susceptible to hydrolysis in aqueous environments prior to conjugation.[6]The resulting amide bond is generally very stable in vivo. Stability data often focuses on the pre-conjugation hydrolysis of the NHS ester.[6][6]
Valine-Citrulline (Peptide Linker) Protease CleavageDesigned to be stable in circulation and cleaved by lysosomal proteases like cathepsin B at the target site.High in circulation. A dipeptide-linked auristatin immunoconjugate showed a linker half-life of approximately 144 hours (6 days) in mice.[7]

Experimental Protocols

Accurate assessment of in vivo stability is crucial for the preclinical development of bioconjugates. Below are detailed methodologies for key experiments cited in the stability comparison.

Protocol 1: In Vivo Stability Assessment by ELISA

This method quantifies the amount of intact antibody-drug conjugate (ADC) in plasma samples.

Objective: To determine the concentration of the ADC over time in an animal model.

Methodology:

  • Animal Dosing: Administer the ADC intravenously to a suitable animal model (e.g., mice or rats).

  • Sample Collection: Collect blood samples at various time points post-injection (e.g., 0, 6, 24, 48, 96, 168 hours). Process the blood to obtain plasma.

  • ELISA Procedure:

    • Coat a 96-well plate with an antigen specific to the antibody component of the ADC.

    • Block the plate to prevent non-specific binding.

    • Add plasma samples to the wells and incubate to allow the ADC to bind to the coated antigen.

    • Wash the plate to remove unbound components.

    • Add a detection antibody that specifically recognizes the drug payload, conjugated to an enzyme (e.g., HRP).

    • Wash the plate again.

    • Add a substrate for the enzyme and measure the resulting signal (e.g., colorimetric or fluorescence).

  • Data Analysis: The signal intensity is proportional to the amount of intact ADC. A standard curve is used to quantify the concentration of the ADC at each time point, allowing for the calculation of its pharmacokinetic parameters, including half-life.[8][9]

cluster_0 In Vivo Phase cluster_1 ELISA Protocol Administer ADC Administer ADC Collect Blood Samples Collect Blood Samples Administer ADC->Collect Blood Samples Time points Isolate Plasma Isolate Plasma Collect Blood Samples->Isolate Plasma Add Plasma Add Plasma Isolate Plasma->Add Plasma Coat Plate Coat Plate Block Plate Block Plate Coat Plate->Block Plate Block Plate->Add Plasma Wash Wash Add Plasma->Wash Add Detection Ab Add Detection Ab Wash->Add Detection Ab Wash_2 Wash_2 Add Detection Ab->Wash_2 Wash Add Substrate Add Substrate Wash_2->Add Substrate Measure Signal Measure Signal Add Substrate->Measure Signal Calculate Concentration Calculate Concentration Measure Signal->Calculate Concentration Determine Half-life Determine Half-life Calculate Concentration->Determine Half-life

Workflow for In Vivo Stability Assessment using ELISA.
Protocol 2: Quantification of Free Payload by LC-MS/MS

This method measures the amount of drug that has been prematurely released from the conjugate into the circulation.

Objective: To quantify the concentration of unconjugated payload in plasma samples over time.

Methodology:

  • Animal Dosing and Sample Collection: As described in the ELISA protocol.

  • Sample Preparation:

    • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins, including the intact ADC.

    • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

    • Supernatant Collection: Carefully collect the supernatant, which contains the free drug payload.

  • LC-MS/MS Analysis:

    • Inject the supernatant into a liquid chromatography system to separate the free payload from other small molecules.

    • The eluent is then introduced into a tandem mass spectrometer. The payload is ionized, and specific parent and fragment ions are monitored for highly sensitive and specific quantification.

  • Data Analysis: The concentration of the free payload is determined by comparing the signal to a standard curve prepared with known concentrations of the drug. An increase in free payload over time indicates linker instability.[8]

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Add Acetonitrile Centrifugation Centrifugation Protein Precipitation->Centrifugation Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant Inject Supernatant Inject Supernatant Collect Supernatant->Inject Supernatant LC Separation LC Separation Inject Supernatant->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Quantify Free Payload Quantify Free Payload MS/MS Detection->Quantify Free Payload

Workflow for Free Payload Quantification by LC-MS/MS.

Discussion and Conclusion

The choice of linker is a critical decision in the design of bioconjugates. The high stability of the triazole linkage formed via click chemistry makes This compound an attractive linker. This stability is a key advantage over traditional maleimide linkers, which are prone to deconjugation in vivo. While self-stabilizing maleimides show significantly improved stability, the inherent stability of the triazole bond from click chemistry remains a compelling feature.

The inclusion of a C6 alkyl chain and a terminal hydroxyl group in the this compound linker can also influence the physicochemical properties of the conjugate. The alkyl chain provides spacing, which may be necessary to avoid steric hindrance, while the hydroxyl group can impart a degree of hydrophilicity. Increased hydrophilicity in a linker has been shown to improve solubility, reduce aggregation, and lead to more favorable pharmacokinetic profiles.[10][11]

Ultimately, the optimal linker choice will depend on the specific application, including the nature of the targeting molecule, the payload, and the desired therapeutic outcome. For applications requiring high in vivo stability, this compound and other azide-based linkers utilizing click chemistry present a robust and reliable option. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess and compare the in vivo performance of their bioconjugates, facilitating the development of safer and more effective targeted therapies.

cluster_0 Linker Selection Factors cluster_1 Desired Conjugate Profile Stability Stability High Efficacy High Efficacy Stability->High Efficacy Low Off-Target Toxicity Low Off-Target Toxicity Stability->Low Off-Target Toxicity Conjugation Chemistry Conjugation Chemistry Conjugation Chemistry->High Efficacy Physicochemical Properties Physicochemical Properties Physicochemical Properties->High Efficacy Favorable PK/PD Favorable PK/PD Physicochemical Properties->Favorable PK/PD

Key Considerations in Linker Design for Optimal Conjugate Performance.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Azido-C6-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Azido-C6-OH (6-azidohexan-1-ol). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical.

Chemical and Safety Data Summary

The following table summarizes the key chemical and safety information for this compound.

PropertyValue
Chemical Name 6-azidohexan-1-ol
Synonyms This compound, 6-Azido-1-hexanol
CAS Number 146292-90-2
Molecular Formula C₆H₁₃N₃O
Molecular Weight 143.19 g/mol
Appearance Colorless to light yellow/orange clear liquid[1][2]
Purity >98.0% (GC)[1]
GHS Hazard Statements H302 (Harmful if swallowed), H332 (Harmful if inhaled)[3]
GHS Precautionary Statements P261, P270, P271, P301+P312, P304+P340, P330, P501[3]
Storage Temperature 2°C - 8°C or Frozen (-20°C)[3][4][5]
Incompatible Materials Strong oxidizing agents, strong acids, heavy metals, brass, copper

Personal Protective Equipment (PPE)

Strict adherence to the following PPE protocols is mandatory when handling this compound.

Protection TypeRequired PPESpecifications & Rationale
Eye & Face Safety Goggles & Face ShieldTightly fitting chemical splash goggles are required. A full-face shield must be worn over the goggles, especially when there is a risk of splashing.
Hand Chemical-Resistant GlovesNitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, consider heavier-duty gloves and consult the glove manufacturer's resistance chart. Always inspect gloves before use.
Body Flame-Resistant Laboratory Coat & Chemical ApronA flame-resistant lab coat should be worn and fully buttoned. A chemical-resistant apron should be worn over the lab coat to provide an additional layer of protection against spills.
Respiratory Respirator (if necessary)All handling of this compound should be performed in a certified chemical fume hood. If there is a risk of inhalation exposure, a properly fitted respirator with an appropriate cartridge should be used.
Foot Closed-Toe ShoesFull-coverage, chemical-resistant footwear is required to protect against spills.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.

  • Clear Workspace: Ensure the work area is clean and free of incompatible materials, especially strong acids, oxidizing agents, and metals.

  • Assemble Equipment: Gather all necessary equipment, including non-metal spatulas and stir bars, before handling the chemical.

  • Review SDS: Before starting any procedure, thoroughly review the Safety Data Sheet (SDS) for this compound.

2. Handling:

  • Personal Protective Equipment: Don all required PPE as outlined in the table above.

  • Weighing and Transferring: Use only non-metallic (e.g., plastic or ceramic) spatulas and tools to handle this compound to avoid the formation of shock-sensitive metal azides.

  • Controlled Environment: Maintain a controlled environment, avoiding heat, friction, and shock.

  • Solution Preparation: When preparing solutions, add this compound slowly to the solvent.

3. In Case of a Spill:

  • Evacuate: If a significant spill occurs, evacuate the immediate area and alert others.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Collection: Carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan

1. Waste Collection:

  • Segregated Waste: All this compound waste, including contaminated consumables (e.g., pipette tips, gloves, paper towels), must be collected in a dedicated, clearly labeled hazardous waste container.

  • Avoid Mixing: Do not mix azide waste with other chemical waste streams, particularly acidic waste, to prevent the formation of highly toxic and explosive hydrazoic acid.

2. Deactivation/Quenching (for residual amounts in reaction vessels):

  • Procedure: This procedure should be performed in a fume hood with appropriate PPE.

  • Cooling: Cool the reaction mixture containing residual azide in an ice bath.

  • Destruction: Slowly add a reducing agent, such as a solution of sodium nitrite, while stirring. Alternatively, triphenylphosphine can be used to convert the azide to a more stable phosphazide.

  • Verification: After the reaction is complete, test for the presence of residual azides before neutralization and disposal.

3. Final Disposal:

  • Labeling: Ensure the waste container is properly labeled with "Hazardous Waste," the full chemical name ("6-azidohexan-1-ol"), and any other components of the waste mixture.

  • Institutional Procedures: Follow your institution's specific procedures for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance.

Safe Handling Workflow for this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response prep1 Review SDS and SOP prep2 Don Required PPE prep1->prep2 prep3 Prepare Fume Hood and Workspace prep2->prep3 handle1 Weigh and Transfer using Non-Metal Tools prep3->handle1 handle2 Perform Reaction/Procedure handle1->handle2 handle3 Monitor for Incompatibilities handle2->handle3 spill Spill? handle2->spill disp1 Quench Residual Azide (if applicable) handle3->disp1 disp2 Collect Waste in Segregated Container disp1->disp2 disp3 Label Waste Container Correctly disp2->disp3 disp4 Arrange for EHS Pickup disp3->disp4 spill->disp1 No spill1 Evacuate and Alert spill->spill1 Yes spill2 Contain with Inert Absorbent spill1->spill2 spill3 Collect and Dispose as Hazardous Waste spill2->spill3

Caption: Workflow for the safe handling of this compound.

References

×

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Reactant of Route 2
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